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  • Product: Bismuth(+3) trihydride cation pentafluoride
  • CAS: 7787-62-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Bismuth Pentafluoride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of bismuth pentafluoride (BiF₅), a powerful fluorinating agent with significant potential in various chemical applications. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and safe handling of this highly reactive compound. The content is structured to offer not just procedural steps but also the underlying scientific principles and practical insights essential for successful experimentation.

Introduction: The Significance of Bismuth in its Highest Oxidation State

Bismuth pentafluoride stands as a testament to the unique chemical properties of bismuth, showcasing its ability to exist in a +5 oxidation state.[1][2] It is a white, crystalline solid that is notable for its extreme reactivity and potent fluorinating capabilities.[1][3][4] Its utility extends to its role as a strong Lewis acid, comparable to or even exceeding the superacidity of antimony pentafluoride, making it a compound of interest for catalyzing specific organic reactions.[1][5] This guide aims to equip researchers with the necessary knowledge to synthesize, handle, and characterize BiF₅ effectively and safely.

Synthesis of Bismuth Pentafluoride: A High-Temperature Endeavor

The synthesis of bismuth pentafluoride is a challenging process due to the aggressive nature of the reagents and the product itself. The most common and effective methods involve the direct fluorination of either elemental bismuth or bismuth trifluoride (BiF₃) at elevated temperatures.[1][3][6]

Causality Behind Experimental Choices

The selection of starting material and reaction conditions is dictated by the thermodynamics and kinetics of the fluorination reaction.

  • Starting Material: While elemental bismuth can be used, starting with bismuth trifluoride is often preferred as it is a solid that is easier to handle than molten bismuth and the reaction can sometimes proceed at slightly lower temperatures.[3][5][7]

  • Fluorinating Agent: Gaseous fluorine (F₂) is the reagent of choice due to its high reactivity, which is necessary to oxidize bismuth to its +5 state.[8] Chlorine trifluoride (ClF₃) has also been reported as a suitable fluorinating agent.[3][5]

  • Temperature: High temperatures, typically around 500 °C, are required to overcome the activation energy for the fluorination of BiF₃ or the direct reaction with bismuth metal.[1][3][6] Lowering the temperature can improve the yield of the pentafluoride.[9]

  • Reactor Material: Due to the highly corrosive nature of fluorine gas and bismuth pentafluoride at elevated temperatures, the choice of reactor material is critical. Nickel, Monel, and copper alloys are suitable materials for constructing the reaction apparatus.[4][9] Alundum (a high-purity aluminum oxide) crucibles have been successfully used to contain the bismuth starting material.[9]

Experimental Protocol: Synthesis from Bismuth Trifluoride

This protocol outlines a general procedure for the synthesis of BiF₅ from BiF₃. All operations must be performed in a well-ventilated fume hood or a glove box with an inert atmosphere, and appropriate personal protective equipment must be worn.

Step 1: Reactor Assembly and Preparation A tube furnace equipped with a nickel or Monel reaction tube is required. The system should be designed to allow for the controlled flow of fluorine gas and for the collection of the product. The entire apparatus must be thoroughly cleaned, dried, and passivated with a low concentration of fluorine gas before use to form a protective metal fluoride layer.

Step 2: Loading the Reactant Bismuth(III) fluoride (BiF₃) is loaded into a corundum boat and placed inside the reaction tube.[10]

Step 3: Fluorination Reaction The reaction tube is heated to the desired temperature (e.g., 500 °C). A controlled flow of fluorine gas is then introduced over the BiF₃. The reaction is typically exothermic and should be monitored.

Step 4: Product Collection and Purification The resulting bismuth pentafluoride, being volatile at the reaction temperature, will sublime and condense on the cooler parts of the reaction tube as white, needle-like crystals.[9] Purification can be achieved by repeated sublimation in a Vycor tube at around 120 °C.[9]

Table 1: Typical Reaction Parameters for BiF₅ Synthesis

ParameterValueReference
Starting MaterialBismuth (III) Fluoride (BiF₃) or Bismuth Metal[1][3]
Fluorinating AgentFluorine Gas (F₂) or Chlorine Trifluoride (ClF₃)[3][5]
Reaction Temperature~500 °C[1][6]
Reactor MaterialNickel, Monel, Copper[4][9]
Purification MethodSublimation under vacuum (~100-120 °C)[5][9]
Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_end Start Start Passivate Passivate Reactor Start->Passivate Clean & Dry Load Load BiF₃ Passivate->Load Heat Heat to 500°C Load->Heat Fluorinate Introduce F₂ Gas Heat->Fluorinate Controlled Flow Condense Condense BiF₅ Fluorinate->Condense Volatilization Sublime Sublime at 120°C Condense->Sublime Collect Collect Pure BiF₅ Sublime->Collect End End Collect->End

Caption: Workflow for the synthesis of bismuth pentafluoride.

Structural Characterization of Bismuth Pentafluoride

Confirming the identity and purity of the synthesized BiF₅ is paramount. This is achieved through a combination of crystallographic and spectroscopic techniques.

Crystal Structure: A Polymeric Chain

Bismuth pentafluoride crystallizes in the tetragonal space group I4/m and adopts the α-UF₅ structure type.[11][12] The structure consists of infinite linear chains of BiF₆ octahedra that share trans corners, running parallel to the c-axis.[11][12][13] The bismuth atom is in a distorted octahedral coordination environment, surrounded by six fluorine atoms.[11][14] There are two distinct Bi-F bond lengths: four shorter equatorial bonds and two longer axial bonds to the bridging fluorine atoms.[11][12]

Table 2: Crystallographic Data for Bismuth Pentafluoride

ParameterValueReference
Crystal SystemTetragonal[12]
Space GroupI4/m[12]
Structure Typeα-UF₅[11][12]
Bi-F Bond Lengths1.941(4) Å (4x, equatorial), 2.1130(5) Å (2x, axial)[11][12]
Molecular Structure Diagram

Caption: Distorted octahedral coordination of Bi in BiF₅.

Vibrational Spectroscopy: IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are powerful tools for confirming the presence of Bi-F bonds and the overall structure of the compound. The vibrational spectra of solid BiF₅ have been recorded and compared with theoretical calculations.[11][12]

Table 3: Vibrational Frequencies of Solid BiF₅

TechniqueWavenumber (cm⁻¹)AssignmentReference
IR~625, 580Bi-F stretching[5]
IR~450Bi-F-Bi bridging stretch[5][15]
Raman~597, 571Bi-F stretching[5]
Raman~256Bending modes[5]

Properties and Reactivity of Bismuth Pentafluoride

Bismuth pentafluoride is a highly reactive compound with potent oxidizing and fluorinating properties.[1][5]

  • Physical Properties: It is a white crystalline solid with a melting point of 151.4 °C and a boiling point of 230 °C.[3][5] It has a density of approximately 5.4 g/cm³.[1]

  • Reactivity with Water: BiF₅ reacts violently with water, producing ozone, oxygen difluoride, and bismuth trifluoride.[1][3][16] This extreme moisture sensitivity necessitates handling in a dry, inert atmosphere.[5]

  • Fluorinating Agent: It is a powerful fluorinating agent, capable of fluorinating hydrocarbons to fluorocarbons at temperatures above 50 °C and oxidizing uranium tetrafluoride (UF₄) to uranium hexafluoride (UF₆) at 150 °C.[3][4]

  • Lewis Acidity: BiF₅ is a strong Lewis acid and has been investigated as a catalyst or co-catalyst in reactions such as the alkylation of isobutane.[1][5]

Safety and Handling Precautions

The extreme reactivity of bismuth pentafluoride demands stringent safety protocols.

  • Toxicity and Corrosivity: BiF₅ is corrosive and can cause severe irritation to the eyes, skin, and respiratory tract.[1][4][5] Ingestion is highly hazardous.[17]

  • Handling: All manipulations should be carried out in a glove box under an inert atmosphere (e.g., argon or nitrogen) with low moisture content.[9]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, is mandatory.[18][19] For procedures with a risk of inhalation, a suitable respirator should be used.[18]

  • Storage: Bismuth pentafluoride must be stored in a tightly sealed container made of a resistant material (e.g., nickel or Monel) in a cool, dry, and well-ventilated area, away from combustible materials and moisture.[5][17]

  • Spill and Waste Disposal: In case of a spill, the area should be evacuated. Spilled material should be carefully collected and neutralized. Waste disposal must be carried out in accordance with local regulations for hazardous materials.

Conclusion

Bismuth pentafluoride is a fascinating and powerful inorganic compound with significant potential in synthetic chemistry. Its successful synthesis and application hinge on a thorough understanding of its reactive nature and the implementation of meticulous experimental techniques and safety precautions. This guide provides a foundational framework for researchers to approach the study of BiF₅ with confidence and scientific rigor.

References

  • Bismuth pentafluoride - Grokipedia. (n.d.).
  • Wassermann, T. B., & Kraus, F. (2024). Rerefinement of the crystal structure of BiF5. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 826–828. Retrieved from [Link]

  • Wassermann, T. B., & Kraus, F. (2024). Rerefinement of the crystal structure of BiF5. IUCr Journals, E80, 826-828. Retrieved from [Link]

  • Bismuth Pentafluoride - MSU Chemistry. (n.d.). Retrieved from [Link]

  • Bismuth pentafluoride - Wikipedia. (n.d.). Retrieved from [Link]

  • Fischer, J., & Rudzitis, E. (1959). PREPARATION, PROPERTIES AND REACTIONS OF BISMUTH PENTAFLUORIDE. OSTI.GOV. Retrieved from [Link]

  • Crystal structure of BiF5 viewed along the b axis (left) and the c axis... - ResearchGate. (n.d.). Retrieved from [Link]

  • Fischer, J., & Rudzitis, E. (1959). Preparation, Properties and Reactions of Bismuth Pentafluoride. Journal of the American Chemical Society, 81(24), 6375–6377. Retrieved from [Link]

  • Bismuth(V) Fluoride | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • Pilgaard, M. (2016, July 16). Bismuth: Chemical reactions. Pilgaard Elements. Retrieved from [Link]

  • Wassermann, T. B., & Kraus, F. (2025, August 7). Rerefinement of the crystal structure of BiF5. ResearchGate. Retrieved from [Link]

  • Chen, G. S. H., Passmore, J., Taylor, P., Whidden, T. K., & White, P. S. (1985). Preparation and characterisation of adducts of bismuth pentafluoride and antimony pentafluoride by vibrational spectroscopy, X-ray powder diffraction, and single-crystal X-ray crystallography. Journal of the Chemical Society, Dalton Transactions, (1), 9-17. Retrieved from [Link]

  • Wassermann, T. B., & Kraus, F. (2024, July 9). Rerefinement of the crystal structure of BiF5. PubMed. Retrieved from [Link]

  • Kiper, R. A. (n.d.). Bismuth pentafluoride. Chemister.ru. Retrieved from [Link]

  • Chen, G. S. H., Passmore, J., Taylor, P., Whidden, T. K., & White, P. S. (1985). Preparation and Characterisation of Adducts of Bismuth Pentafluoride. RSC Publishing. Retrieved from [Link]

  • Bismuth pentafluoride | BiF5 | CID 123260 - PubChem. (n.d.). Retrieved from [Link]

  • Bismuth fluoride 7787-61-3 - Manufacturers & Suppliers in India with worldwide shipping. - Ottokemi. (n.d.). Retrieved from [Link]

  • Wassermann, T. B., & Kraus, F. (2024). Rerefinement of the crystal structure of BiF 5. IUCr Journals. Retrieved from [Link]

  • Beattie, I. R., Livingston, K. M. S., Ozin, G. A., & Reynolds, D. J. (1970). Single-crystal Raman spectrum of bismuth pentafluoride and of antimony tetrachloride fluoride and the vibrational spectrum of vanadium, niobium, tantalum, and antimony pentafluorides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 449-451. Retrieved from [Link]

  • Winter, M. (n.d.). Bismuth pentafluoride. WebElements. Retrieved from [Link]

Sources

Exploratory

Bismuth Fluorides: Electronic Structure, Reactivity, and Applications in Synthesis & Therapeutics

The following technical guide is structured to provide an advanced analysis of Bismuth fluorides, tailored for researchers in inorganic chemistry and pharmaceutical development. Executive Summary: The Relativistic Edge C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an advanced analysis of Bismuth fluorides, tailored for researchers in inorganic chemistry and pharmaceutical development.

Executive Summary: The Relativistic Edge Case

Bismuth sits at a unique intersection in the periodic table. As the heaviest stable pnictogen, its chemistry is dominated by relativistic effects , specifically the stabilization of the 6s orbital (the "inert pair"). This phenomenon creates a profound dichotomy between its two primary fluorides:

  • BiF₃ (Bismuth Trifluoride): A stable, ionic solid where the 6s² lone pair dictates stereochemistry and coordination geometry, crucial for designing stable chelators for Alpha-Targeted Therapy (e.g., ²¹³Bi).

  • BiF₅ (Bismuth Pentafluoride): A hyper-reactive, polymeric Lewis superacid. The extreme energy penalty required to unpair the 6s electrons makes BiF₅ a potent fluorinating agent and oxidant, valuable for late-stage functionalization of drug candidates.

This guide dissects the electronic configurations driving these behaviors, provides field-proven synthesis protocols, and analyzes their implications for drug development.

Fundamental Electronic Structure

To understand the reactivity difference between BiF₃ and BiF₅, one must look beyond simple Aufbau principles.

The Ground State & Relativistic Contraction

Electronic Configuration (Bi⁰): [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p³

In heavy elements like Bismuth (Z=83), electrons in s-orbitals have a high probability of being found near the nucleus. As they approach the nucleus, they reach velocities comparable to the speed of light, causing a relativistic mass increase. This leads to a contraction of the orbital radius and a significant lowering of energy.

  • The 6s Contraction: The 6s orbital is pulled closer to the nucleus, becoming chemically "inert."

  • The 6p Expansion: Due to shielding by the contracted s-electrons, the 6p orbitals expand and become more accessible/reactive.

Visualization: The Inert Pair Barrier

The following diagram illustrates the energy barrier that differentiates Bi(III) stability from Bi(V) reactivity.

RelativisticEffects cluster_0 Bi Ground State cluster_1 Oxidation States GS [Xe] 4f14 5d10 6s2 6p3 Bi3 Bi(III) in BiF3 [Xe] 4f14 5d10 6s2 (Stable Lone Pair) GS->Bi3 Loss of 6p3 (Low Energy Cost) Bi5 Bi(V) in BiF5 [Xe] 4f14 5d10 (Empty Valence Shell) Bi3->Bi5 Loss of 6s2 (High Relativistic Barrier) Note The 6s-6p energy gap is widened by relativistic effects, making Bi(V) a strong oxidant. Bi3->Note

Figure 1: Energy landscape of Bismuth oxidation states. The stability of BiF₃ arises from the low ionization energy of the 6p orbitals, while BiF₅ requires breaching the relativistic stabilization of the 6s pair.

Bismuth Trifluoride (BiF₃): The Stable Anchor

Electronic Configuration & Stereochemistry

Configuration: [Xe] 4f¹⁴ 5d¹⁰ 6s² In BiF₃, the Bismuth atom retains the 6s² lone pair.[1] Unlike lighter congeners where lone pairs are often stereochemically active (distorting the geometry), the activity of the Bi(III) lone pair is polymorphic:[2]

  • Orthorhombic (Pnma): The ground state structure (YF₃-type). Bi is 9-coordinate.[3][4] The lone pair is stereochemically active , creating a distorted coordination environment where F atoms are pushed away from one side of the Bi atom.[1]

  • Cubic (Fm-3m): At high temperatures or specific synthesis conditions, BiF₃ can adopt a fluorite-like structure where the lone pair is stereochemically inactive (spherically distributed).

Implications for Drug Development (²¹³Bi)

For Targeted Alpha Therapy (TAT) using ²¹³Bi, the chelator must accommodate the large Bi(III) ion (1.03 Å).

  • Hemidirected Coordination: Ligands should be designed to allow space for the stereochemically active lone pair. If the ligand forces a holodirected (symmetrical) geometry, the complex may be destabilized, leading to in vivo release of toxic Bi.

Bismuth Pentafluoride (BiF₅): The Aggressive Oxidant

Electronic Configuration & Structure

Configuration: [Xe] 4f¹⁴ 5d¹⁰ BiF₅ is a rare example of Bi(V). To achieve this state, the stable 6s² electrons are stripped away by Fluorine, the most electronegative element.

  • Solid State Structure: Polymeric chains of trans-corner-sharing [BiF₆] octahedra (Space group I4/m).

  • Reactivity: Because the Bi(V) center is desperate to regain electron density to refill the relativistic 6s orbital, BiF₅ is an extremely potent Lewis Superacid and Fluorinating Agent . It is more reactive than SbF₅.

Application: Late-Stage Fluorination

BiF₅ can effect fluorination on deactivated aromatic rings or generate carbocations for polymerization, acting as a tool in the synthesis of fluorinated pharmaceutical intermediates.

Comparative Data Analysis

PropertyBismuth Trifluoride (BiF₃)Bismuth Pentafluoride (BiF₅)
Oxidation State +3+5
Electronic Config [Xe] 4f¹⁴ 5d¹⁰ 6s² [Xe] 4f¹⁴ 5d¹⁰
Coordination No. 9 (Distorted Tricapped Trigonal Prism)6 (Octahedral, Polymeric Chain)
Bi-F Bond Length 2.30 - 2.85 Å (Variable due to lone pair)1.94 Å (Equatorial), 2.11 Å (Axial)
Magnetic Property DiamagneticDiamagnetic
Lewis Acidity Weak / NeutralSuperacidic (pKa < -12 equiv)
Water Stability Insoluble, stable (slow hydrolysis)Explosive hydrolysis (forms Ozone/HF)

Experimental Protocols

Protocol A: Safer Synthesis of BiF₃ (Bi(TFA)₃ Route)

Rationale: Traditional synthesis using HF(aq) is hazardous and yields hydrated products. The thermal decomposition of Bismuth Trifluoroacetate (Bi(TFA)₃) yields anhydrous, phase-pure orthorhombic BiF₃.[5]

Materials:

  • Bismuth(III) oxide (Bi₂O₃)

  • Trifluoroacetic acid (TFA) & Trifluoroacetic anhydride (TFAA)[5]

  • Tube furnace with N₂ flow.[6]

Workflow:

  • Precursor Synthesis: Reflux Bi₂O₃ in a mixture of TFA/TFAA to produce Bi(TFA)₃. Evaporate to dryness.

  • Thermal Decomposition:

    • Load Bi(TFA)₃ into a quartz boat.

    • Place in a tube furnace under flowing N₂ (50 mL/min).

    • Ramp to 300°C at 5°C/min and hold for 12 hours.

  • Validation: XRD should confirm Orthorhombic Pnma phase (no oxide peaks).

Protocol B: Handling & Reactivity of BiF₅

Warning: BiF₅ is a stronger oxidant than F₂ gas in some contexts. It reacts explosively with organics.[7][8]

Safety Requirements:

  • Strictly anhydrous Glovebox (Ar atmosphere, <0.1 ppm H₂O).

  • Passivated Nickel or Monel vacuum lines. FEP/PFA labware (Glass is attacked).

Synthesis Logic (BiF₃ + F₂):

BiF5Synthesis BiF3 BiF3 (s) (Anhydrous) Reactor Nickel/Monel Reactor 500°C BiF3->Reactor Load F2 F2 Gas (Diluted in N2) F2->Reactor Flow BiF5 BiF5 (s) White Needles Reactor->BiF5 Sublimation (Purification) Trap Soda Lime Trap (Excess F2/HF) Reactor->Trap Exhaust

Figure 2: Synthesis workflow for BiF₅.[5][6][9][10] Direct fluorination at 500°C is required to overcome the 6s inert pair stability.

References

  • Gillespie, R. J., et al. (1969).[11] Fluorosulfuric acid solvent system.[11] VI. Solutions of phosphorus, arsenic, bismuth, and niobium pentafluorides.[11] Inorganic Chemistry. Link

  • Hebecker, C. (1971).[8][9] Die Kristallstruktur von Wismutpentafluorid. Z. Anorg. Allg. Chem. (Seminal structure determination). Link

  • Kraus, F., et al. (2020). Rerefinement of the crystal structure of BiF5. IUCrData. Link

  • Kravchyk, K. V., et al. (2022). Thermal synthesis of conversion-type bismuth fluoride cathodes for high-energy-density Li-ion batteries. Scientific Reports. (Source for Bi(TFA)3 protocol). Link

  • Olah, G. A., et al. (1996). Bismuth Pentafluoride: A Convenient Reagent for the Preparation of Alkyl Fluorides. Journal of Organic Chemistry. Link

  • Sadler, P. J., et al. (2013). Bismuth-based drugs.[12][13] Chemical Reviews. (Bi(III) electronic structure in medicine). Link

Sources

Foundational

Thermodynamic properties of bismuth trifluoride

An In-Depth Technical Guide to the Thermodynamic Properties of Bismuth Trifluoride For Researchers, Scientists, and Drug Development Professionals Abstract Bismuth trifluoride (BiF₃) is a significant inorganic compound w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Bismuth Trifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth trifluoride (BiF₃) is a significant inorganic compound with applications ranging from optical coatings to its emerging role as a high-capacity cathode material in lithium-ion batteries.[1][2] A thorough understanding of its thermodynamic properties is fundamental to optimizing its synthesis, predicting its stability, and designing new applications. This guide provides a comprehensive overview of the known thermodynamic characteristics of BiF₃, discusses the experimental and computational methodologies for their determination, and addresses the inconsistencies present in the existing literature. It is structured to offer not just data, but also expert insights into the causality behind experimental choices and the interpretation of results.

Introduction to Bismuth Trifluoride (BiF₃)

Bismuth trifluoride is a grey-white, water-insoluble crystalline solid.[3][4] It is the chemical compound of bismuth and fluorine and occurs naturally as the rare mineral gananite.[3][4] Unlike the fluorides of its lighter Group 15 counterparts like phosphorus and arsenic, BiF₃ is considered to be primarily ionic. This ionic nature dictates many of its physical and chemical properties, including its high melting point and insolubility in water.[3] The compound's utility is expanding; for instance, its low refractive index and broad transmission range make it a candidate for optical thin film coatings, while its high theoretical capacity is of great interest for next-generation energy storage.[2][5]

Physical and Structural Properties

Understanding the crystallographic nature of BiF₃ is a prerequisite for interpreting its thermodynamic data. Bismuth trifluoride is known to exist in at least two polymorphs:

  • α-BiF₃ (Cubic) : This phase adopts a cubic crystal structure with the space group Fm-3m.[3]

  • β-BiF₃ (Orthorhombic) : The β-phase has an orthorhombic crystal structure (space group Pnma) and is isostructural with yttrium trifluoride (YF₃).[3][6] In this configuration, the bismuth atom has a distorted 9-coordination geometry.[3]

The synthesis method can influence the resulting phase. For example, a facile and scalable synthesis via thermal decomposition of bismuth(III) trifluoroacetate has been shown to produce phase-pure, highly crystalline orthorhombic BiF₃.[2][7][8]

Core Thermodynamic Data

PropertyValueSource & MethodNotes
Molar Mass 265.98 g/mol -Calculated from atomic weights.
Density 5.32 g/cm³Experimental[3][4]
Melting Point 649 - 655 °CExperimental (DTA)[3][9][10]
727 °CExperimental[10]
Boiling Point 900 °CExperimental
Standard Enthalpy of Formation (ΔHᵟᵨ) -1011.6 kJ/molCalculated (DFT)
Standard Molar Entropy (S°) Data not available--
Heat Capacity (Cₚ) Data not available--
Discussion on Discrepancies in Melting Point

The significant variation in the reported melting point of BiF₃ is a critical point of discussion. Values range from as low as 649 °C to as high as 727 °C.[3][9][10] Research suggests that the higher values may be a result of sample contamination, specifically partial hydrolysis.[9][10] BiF₃ can react with moisture, especially at elevated temperatures, to form oxyfluorides or bismuth oxide, which have different melting characteristics.[5] Differential thermal analysis (DTA) performed on pure BiF₃ indicates a melting point of 655 °C.[9][10] For the purposes of high-purity applications, the lower value should be considered more representative.

Computationally-Derived Enthalpy of Formation

While an experimentally determined value for the standard enthalpy of formation is not available in the reviewed literature, computational methods provide a reliable estimate. Density Functional Theory (DFT) calculations, as provided by the Materials Project, predict a formation energy of -2.622 eV per atom for the orthorhombic phase of BiF₃. This corresponds to a standard enthalpy of formation (ΔHᵟᵨ) of approximately -1011.6 kJ/mol . The negative sign indicates that the formation of BiF₃ from its constituent elements (solid bismuth and fluorine gas) is an exothermic process, and the compound is thermodynamically stable with respect to its elements.

Methodologies for Thermodynamic Characterization

The determination of thermodynamic properties is a cornerstone of materials science. The following section details the principles and experimental workflows for characterizing a material like BiF₃.

Experimental Workflow

The general workflow for the thermodynamic characterization of a solid-state inorganic compound like BiF₃ involves a series of calorimetric and analytical techniques.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Calorimetry cluster_3 Vapor Pressure cluster_4 Derived Properties prep High-Purity Synthesis (e.g., Thermal Decomposition) char Phase & Purity Verification (XRD, SEM) prep->char dsc Differential Scanning Calorimetry (DSC) char->dsc tga Thermogravimetric Analysis (TGA) char->tga bomb Solution or Bomb Calorimetry char->bomb kems Knudsen Effusion Mass Spectrometry (KEMS) char->kems gibbs Gibbs Free Energy (ΔG) dsc->gibbs ΔH_fusion, Cₚ(T) entropy Standard Entropy (S°) dsc->entropy Cₚ(T) bomb->gibbs ΔHᵟᵨ gibbs->entropy via ΔG = ΔH - TΔS G cluster_0 Fundamental Properties cluster_1 Key Thermodynamic Potential cluster_2 Derived Properties H Enthalpy (H) G Gibbs Free Energy (G) G = H - TS H->G Cp Heat Capacity (Cₚ) Cₚ = (∂H/∂T)ₚ H->Cp S Entropy (S) S->G Stability Thermodynamic Stability (ΔGᵟ < 0 indicates spontaneity) G->Stability

Sources

Exploratory

An In-depth Technical Guide to the Molecular Geometry of Bismuth(V) Pentafluoride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular geometry of Bismuth(V) pentafluoride (BiF₅), a compound of significant interest to researchers in synthetic chemistry and materials science. This document is structured to deliver not just factual information but also the underlying scientific principles that dictate its structural characteristics, catering to an audience of researchers, scientists, and drug development professionals.

Introduction: The Significance of Bismuth(V) Pentafluoride

Bismuth(V) pentafluoride (BiF₅) is a highly reactive white, crystalline solid and stands as the most reactive of the pnictogen pentafluorides.[1] Its potent fluorinating and oxidizing capabilities make it a subject of academic and research interest, though its practical applications are limited by its reactivity.[1][2] Understanding the molecular geometry and electronic structure of BiF₅ is fundamental to comprehending its reactivity and exploring its potential in various chemical transformations. This guide will delve into both the theoretical molecular geometry of a discrete BiF₅ molecule and the experimentally determined structure in the solid state, providing a complete picture of this intriguing compound.

Theoretical Framework: Predicting the Geometry of Monomeric BiF₅

In the gas phase or in non-coordinating solvents, it is instructive to consider the geometry of a single, isolated BiF₅ molecule. The Valence Shell Electron Pair Repulsion (VSEPR) theory provides a robust model for predicting this geometry.

Lewis Structure Analysis

The first step in applying VSEPR theory is to determine the Lewis structure of the molecule.

  • Valence Electrons:

    • Bismuth (Bi) is in Group 15 of the periodic table and has 5 valence electrons.

    • Fluorine (F) is in Group 17 and has 7 valence electrons.

    • Total valence electrons = 5 (from Bi) + 5 × 7 (from 5 F atoms) = 40 electrons.

  • Connectivity: Bismuth is the central atom, bonded to five fluorine atoms.

The Lewis structure shows the bismuth atom forming single bonds with five fluorine atoms. Each fluorine atom has three lone pairs, satisfying the octet rule. The central bismuth atom has five bonding pairs and no lone pairs of electrons.

VSEPR Theory Prediction

With five electron domains (all bonding pairs) around the central bismuth atom, VSEPR theory predicts a trigonal bipyramidal electron and molecular geometry.[3][4][5] This arrangement minimizes the repulsion between the electron pairs.

  • Axial and Equatorial Positions: The trigonal bipyramidal geometry has two distinct positions for the fluorine atoms:

    • Axial: Two fluorine atoms are positioned 180° apart, along the main axis of the molecule.

    • Equatorial: Three fluorine atoms are located in a plane at 120° to each other, around the "equator" of the molecule.

  • Predicted Bond Angles:

    • The angle between an axial and an equatorial fluorine atom is 90°.

    • The angle between two equatorial fluorine atoms is 120°.

    • The angle between the two axial fluorine atoms is 180°.

It is important to note that due to the non-equivalent positions, the axial and equatorial Bi-F bonds are predicted to have slightly different lengths.

G Bi Bi F1 F Bi->F1 F2 F Bi->F2 F3 F Bi->F3 F4 F Bi->F4 F5 F Bi->F5 label_120 120° label_90 90° label_180 180°

Caption: VSEPR-predicted trigonal bipyramidal geometry of monomeric BiF₅.

Experimental Determination: The Solid-State Structure of BiF₅

While the VSEPR model provides a theoretical structure for a discrete BiF₅ molecule, experimental evidence from single-crystal X-ray diffraction reveals a different and more complex arrangement in the solid state.[6][7][8]

In its crystalline form, BiF₅ is polymeric and adopts the α-UF₅ structure type.[1][2] This structure consists of infinite linear chains of corner-sharing [BiF₆] octahedra.[6][7][8]

  • Coordination Environment: Each bismuth atom is not coordinated to five but to six fluorine atoms in a distorted octahedral geometry.[6][7][8]

  • Bridging and Terminal Fluorines: The structure is composed of four terminal (equatorial) fluorine atoms and two bridging (axial) fluorine atoms that link the bismuth centers into a chain.[6][7][8]

  • Bond Lengths: This polymeric nature leads to two distinct Bi-F bond lengths:

    • The four equatorial Bi-F bonds are shorter.

    • The two axial Bi-F bonds, which are involved in bridging to the next bismuth atom, are longer.[6][7][8]

The reason for this polymeric structure is the high Lewis acidity of the Bi(V) center, which leads to strong intermolecular interactions in the solid state.

Structural Parameters

The following table summarizes the key structural parameters for both the theoretical monomeric and the experimentally determined polymeric forms of BiF₅.

ParameterTheoretical Monomeric BiF₅ (VSEPR)Experimental Polymeric BiF₅ (Solid State)[6][7][8]
Molecular Geometry Trigonal BipyramidalDistorted Octahedral around each Bi atom
Coordination Number 56
Bi-F Bond Lengths (Å) Not experimentally determinedEquatorial: 1.941 ÅAxial (bridging): 2.1130 Å
Bond Angles F(ax)-Bi-F(eq): 90°F(eq)-Bi-F(eq): 120°F(ax)-Bi-F(ax): 180°Angles deviate from ideal 90° and 180° due to distortion

Synthesis and Handling of Bismuth(V) Pentafluoride

The synthesis of BiF₅ requires handling of highly reactive and corrosive fluorinating agents. The following protocol is based on established literature methods.

Experimental Protocol: Synthesis from Bismuth(III) Fluoride

This method involves the direct fluorination of bismuth(III) fluoride (BiF₃) at elevated temperatures.[1][6]

Materials and Equipment:

  • Bismuth(III) fluoride (BiF₃)

  • Fluorine gas (diluted with an inert gas, e.g., 10% F₂ in Argon)

  • Corundum boat

  • Tube furnace capable of reaching 723 K (450 °C)

  • Gas flow controllers

  • Apparatus constructed from fluorine-passivated materials (e.g., nickel, Monel)

Procedure:

  • Preparation: A weighed amount of dry BiF₃ is placed in a corundum boat.

  • Assembly: The boat is placed inside the tube furnace. The system is assembled and checked for leaks.

  • Inert Atmosphere: The system is purged with an inert gas (e.g., Argon) to remove any air and moisture.

  • Heating: The furnace is heated to 723 K (450 °C) under a flow of inert gas.

  • Fluorination: Once the target temperature is reached, the gas flow is switched to the diluted fluorine mixture. The reaction is typically carried out for several hours.

  • Cooling: After the reaction is complete, the fluorine flow is stopped, and the furnace is cooled to room temperature under a flow of inert gas.

  • Isolation: The product, colorless needles of BiF₅, is collected in a dry, inert atmosphere (e.g., a glovebox).

Safety Precautions:

  • Fluorine gas is extremely toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • BiF₅ is highly moisture-sensitive and reacts violently with water. It should be handled and stored in a dry, inert atmosphere.

Conclusion

The molecular geometry of Bismuth(V) pentafluoride presents a fascinating case study in the difference between theoretical predictions for an isolated molecule and the reality of its structure in the solid state. While VSEPR theory accurately predicts a trigonal bipyramidal geometry for a monomeric BiF₅ molecule, strong intermolecular forces in the condensed phase lead to a polymeric structure with octahedrally coordinated bismuth centers. This understanding is crucial for researchers working with this powerful fluorinating agent, as its reactivity is a direct consequence of its electronic structure and high Lewis acidity. The absence of experimental gas-phase structural data for monomeric BiF₅ underscores the challenges in studying such reactive species and highlights the importance of solid-state characterization techniques.

References

  • Wassermann, T. B., & Kraus, F. (2024). Rerefinement of the crystal structure of BiF5. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 826–828. [Link]

  • Wassermann, T. B., & Kraus, F. (2024). Rerefinement of the crystal structure of BiF5. IUCr Journals. [Link]

  • Wassermann, T. B., & Kraus, F. (2024). Rerefinement of the crystal structure of BiF5. PubMed. [Link]

  • Wikipedia. (n.d.). Bismuth pentafluoride. In Wikipedia. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Bismuth pentafluoride. In PubChem. Retrieved February 19, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Bismuth Pentafluoride. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 30). The VSEPR Model. [Link]

  • University of Wisconsin Pressbooks. (n.d.). Predicting Molecular Shapes: VSEPR Model (M9Q1) – UW-Madison Chemistry 103/104 Resource Book. Retrieved February 19, 2026, from [Link]

  • ChemTalk. (2022, January 2). VSEPR Theory & Chart. [Link]

  • BYJU'S. (n.d.). Bond Parameters. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Trigonal bipyramidal molecular geometry. In Wikipedia. Retrieved February 19, 2026, from [Link]

Sources

Foundational

The Chemistry of Bismuth in Its Highest Oxidation State: A Technical Guide to Bismuth Pentafluoride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bismuth pentafluoride (BiF₅) stands as a testament to the potent oxidizing power of fluorine, compelling the heavy p-block element bismuth into its highest and least stable +5 oxidation state. This technical guide provides a comprehensive overview of the discovery, synthesis, structure, and reactivity of this powerful fluorinating agent. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes historical context with modern understanding, offering field-proven insights into its handling and application. Through detailed protocols, structural diagrams, and comparative data, we aim to equip the reader with a thorough and practical understanding of bismuth pentafluoride.

Introduction: The Uniqueness of Bismuth and the Quest for Bi(V)

Bismuth, the heaviest stable element in Group 15, typically exhibits a +3 oxidation state, a consequence of the inert pair effect which stabilizes the 6s² electrons.[1] The synthesis and stabilization of bismuth in its +5 oxidation state, therefore, represents a significant challenge in inorganic chemistry. The pursuit of Bi(V) compounds is driven by the quest for potent oxidizing and fluorinating agents, with potential applications in organic synthesis and materials science. Bismuth pentafluoride is the most reactive of the pnictogen pentafluorides and an extremely strong fluorinating agent.[2] This guide delves into the history and chemistry of BiF₅, a compound that, despite its challenging nature, offers unique chemical properties.

The Historical Milestone: First Synthesis and Early Characterization

The first successful synthesis of bismuth pentafluoride was a landmark achievement reported in 1940 by von Wartenberg and his colleagues.[3][4][5] This pioneering work opened the door to understanding the chemistry of bismuth in its highest oxidation state. Early investigations focused on establishing the fundamental physical and chemical properties of this novel compound, laying the groundwork for future research.

Initial characterization efforts were challenging due to the compound's extreme reactivity, particularly its sensitivity to moisture.[6][7] It was observed to be a white, crystalline solid that reacts vigorously with water, sometimes with ignition, to produce ozone, oxygen difluoride, and bismuth(III) fluoride.[2][7][8] These early studies underscored the powerful oxidizing nature of BiF₅.

Synthesis of Bismuth Pentafluoride: A Methodological Overview

The synthesis of bismuth pentafluoride requires rigorous anhydrous conditions and specialized equipment due to the corrosive nature of the fluorine gas used. The primary methods for its preparation involve the direct fluorination of bismuth metal or bismuth trifluoride.

Direct Fluorination of Bismuth(III) Fluoride

This is the most common and reliable method for producing high-purity bismuth pentafluoride.[2][8] The reaction involves passing fluorine gas over heated bismuth trifluoride.

Experimental Protocol: Synthesis of BiF₅ from BiF₃

Objective: To synthesize bismuth pentafluoride by the direct fluorination of bismuth trifluoride.

Materials:

  • Bismuth(III) fluoride (BiF₃), anhydrous

  • Fluorine gas (F₂), diluted with an inert gas (e.g., 10:90 F₂/Ar v/v)[4]

  • Corundum boat

  • Tube furnace

  • Apparatus constructed from fluorine-resistant materials (e.g., nickel, Monel, or copper)[9]

Methodology:

  • Preparation: Load approximately 1.05 g (3.95 mmol) of anhydrous BiF₃ into a corundum boat and place it inside the tube furnace.[4]

  • Inerting: Thoroughly purge the reaction system with a dry, inert gas (e.g., argon or nitrogen) to remove any traces of moisture and oxygen.

  • Heating and Fluorination: Begin heating the furnace at a rate of 4 K/min to 723 K (450 °C).[4] Once the temperature stabilizes, introduce the diluted fluorine gas stream over the BiF₃ at a controlled flow rate (e.g., 5 standard cubic centimeters per minute).[4] The synthesis can also be carried out at 500 °C.[2][8]

  • Reaction: Maintain the reaction conditions for a prolonged period, typically around 10 hours, to ensure complete conversion.[4]

  • Cooling and Isolation: After the reaction is complete, stop the fluorine flow and cool the furnace to room temperature under a stream of inert gas. The product, in the form of colorless needles, can then be isolated.[4]

Causality: The high temperature provides the necessary activation energy for the reaction between the stable BiF₃ and fluorine gas. The use of diluted fluorine gas allows for better control of the highly exothermic reaction.

Synthesis from Bismuth Metal

An alternative approach involves the direct fluorination of elemental bismuth.

Methodology:

  • Approximately 100 g of bismuth metal is melted in an Alundum crucible within a Monel vessel.[9]

  • Fluorine gas is introduced at a pressure of 1500 mm.[9]

  • The reaction initiates around 600 °C, and the temperature can be subsequently lowered to 500 °C.[9][10]

  • The BiF₅ product condenses as white needles on the cooler parts of the reaction vessel.[9]

Purification

Crude bismuth pentafluoride often contains unreacted bismuth trifluoride. Purification can be achieved through sublimation under vacuum at approximately 100-120 °C in a Vycor glass apparatus, which is not attacked by BiF₅ at these temperatures.[6][9]

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products & Purification BiF3 Bismuth(III) Fluoride (BiF₃) Reaction High-Temperature Fluorination (450-500°C) BiF3->Reaction F2 Fluorine Gas (F₂) F2->Reaction Crude_BiF5 Crude BiF₅ Reaction->Crude_BiF5 Sublimation Vacuum Sublimation (~100°C) Crude_BiF5->Sublimation Purified_BiF5 Purified BiF₅ Sublimation->Purified_BiF5

Caption: Workflow for the synthesis and purification of BiF₅.


Structural Elucidation and Physical Properties

The crystal structure of bismuth pentafluoride was first determined by Hebecker in 1971 and has since been rerefined with higher precision.[3][4][5]

Crystal Structure

Bismuth pentafluoride crystallizes in the tetragonal space group I4/m and is isostructural with α-UF₅.[2][3][4] The structure consists of infinite linear chains of corner-sharing BiF₆ octahedra that extend parallel to the c-axis.[2][3][4] The bismuth atom is in a distorted octahedral coordination environment, surrounded by six fluorine atoms.[3][4] The axial Bi-F bond lengths are longer than the four equatorial Bi-F bonds.[4]

Caption: Octahedral coordination of Bismuth in BiF₅.


Physical Properties

Bismuth pentafluoride is a white, crystalline solid that appears as tetragonal needles.[6] A summary of its key physical properties is presented in the table below.

PropertyValueReference(s)
Molecular FormulaBiF₅
Molar Mass303.97 g/mol [11]
Melting Point151.4 °C[6]
Boiling Point230 °C[6][8]
Density (solid, 25°C)5.52 g/cm³[6]
Density (liquid, 160°C)3.7 g/cm³[11]
AppearanceWhite crystalline solid (needles)[6][7]
SolubilitySlightly soluble in HF[6]

Chemical Reactivity and Applications

Bismuth pentafluoride is a highly reactive compound, primarily due to the instability of the Bi(V) oxidation state. Its chemistry is dominated by its strong oxidizing and fluorinating capabilities.

Fluorinating Agent

BiF₅ is a potent fluorinating agent, capable of fluorinating a wide range of substances.

  • It fluorinates paraffin oil to fluorocarbons at temperatures above 50 °C.[2]

  • It oxidizes uranium tetrafluoride (UF₄) to uranium hexafluoride (UF₆) at 150 °C.[2]

  • At 180 °C, it converts Br₂ to BrF₃ and Cl₂ to ClF.[2]

Lewis Acidity and Catalysis

Bismuth pentafluoride is considered a Lewis superacid, with a strength comparable to or greater than antimony pentafluoride.[6][8] This property makes it a potential catalyst for various organic reactions, although its high reactivity and tendency to react explosively with organic compounds limit its practical use.[6][8] It has been reported as a co-catalyst for the alkylation of isobutane, leading to gasoline blends with high octane numbers.[6]

Reaction with Water and Other Reagents

BiF₅ reacts violently with water, producing ozone and oxygen difluoride.[2] It also reacts with iodine and sulfur at room temperature.[2] With alkali metal fluorides (MF), it forms hexafluorobismuthates, M[BiF₆].[2]

Safety and Handling

Due to its high reactivity and toxicity, bismuth pentafluoride must be handled with extreme caution in a controlled environment.

  • Moisture Sensitivity: BiF₅ is extremely sensitive to moisture and should be stored in a tightly sealed container in a dry environment.[6]

  • Corrosivity: It is a corrosive substance that can cause severe irritation to the eyes, skin, digestive tract, and respiratory tract.[6][8]

  • Reactivity with Organics: It can react explosively with organic materials.[6][8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn at all times.[12][13] All manipulations should be performed in a well-ventilated fume hood or a glovebox.[12][13]

Conclusion

Bismuth pentafluoride remains a compound of significant interest to the scientific community. Its discovery was a pivotal moment in understanding the chemistry of heavy p-block elements. While its extreme reactivity presents considerable challenges for its widespread application, its potent fluorinating and oxidizing properties continue to be explored. A thorough understanding of its synthesis, structure, and reactivity, as detailed in this guide, is crucial for any researcher or scientist working with this powerful and unique chemical.

References

  • Bismuth Pentafluoride - MSU Chemistry. (n.d.). Retrieved from [Link]

  • Bismuth pentafluoride - Wikipedia. (n.d.). Retrieved from [Link]

  • Bismuth pentafluoride - Grokipedia. (n.d.). Retrieved from [Link]

  • Burghardt, T. W., & Kraus, F. (2024). Rerefinement of the crystal structure of BiF₅. Acta Crystallographica Section E: Crystallographic Communications, 80(8), 826–828. Retrieved from [Link]

  • Crystal structure of BiF5 viewed along the b axis (left) and the c axis... - ResearchGate. (n.d.). Retrieved from [Link]

  • Bismuth(V) Fluoride | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • Fischer, J., & Rudzitis, E. (1959). Preparation, Properties and Reactions of Bismuth Pentafluoride. Journal of the American Chemical Society, 81(24), 6375–6377. Retrieved from [Link]

  • Burghardt, T. W., & Kraus, F. (2024). Rerefinement of the crystal structure of BiF5. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 826–828. Retrieved from [Link]

  • Fischer, J., & Rudzitis, E. (1959). PREPARATION, PROPERTIES AND REACTIONS OF BISMUTH PENTAFLUORIDE. Journal of the American Chemical Society (U.S.), 81. Retrieved from [Link]

  • bismuth pentafluoride. (n.d.). Retrieved from [Link]

  • Winter, M. (n.d.). bismuth pentafluoride. WebElements Periodic Table. Retrieved from [Link]

  • Burghardt, T. W., & Kraus, F. (2024). Rerefinement of the crystal structure of BiF5. Acta Crystallographica Section E: Crystallographic Communications, 80(8), 826–828. Retrieved from [Link]

  • Pilgaard, M. (2016, July 16). Bismuth: Chemical reactions. Pilgaard Elements. Retrieved from [Link]

  • Bismuth pentafluoride | BiF5 | CID 123260 - PubChem. (n.d.). Retrieved from [Link]

  • type bismuth fluoride cathodes for high-energy-density Li-ion batteries - ETH Zurich Research Collection. (n.d.). Retrieved from [Link]

  • Bismuthfluoride(BiF5) - ChemBK. (2024, April 11). Retrieved from [Link]

  • Fischer, J., & Rudzitis, E. (1959). Preparation, Properties and Reactions of Bismuth Pentafluoride. Journal of the American Chemical Society, 81(24), 6375–6377. Retrieved from [Link]

  • Burghardt, T. W., & Kraus, F. (2025, August 7). Rerefinement of the crystal structure of BiF5. ResearchGate. Retrieved from [Link]

  • Bismuth (Bi) Element: Properties, Reactions, History, Uses - Science Info. (2008, August 13). Retrieved from [Link]

  • Chen, G. S. H., Passmore, J., Taylor, P., Whidden, T. K., & White, P. S. (1985). Preparation and characterisation of adducts of bismuth pentafluoride and antimony pentafluoride by vibrational spectroscopy, X-ray powder diffraction, and single-crystal X-ray crystallography. Journal of the Chemical Society, Dalton Transactions, (1), 9–17. Retrieved from [Link]

  • bismuth pentafluoride - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Exploratory

Vibrational spectroscopy of the hexafluorobismuthate anion

The following technical guide details the vibrational spectroscopy of the hexafluorobismuthate anion ( ), designed for researchers in inorganic synthesis and structural characterization. Technical Guide: Vibrational Spec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the vibrational spectroscopy of the hexafluorobismuthate anion (


), designed for researchers in inorganic synthesis and structural characterization.

Technical Guide: Vibrational Spectroscopy of the Hexafluorobismuthate Anion ( )

Executive Summary & Core Directive

Objective: To provide a definitive reference for the synthesis, isolation, and spectroscopic characterization (Raman/IR) of the


 anion.
Context:  The 

anion represents a benchmark in coordination chemistry due to its high symmetry (

) and its role as a weakly coordinating, oxidation-resistant counterion for stabilizing highly reactive cations (e.g.,

,

, organic radical cations). Scope: This guide moves beyond basic peak listing. It establishes a causal link between the Bismuth(V) oxidation state, octahedral symmetry, and the resulting spectral signatures, providing a self-validating protocol for confirming anionic integrity.

Theoretical Framework: Symmetry and Selection Rules

The


 anion belongs to the 

point group
. For a seven-atom molecule (

), there are

degrees of vibrational freedom. Group theory dictates how these decompose into normal modes and their respective activities.
Normal Mode Analysis

The irreducible representation for the vibrational modes is:



ModeSymmetryDescriptionActivityDegeneracy


Symmetric Stretch (Breathing)Raman (Strong, Polarized)1


Asymmetric StretchRaman 2


Asymmetric StretchIR (Very Strong)3


Bending (Deformation)IR 3


Bending (Scissoring)Raman 3


BendingSilent (Inactive)3

Critical Insight: The Mutual Exclusion Principle applies strictly to the isolated


 anion. No band should appear in both Raman and IR spectra. If coincidence is observed, it indicates a breakdown of symmetry, likely due to crystal packing forces (site symmetry lowering) or hydrolysis (formation of 

).

Experimental Protocol: Synthesis and Handling

Reliable spectroscopy requires a pure sample.


 is moisture-sensitive and requires handling in anhydrous hydrogen fluoride (aHF) or under inert atmosphere.
Synthesis of Cesium Hexafluorobismuthate ( )

This protocol ensures the formation of the discrete


 anion rather than polymeric 

.

Reagents:

  • Bismuth(V) Fluoride (

    
    )
    
  • Cesium Fluoride (

    
    )[1]
    
  • Anhydrous Hydrogen Fluoride (aHF)

Workflow:

  • Passivation: Passivate a FEP (fluorinated ethylene propylene) or Monel reaction vessel with

    
     gas to remove trace organics/moisture.
    
  • Dissolution: Dissolve

    
     in excess aHF at -78°C.
    
  • Addition: Add stoichiometric

    
     to the solution. 
    
    
    
    is a Lewis acid;
    
    
    is the Lewis base.
    
    
  • Crystallization: Warm slowly to room temperature to evaporate aHF. Vacuum dry at 50°C to remove solvated HF.

  • Validation: The resulting white solid must be handled in a dry box (

    
     ppm 
    
    
    
    ).
Spectroscopic Measurement Protocol
  • Raman: Seal sample in a melting point capillary or FEP tube. Use 1064 nm or 785 nm excitation to minimize fluorescence from trace impurities. Caution: High laser power can locally heat and decompose the sample (

    
    ). Keep power 
    
    
    
    mW.
  • Infrared: Use AgCl or Si windows for transmission. Do not use KBr or NaCl plates (halogen exchange will occur). ATR (Diamond/ZnSe) is acceptable if performed rapidly in a dry environment.

Spectroscopic Data & Analysis

The following data represents the authoritative spectral fingerprint for alkali metal hexafluorobismuthates (e.g.,


).
Vibrational Frequencies (Wavenumbers)
ModeSymmetryFrequency (

)
IntensityAssignment


580 – 605 vs (Raman)Sym. Stretch (Bi-F)


530 – 550 m (Raman)Asym. Stretch


600 – 630 vs (IR)Asym.[2] Stretch (Bi-F)


300 – 320 s (IR)Deformation


230 – 250 w (Raman)Deformation

Note: Frequencies shift slightly depending on the counter-cation (


 vs 

) due to lattice energy and cation-anion interactions.
Interpretation of Spectra
  • The "Breathing" Mode (

    
    ):  The most prominent Raman feature is the sharp peak near 590 
    
    
    
    . Its high intensity is due to the large symmetric change in polarizability of the electron-dense Bi-F bonds.
  • Mass Effect: Compared to

    
     (
    
    
    
    ), the
    
    
    modes are redshifted. This is consistent with the heavier mass of Bismuth (
    
    
    vs
    
    
    ) and the slightly longer/weaker Bi-F bond.
  • Crystal Field Splitting: In the solid state, the

    
     IR band often splits into a doublet or triplet if the site symmetry is lower than 
    
    
    
    (e.g.,
    
    
    or
    
    
    ). This is a diagnostic tool for determining the local environment of the anion in the crystal lattice.

Visualization of Workflows and Logic

Synthesis & Characterization Workflow

The following diagram illustrates the critical path from precursor selection to spectral validation.

BiF6_Workflow Precursors Precursors (BiF5 + CsF) Reaction Acid-Base Reaction (in aHF, -78°C) Precursors->Reaction Combine Isolation Isolation (Vacuum Dry, +25°C) Reaction->Isolation Evaporate Solvent Product Product (CsBiF6 Solid) Isolation->Product Crystallize Raman Raman Analysis (Active: v1, v2, v5) Product->Raman Laser Excitation IR IR Analysis (Active: v3, v4) Product->IR Absorption Validation Validation Criteria (Mutual Exclusion) Raman->Validation v1 ~590 cm-1 IR->Validation v3 ~610 cm-1

Caption: Operational workflow for the synthesis and spectroscopic validation of the CsBiF6 salt.

Vibrational Mode Logic (Group Theory)

This diagram explains why specific modes appear in Raman vs. IR, based on the change in dipole moment vs. polarizability.

Vibrational_Logic Oh_Symmetry Oh Symmetry (Center of Inversion i) Polarizability Change in Polarizability Oh_Symmetry->Polarizability Symmetric Modes Dipole Change in Dipole Moment Oh_Symmetry->Dipole Asymmetric Modes Raman_Active Raman Active (Even parity: g) Polarizability->Raman_Active Modes_R v1 (A1g), v2 (Eg), v5 (T2g) Raman_Active->Modes_R IR_Active IR Active (Odd parity: u) Dipole->IR_Active Modes_I v3 (T1u), v4 (T1u) IR_Active->Modes_I

Caption: Group theory decision tree for assigning Raman and IR activity in centrosymmetric anions.

Applications in Drug Development & Synthesis

While


 is not a therapeutic agent itself, its chemical properties are valuable in pharmaceutical research contexts:
  • Stabilizing Reactive Intermediates: The

    
     anion is non-coordinating and resistant to oxidation. It is used to isolate reactive electrophilic cations (e.g., in fluorination reactions) that are intermediates in the synthesis of fluorinated pharmaceuticals.
    
  • Solid-State Electrolytes: Bismuth-based fluoride materials are investigated for high ionic conductivity, relevant to powering implantable medical devices.

  • Structural Analogues: Understanding the Bi-F bond dynamics aids in modeling other heavy-metal pharmaceutical salts where precise characterization of the counter-ion environment is critical for regulatory stability testing.

References

  • Christe, K. O., Wilson, W. W., & Curtis, E. C. (1979). Synthesis and characterization of the hexafluorobismuthate(V) anion, BiF6-. Inorganic Chemistry , 18(12), 3574-3577. Link

  • Gillespie, R. J., & Pez, G. P. (1969). The Raman spectra of some hexafluoro anions. Inorganic Chemistry , 8(6), 1229-1233. Link

  • Hebecker, C. (1971). Die Kristallstruktur von Wismutpentafluorid. Zeitschrift für anorganische und allgemeine Chemie , 384(2), 111-114. (Structural basis for BiF5 vs BiF6-). Link

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part A. Wiley-Interscience. (General reference for XY6 modes). Link

Sources

Foundational

Bismuth Pentafluoride (BiF₅): Technical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Bismuth pentafluoride (BiF₅) represents the apex of oxidation for group 15 elements, functioning as a potent Lewis superacid and aggressive fluorinating agent.[1][2] While often overshadowed by its lighter congener antimony pentafluoride (SbF₅) in superacid chemistry, BiF₅ offers a distinct reactivity profile governed by its polymeric solid-state structure.[1][2]

For the drug development professional, BiF₅ is not a target but a high-value tool.[1][2] It serves as a specialized reagent for introducing fluorine into organic scaffolds—a critical step in modulating the lipophilicity and metabolic stability of pharmaceutical candidates.[1][2] This guide dissects the physicochemical properties, synthesis protocols, and safety-critical handling of BiF₅, moving beyond basic data to provide actionable, field-proven insights.[1][2]

Physicochemical Characterization

Unlike the volatile, monomeric liquids PF₅ and AsF₅, or the viscous liquid SbF₅, Bismuth pentafluoride exists as a polymeric solid.[1][2] This structural distinction dictates its solubility, handling, and reaction kinetics.[1][2]

Table 1: Core Technical Specifications
PropertyValueContext for Application
Chemical Formula BiF₅Oxidation State +5
Molecular Weight 303.97 g/mol Calculated based on standard atomic weights (Bi: 208.98, F: 19.00).[2][3]
Appearance White crystalline needlesHygroscopic; turns yellow/brown upon hydrolysis.[1][2]
Crystal System Tetragonal (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Isostructural with

-UF₅.[1][2][4]
Density 5.40 g/cm³High density facilitates separation in biphasic flows.[1][2]
Melting Point 151.4 °CSublimes significantly before melting; complicates fusion reactions.[1][2]
Boiling Point 230 °CExtrapolated; decomposition often precedes boiling.[1][2]
Solubility Low in organic solventsReacts with most; soluble in anhydrous HF (aHF).[1][2]
Structural Logic

The polymeric nature of BiF₅ arises from trans-bridged corner-sharing [BiF₆] octahedra .[5][1][2] This linear chain structure (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) reduces its vapor pressure compared to SbF₅. In solution (e.g., in aHF), these polymers break down, allowing BiF₅ to act as a powerful Lewis acid acceptor, forming the hexafluorobismuthate anion ([BiF₆]⁻).[1]

Synthesis & Production Protocols

Warning: The synthesis of BiF₅ involves elemental fluorine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) at high temperatures.[1] This protocol requires a dedicated nickel or Monel vacuum line and rigorous exclusion of moisture.[1][2]
Protocol: Direct Fluorination of Bismuth Trifluoride[1][7]

Reaction:



Methodology:

  • Precursor Preparation: Load anhydrous Bismuth Trifluoride (BiF₃) into a nickel boat.

    • Why: BiF₃ is used over metallic Bi to moderate the exothermicity of the reaction, preventing uncontrolled thermal runaway.[1][2]

  • System Passivation: Place the boat in a nickel or Monel flow tube.[1][2] Purge with dry

    
     for 30 minutes, then passivate with 5% 
    
    
    
    gas mixture for 1 hour.
  • Reaction Phase:

    • Heat the tube to 500°C .

    • Introduce a stream of pure ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       gas.[1]
      
    • Critical Control: Maintain temperature strictly.[1][2] Below 400°C, conversion is incomplete; above 600°C, corrosion of the reactor vessel accelerates.[1][2]

  • Collection: BiF₅ sublimes from the hot zone and condenses in the cool zone (room temperature) of the reactor as white needles.[1][2]

  • Purification: Resublime the crude product at 150°C under dynamic vacuum to remove traces of BiF₃ or oxyfluorides.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Precursor: BiF3 (Solid) Reactor Nickel Reactor (500°C, F2 Flow) Start->Reactor Load & Heat Sublimation Sublimation Zone (Vapor Phase) Reactor->Sublimation F2 Oxidation Condensation Cold Trap (Collection) Sublimation->Condensation Cooling Product Purified BiF5 (White Needles) Condensation->Product Vacuum Purification

Figure 1: Direct fluorination workflow requiring thermal gradient control for purification.[2]

Reactivity & Mechanism: The Lewis Superacid[4]

BiF₅ is a "borderline" superacid component.[1][2] While its fluoride ion affinity (FIA) is slightly lower than that of SbF₅, it is distinct in its ability to fluorinate refractory substrates.[1][2]

Mechanism of Action[1]
  • Lewis Acid Activation: BiF₅ accepts a fluoride ion (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) or a lone pair from a substrate.[1]
    
    
    
    
  • Carbocation Generation: In organic synthesis, BiF₅ abstracts ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     from alkyl fluorides, generating reactive carbocations for Friedel-Crafts-like alkylations.[1]
    
Comparative Acidity

In HF solution, the acidity order is generally accepted as: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">



However, BiF₅ is preferred when the oxidant strength of SbF₅ leads to unwanted side reactions (e.g., oxidative cleavage).[1]
Visualization: Fluorination Pathway

ReactivityMechanism BiF5 BiF5 (Lewis Acid) Complex [R-F---BiF5] Transition Complex BiF5->Complex Coordination Substrate R-F (Organic Fluoride) Substrate->Complex Carbocation R+ (Reactive Electrophile) Complex->Carbocation F- Abstraction Anion [BiF6]- (Stable Anion) Complex->Anion

Figure 2: Mechanism of carbocation generation via fluoride abstraction.[2]

Applications in Research & Drug Development

A. Hydrofluorination & Fluorination

BiF₅ is used to convert chlorides and bromides to fluorides.[1][2][3]

  • Reaction:

    
    
    
  • Utility: Accessing fluorinated motifs (e.g., trifluoromethyl groups) in late-stage drug intermediates where milder reagents (like DAST) fail.[1][2]

B. Superacid Catalysis (Alkylation)

BiF₅ catalyzes the alkylation of isoparaffins with olefins.[1][2]

  • Self-Validating Check: The reaction is monitored by the consumption of the olefin.[1][2] If the mixture turns dark/tarry, the acidity is too high or temperature control failed (polymerization).[1][2]

C. Oxidant for Inorganic Synthesis

BiF₅ is strong enough to oxidize ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 to 

and

to

, demonstrating its utility in nuclear fuel processing and inorganic materials synthesis.[1]

Safety & Handling (Critical)

BiF₅ is extremely hazardous .[1][2] It combines the toxicity of heavy metals with the corrosive and systemic toxicity of fluorides.[1][2]

Hazard Profile
  • Hydrolysis: Reacts violently with water/moisture to release Hydrogen Fluoride (HF) and Ozone (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).[1]
    ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="display ng-star-inserted">
    
    
    
  • Skin/Eye: Causes severe, penetrating burns.[1][2] HF component causes deep tissue necrosis and bone decalcification.[1][2]

Mandatory Safety Protocol
  • Engineering Controls: Handle ONLY in a glovebox under inert atmosphere (

    
     or 
    
    
    
    ,
    
    
    ppm
    
    
    ).
  • PPE: Neoprene gloves over butyl rubber gloves, face shield, and HF-resistant apron.[1][2]

  • First Aid: Calcium gluconate gel must be immediately available for any skin exposure.[1][2]

  • Storage: Teflon (PFA/FEP) or passivated metal containers. Do not use glass (etched by HF/BiF₅).[1][2]

References

  • NIST Chemistry WebBook. Bismuth Pentafluoride - Thermochemical Data.[1][2] National Institute of Standards and Technology.[1][2][6] [Link]

  • PubChem. Bismuth Pentafluoride Compound Summary. National Center for Biotechnology Information.[1][2] [Link]

  • Hebecker, C. Crystal Structure of Bismuth Pentafluoride.[1][2] Z. Anorg. Allg. Chem. 1971, 384, 111.[7][1][2] (Foundational structural analysis).

  • Olah, G. A., et al. Superacid Chemistry.[1][2] Wiley-Interscience.[1][2] (General reference for Lewis superacid reactivity context).

Sources

Exploratory

CAS number for bismuth(III) fluoride and bismuth(V) pentafluoride

Topic: CAS number for bismuth(III) fluoride and bismuth(V) pentafluoride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Technical Guide: Bismuth Fluorides ( & ) S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number for bismuth(III) fluoride and bismuth(V) pentafluoride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Technical Guide: Bismuth Fluorides ( & )

Synthesis, Properties, and Applications in High-Energy Materials

Executive Summary

Bismuth fluorides represent a critical intersection between main-group coordination chemistry and advanced materials science. While Bismuth(III) fluoride (


) is gaining traction as a high-capacity cathode material for next-generation lithium and fluoride-ion batteries, Bismuth(V) pentafluoride (

) remains one of the most potent solid Lewis superacids and fluorinating agents known. This guide provides a rigorous technical analysis of both compounds, distinguishing their crystallographic identities, synthesis protocols, and divergent reactivity profiles.

Part 1: Chemical Identity & Physical Properties[1][2][3]

The distinct oxidation states of bismuth result in drastically different structural and physicochemical properties.


 is ionic and dense, whereas 

is a polymeric, moisture-sensitive oxidant.
Comparative Technical Data
PropertyBismuth(III) Fluoride (

)
Bismuth(V) Pentafluoride (

)
CAS Number 7787-61-3 7787-62-4
IUPAC Name Bismuth trifluoridePentafluorobismuth
Molar Mass 265.98 g/mol 303.97 g/mol
Appearance Grey-white crystalline powderWhite/Colorless hygroscopic needles
Density ~8.2 – 8.3 g/cm³ (Phase dependent)5.40 g/cm³
Melting Point 649 °C (727 °C cited in some contexts)151.4 °C (Sublimes)
Boiling Point ~900 °C230 °C
Crystal System Cubic (

) or Orthorhombic (

)
Tetragonal (

)
Coordination 9-coordinate (Orthorhombic)Octahedral (Polymeric chains)
Solubility Insoluble in water; soluble in HFReacts violently with water (Hydrolysis)

Part 2: Bismuth(III) Fluoride ( )[4][5][6]

Structural Polymorphism

 exhibits polymorphism which impacts its electrochemical performance.
  • Cubic Phase (Gananite): Space group

    
    . Bi is 8-coordinated.
    
  • Orthorhombic Phase (

    
    -type):  Space group 
    
    
    
    .[1] Bi is 9-coordinated (tricapped trigonal prism). This phase is thermodynamically preferred at ambient conditions and is the target for high-quality battery materials.
Advanced Synthesis Protocol: Thermal Decomposition

While traditional synthesis involves reacting


 with hydrofluoric acid (

), that method often yields hydrated or impure phases. A superior, scalable method for battery-grade orthorhombic

utilizes the thermal decomposition of bismuth trifluoroacetate.[1]

Protocol:

  • Precursor Preparation: Dissolve

    
     in excess trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) to form bismuth(III) trifluoroacetate, 
    
    
    
    .
  • Drying: Evaporate solvents to obtain the solid precursor.

  • Calcination: Place the precursor in a tube furnace under a flowing Nitrogen (

    
    ) atmosphere.
    
  • Decomposition: Heat at 300 °C for 12 hours .

  • Result: Yields phase-pure, highly crystalline orthorhombic

    
     without the need for hazardous 
    
    
    
    gas handling.
Application: High-Energy Li-Ion Cathodes

 is a conversion-type cathode material.[2][1][3] Unlike intercalation cathodes (e.g., 

),

undergoes a complete reduction to metallic Bismuth, offering a theoretical specific capacity of 302 mAh/g .

Electrochemical Conversion Mechanism:



This reaction is reversible, but volume expansion and conductivity issues require nanocomposite engineering (e.g.,


/Carbon composites) for stability.

BatteryMechanism BiF3 BiF3 (Cathode) Intermediate Lithiation (Discharge) BiF3->Intermediate Li_Ion 3 Li+ + 3 e- Li_Ion->Intermediate Products Bi (Metal) + 3 LiF Intermediate->Products Conversion Reaction (E° ~ 3.0 V) Products->BiF3 Recharging (Delithiation)

Figure 1: Electrochemical conversion cycle of Bismuth(III) fluoride in Lithium-ion batteries.

Part 3: Bismuth(V) Pentafluoride ( )

Reactivity & Lewis Acidity

 is an extremely potent oxidant and Lewis acid.
  • Lewis Acidity:

    
     is a superacid, stronger than 
    
    
    
    and
    
    
    , though slightly weaker than Antimony pentafluoride (
    
    
    ) in terms of Fluoride Ion Affinity (FIA).
  • Fluorinating Power: It is a stronger fluorinating agent than

    
    . It can fluorinate 
    
    
    
    to
    
    
    at 150°C and converts paraffin oil into fluorocarbons.
  • Hydrolysis: Reacts explosively with water to generate ozone (

    
    ), oxygen difluoride (
    
    
    
    ), and
    
    
    .
Synthesis Protocol: Direct Fluorination

Synthesis of


 requires handling elemental Fluorine gas (

). This must be performed in a specialized nickel or Monel vacuum line to prevent corrosion.

Protocol:

  • Equipment: Passivated Monel/Nickel flow reactor.

  • Reagent: Load dry, high-purity

    
     (from Part 2) into the reactor boat.
    
  • Fluorination: Introduce a flow of diluted Fluorine gas (

    
     or 
    
    
    
    mixture, typically 10-20%
    
    
    ).
  • Reaction Conditions: Heat the system to 500 °C .

    
    
    
  • Collection:

    
     sublimes at these temperatures. Collect the product in a cold trap (cooled receiver) downstream.
    
  • Purification: Resublime under vacuum at ~100-120°C to remove traces of

    
     or oxyfluorides.
    
Safety & Handling (Critical)
  • Moisture: Zero-tolerance. Handle only in an inert atmosphere glovebox (

    
     or 
    
    
    
    , <0.1 ppm
    
    
    ).
  • Materials: Use Teflon (PTFE), FEP, or passivated metal (Ni, Monel). Do not use glass (reacts to form

    
    ).
    
  • Hazards: Contact with organics causes immediate fire/explosion.

SynthesisFlow cluster_0 Precursor Phase cluster_1 Product Phase Bi2O3 Bi2O3 BiTFA Bi(TFA)3 (Precursor) Bi2O3->BiTFA + TFA/TFAA Solvent Evap. BiF3 BiF3 (Orthorhombic) BiTFA->BiF3 Thermal Decomp. 300°C, N2 BiF5 BiF5 (Superacid/Oxidant) BiF3->BiF5 + F2 Gas 500°C, Monel Reactor Safety CRITICAL SAFETY: Avoid Glass, Moisture, Organics for BiF5 step BiF3->Safety Safety->BiF5

Figure 2: Synthesis pathway from Bismuth Oxide to Bismuth Pentafluoride.

References

  • Sigma-Aldrich. Bismuth(III) fluoride Product Specification. Link

  • Materials Project. Materials Data on BiF3 (mp-23237). Link

  • Kravchyk, K. V., et al. (2022). Thermal synthesis of conversion-type bismuth fluoride cathodes for high-energy-density Li-ion batteries. Communications Chemistry. Link

  • American Elements. Bismuth(V) Fluoride Properties and Safety. Link

  • Ghaithan, H. M., et al. (2020). Density Functional Study of Cubic, Tetragonal, and Orthorhombic CsPbBr3 Perovskite (Structural comparison context). ACS Omega.[4][5] Link[5]

  • Vlasov, A., et al. (2023). Analyzing Fluoride Binding by Group 15 Lewis Acids. Inorganic Chemistry. Link

Sources

Foundational

A Technical Guide to the Physical and Chemical Properties of Bismuth Pentafluoride (BiF₅)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Bismuth Pentafluoride (BiF₅) stands as the most reactive of the pnictogen pentafluorides, a compound characterized by its immense oxidizing and fluorinating capabilities.[1] It is a white, crystalline solid of significant interest to researchers in inorganic chemistry, catalysis, and advanced materials science.[1][2] Its utility is intrinsically linked to its extreme reactivity, particularly its nature as a Lewis superacid and its violent interaction with water.[1][2][3] This guide provides an in-depth examination of the synthesis, structure, spectroscopic signature, chemical behavior, and handling protocols for BiF₅, designed to equip researchers, scientists, and development professionals with the technical knowledge required to safely and effectively utilize this powerful reagent.

Synthesis and Purification

The preparation of high-purity Bismuth Pentafluoride is a challenging but critical first step for any experimental work. The primary synthetic routes involve the direct fluorination of either bismuth metal or bismuth trifluoride (BiF₃) at elevated temperatures.[1][3][4] The choice of precursor is often one of convenience and available equipment, though starting with BiF₃ can sometimes allow for more controlled reaction conditions.

The rationale for high-temperature synthesis (350-500°C) lies in the significant activation energy required to achieve the +5 oxidation state for bismuth, the heaviest stable element in Group 15.[1][3] The process must be conducted in apparatus constructed from materials resistant to attack by fluorine gas at these temperatures, such as Monel or nickel.[5]

Synthesis_of_BiF5 Diagram 1: Synthesis Pathway for Bismuth Pentafluoride cluster_reactants Reactants cluster_conditions Reaction Conditions BiF3 Bismuth Trifluoride (BiF₃) Product Bismuth Pentafluoride (BiF₅) BiF3->Product Fluorination F2 Fluorine Gas (F₂) F2->Product Temp ~500 °C Temp->Product Alt_Reagent or ClF₃ at 350 °C Alt_Reagent->Product

Caption: Synthesis Pathway for Bismuth Pentafluoride.

Experimental Protocol: Synthesis from Bismuth Trifluoride

This protocol describes a common laboratory-scale synthesis. All operations must be performed under a rigorously dry, inert atmosphere.

  • Apparatus Preparation: A tube furnace equipped with a nickel or Monel reaction tube is required. The system must be leak-tight and purged with an inert gas (e.g., helium or argon) to remove all atmospheric moisture and oxygen.

  • Loading: Place a sample of dry, powdered bismuth trifluoride (BiF₃) into an Alundum crucible and position it within the center of the reaction tube.

  • Fluorination: Heat the furnace to 500°C.[1] Once the target temperature is stable, introduce a controlled flow of fluorine gas (F₂), often diluted with an inert gas, over the BiF₃ sample.

  • Reaction: The fluorination reaction is exothermic. Monitor the temperature and adjust the fluorine flow rate to maintain a controlled reaction. The reaction is typically continued until the conversion of the white BiF₃ powder to BiF₅ is complete.

  • Isolation and Purification: After cooling the system to room temperature under an inert atmosphere, the crude BiF₅ can be recovered. For high-purity BiF₅, purification is achieved via vacuum sublimation at approximately 100°C.[2] This process is best performed in an apparatus made entirely of Vycor glass, which is not attacked by BiF₅ at this temperature.[2] The purified BiF₅ will deposit as long, white, tetragonal needles.[2][6]

Structural and Physical Properties

In the solid state, Bismuth Pentafluoride adopts a polymeric structure analogous to α-uranium pentafluoride (α-UF₅).[1][7] It crystallizes in the body-centered tetragonal system and consists of infinite linear chains of corner-sharing [BiF₆] octahedra running parallel to the c-axis.[1][3][7][8]

The bismuth atom is in a distorted octahedral coordination environment.[7][8] This distortion is a key feature of its structure, arising from two longer axial Bi-F bonds (bridging fluorine atoms) and four shorter equatorial Bi-F bonds (terminal fluorine atoms).[9][10] This structural arrangement is fundamental to understanding its physical properties and reactivity.

Caption: Polymeric Chain Structure of Solid BiF₅.

Table 1: Physical Properties of Bismuth Pentafluoride
PropertyValueCitations
Chemical Formula BiF₅[1][11]
Molar Mass 303.97 g/mol [1][12]
Appearance White crystalline solid; long tetragonal needles[2][6]
Density 5.52 g/cm³ (calculated, X-ray)[2][5]
5.40 g/cm³[1][3][12]
Melting Point 151.4 °C (Triple Point)[1][2][5]
154 °C[3][12]
Boiling Point 230 °C[1][2][3][12]
Crystal Structure Body-centered tetragonal (α-UF₅ type)[3][5][7]
Solubility Reacts vigorously with water. Slightly soluble in anhydrous HF.[1][2][3]

Spectroscopic Characterization

Vibrational spectroscopy (Infrared and Raman) is essential for confirming the identity and probing the structural characteristics of BiF₅. The observed spectra are consistent with its known polymeric structure featuring distorted [BiF₆] octahedra.[7][13] The differentiation between the shorter terminal (equatorial) Bi-F bonds and the longer bridging (axial) Bi-F bonds gives rise to distinct vibrational modes.

Table 2: Spectroscopic Data for Bismuth Pentafluoride
Spectroscopic TechniqueBand Positions (cm⁻¹)Assignment/CommentCitations
Infrared (IR) 625, 580, 450Corresponds to Bi-F stretching and bending vibrations.[2][7]
Raman 597, 571, 256Provides complementary data on the vibrational modes of the polymeric lattice.[2][7]

These spectroscopic fingerprints are invaluable for in-situ reaction monitoring or for verifying the purity of a synthesized batch of BiF₅. No significant bands are observed in the 1000 to 4000 cm⁻¹ region in either IR or Raman spectra.[9][14]

Chemical Properties and Reactivity

BiF₅ is defined by its extreme reactivity, which stems from the high +5 oxidation state of bismuth and the strong electron-withdrawing nature of the fluorine atoms. Its chemistry is dominated by its roles as a powerful fluorinating agent, a potent oxidizer, and a strong Lewis acid.

Oxidizing and Fluorinating Prowess

BiF₅ is an exceptionally strong fluorinating agent, capable of reacting with a wide range of materials.[1]

  • With Hydrocarbons: It fluorinates paraffin oil to fluorocarbons at temperatures above 50°C.[1][6] This reactivity can be explosive with many organic compounds.[2][3]

  • With Halogens: It readily fluorinates chlorine (Cl₂) to chlorine monofluoride (ClF) and bromine (Br₂) to bromine trifluoride (BrF₃) at 180°C.[1]

  • With Other Compounds: It oxidizes uranium tetrafluoride (UF₄) to the volatile uranium hexafluoride (UF₆) at 150°C.[1]

Lewis Superacidity

Bismuth Pentafluoride is considered a Lewis superacid, with an acidity claimed to be stronger than anhydrous aluminum trichloride (AlCl₃) and comparable to the well-known antimony pentafluoride (SbF₅).[2][3] This high Lewis acidity enables it to abstract fluoride ions or coordinate to other Lewis bases, a property that is exploited to generate highly reactive carbocations from olefins.[2][3] This has been applied in the catalytic alkylation of isobutane with butenes to produce high-octane gasoline blends.[2]

Reaction with Water (Hydrolysis)

The compound is extremely sensitive to moisture.[2][6] It reacts vigorously and often explosively with water in a complex hydrolysis reaction that produces bismuth trifluoride (BiF₃), ozone (O₃), and oxygen difluoride (OF₂).[1][3][6] This behavior necessitates that all handling and storage be conducted under strictly anhydrous conditions.

Formation of Hexafluorobismuthates

As a strong fluoride ion acceptor, BiF₅ reacts with alkali metal fluorides (MF) to form stable hexafluorobismuthate salts, M[BiF₆], which contain the octahedral [BiF₆]⁻ anion.[1]

Safety, Handling, and Storage

The extreme reactivity of BiF₅ mandates the use of stringent safety protocols and specialized handling techniques. Its hazardous nature is multifaceted: it is a strong oxidizer, highly corrosive, and reacts violently with water.[1][11][15]

Primary Hazards:

  • Oxidizer: May intensify fire; contact with combustible materials may cause ignition.[11][15]

  • Corrosive: Causes severe skin burns and serious eye damage.[11][15]

  • Reactivity: Reacts violently with water, releasing toxic and corrosive fumes.[1][3][15]

Safe_Handling_Workflow Diagram 3: Safe Handling Workflow for BiF₅ Start Start: Prepare for Handling Prep_Area Work Area Prep: Ensure fume hood or glovebox is dry and inert. Start->Prep_Area PPE Don PPE: - Nitrile/Rubber Gloves - Safety Goggles & Face Shield - Lab Coat Prep_Area->PPE Transfer Transfer BiF₅: Use compatible tools (Ni, Monel). Weigh in sealed container. PPE->Transfer Reaction Perform Reaction: Under inert atmosphere. Monitor for exotherms. Transfer->Reaction Cleanup Decontamination & Cleanup: Carefully quench excess reagent. Clean equipment. Reaction->Cleanup Store Storage: Store in tightly sealed container in a dry, cool, ventilated area. Cleanup->Store End End Store->End

Caption: Safe Handling Workflow for BiF₅.

Protocol: Safe Handling and Storage
  • Work Environment: All manipulations of BiF₅ must be performed in a controlled, inert atmosphere, such as a helium or argon-filled glovebox, to prevent contact with moisture.[2][5] If a glovebox is unavailable, a highly efficient chemical fume hood with excellent ventilation is the absolute minimum requirement, and extreme care must be taken to exclude moisture.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or rubber), a lab coat, and full-coverage safety goggles along with a face shield.[15][16]

  • Material Compatibility: Use tools and reaction vessels made of compatible materials like nickel, Monel, copper, or Teflon.[5] Avoid standard glassware where possible, especially if there is any risk of moisture, which could lead to the formation of HF and subsequent etching.

  • Storage: Store BiF₅ in a tightly sealed container, clearly labeled with all appropriate hazard warnings.[2] The container should be placed in a cool, dry, and well-ventilated storage area designated for reactive and oxidizing materials, away from combustible substances and sources of moisture.[15][16]

  • Disposal: Dispose of BiF₅ and any contaminated materials in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

Bismuth Pentafluoride is a compound of significant academic interest, offering a combination of extreme Lewis acidity and powerful fluorinating ability. Its unique polymeric structure and resulting chemical properties make it a valuable, albeit challenging, reagent for specialized applications in catalysis and inorganic synthesis. The successful and safe use of BiF₅ is entirely dependent on a thorough understanding of its properties and a rigorous adherence to strict handling protocols designed to manage its profound reactivity. For the prepared researcher, BiF₅ offers a gateway to exploring unique chemical transformations, particularly in the synthesis of advanced fluorine-containing molecules.

References

  • Bismuth Pentafluoride - MSU Chemistry. 2

  • Bismuth pentafluoride - Grokipedia. 3

  • Bismuth pentafluoride - Wikipedia. 1

  • preparation, properties and reactions of bismuth pentafluoride - OSTI.GOV.

  • Rerefinement of the crystal structure of BiF 5 - IUCr Journals.

  • Crystal structure of BiF5 viewed along the b axis (left) and the c axis... - ResearchGate.

  • WebElements Periodic Table » Bismuth » bismuth pentafluoride - Mark Winter.

  • Bismuth | Cometal S.A.

  • Bismuth pentafluoride | 7787-62-4 - ChemicalBook.

  • BiF5 (Bismuth pentafluoride) Lewis structure.

  • Bismuth pentafluoride | BiF5 | CID 123260 - PubChem.

  • Preparation, Properties and Reactions of Bismuth Pentafluoride.

  • Bismuth pentafluoride 7787-62-4 wiki - Guidechem.

  • Rerefinement of the crystal structure of BiF5 - PMC.

  • Bismuth: Chemical reactions - Pilgaard Elements.

  • Analyzing Fluoride Binding by Group 15 Lewis Acids: Pnictogen Bonding in the Pentavalent State | Inorganic Chemistry - ACS Publications.

  • Bismuth Fluoride - LTS Research Laboratories.

  • Buy Bismuth pentafluoride | 7787-62-4 - Smolecule.

  • Recorded IR spectrum of crystalline BiF5 in black and calculated IR... - ResearchGate.

  • Rerefinement of the crystal structure of BiF5 - IUCr Journals.

  • Bismuth (III) Fluoride Safety Data Sheet - ProChem, Inc.

  • What Determines the Lewis Acidity of a Bismuthane? Towards Bi‐Based FLPs.

  • Rerefinement of the crystal structure of BiF5 - PubMed.

  • Analyzing Fluoride Binding by Group 15 Lewis Acids: Pnictogen Bonding in the Pentavalent State - PMC.

  • SAFETY DATA SHEET - Fisher Scientific.

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Protocols & Analytical Methods

Method

Bismuth(III) Fluoride as a Catalyst in Organic Synthesis: Application Notes and Protocols

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Tale of Two Bismuth Catalysts - Trifluoride vs. Triflate In the ever-evolving landscape of green chemistry, bism...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Tale of Two Bismuth Catalysts - Trifluoride vs. Triflate

In the ever-evolving landscape of green chemistry, bismuth(III) compounds have emerged as compelling catalysts due to their low toxicity, cost-effectiveness, and remarkable stability in the presence of air and moisture.[1][2] While the query focuses on bismuth trifluoride (BiF₃), a comprehensive survey of the scientific literature reveals that its application as a Lewis acid catalyst in organic synthesis is notably limited. Instead, the spotlight shines brightly on a close relative: bismuth(III) trifluoromethanesulfonate , commonly known as bismuth triflate (Bi(OTf)₃) .

The profound difference in catalytic activity between these two compounds stems from the nature of their anionic counterparts. The triflate anion (OTf⁻) is one of the best-known weakly coordinating anions.[3] Its delocalized negative charge and steric bulk prevent it from strongly binding to the bismuth center, thereby preserving the high Lewis acidity of the Bi(III) cation and making it readily available to activate substrates.[3][4] In contrast, the fluoride anion (F⁻) in BiF₃ is a harder, more coordinating ligand, which can diminish the effective Lewis acidity of the bismuth center, rendering it less active in many catalytic transformations. While some bismuth halides like BiCl₃ do exhibit catalytic activity, Bi(OTf)₃ is often more reactive and efficient.[5]

Therefore, to provide a guide of maximal utility and scientific integrity for researchers in organic synthesis and drug development, this document will focus on the extensive and impactful applications of bismuth(III) triflate . We will explore its role as a powerful, versatile, and environmentally benign Lewis acid catalyst across a spectrum of pivotal carbon-carbon and carbon-heteroatom bond-forming reactions.

Core Applications of Bismuth(III) Triflate in Organic Synthesis

Bismuth(III) triflate has proven to be an exceptionally versatile catalyst, promoting a wide array of organic transformations with high efficiency, often under mild conditions. Its applications are particularly prominent in reactions crucial for the synthesis of complex molecules, including pharmaceuticals and natural products.

Friedel-Crafts Acylation and Alkylation Reactions

The Friedel-Crafts reaction is a cornerstone of organic synthesis for forming C-C bonds with aromatic systems.[6] Traditional Lewis acids like AlCl₃ are often required in stoichiometric amounts and are highly sensitive to moisture.[6] Bi(OTf)₃ offers a greener and more practical alternative, acting as a highly efficient and recyclable catalyst.[6]

Causality of Catalytic Choice: Bi(OTf)₃'s efficacy in Friedel-Crafts reactions lies in its strong Lewis acidity, which is sufficient to activate acylating or alkylating agents, making them more electrophilic for the subsequent attack by an aromatic ring. Unlike AlCl₃, which complexes strongly with the product ketone, Bi(OTf)₃ can be used in truly catalytic amounts and is tolerant to small amounts of water, simplifying experimental procedures.[6][7]

Workflow for Bi(OTf)₃-Catalyzed Friedel-Crafts Acylation:

sub Arene & Acylating Agent mix Reaction Mixture sub->mix cat Bi(OTf)₃ (catalyst) cat->mix solv Solvent (e.g., MeNO₂ or solvent-free) solv->mix heat Heating (optional, e.g., microwave) mix->heat workup Aqueous Workup heat->workup prod Acylated Product workup->prod

Caption: General workflow for Bi(OTf)₃-catalyzed Friedel-Crafts acylation.

Protocol 1: Microwave-Assisted Friedel-Crafts Benzoylation of Anisole [6]

  • Reactant Preparation: In a microwave-transparent sealed vessel, combine anisole (1.0 mmol), benzoic anhydride (1.2 mmol), and bismuth triflate (0.05 mmol, 5 mol%).

  • Reaction Conditions: Subject the solvent-free mixture to microwave irradiation at 120°C for 10 minutes.

  • Work-up and Purification: After cooling, dissolve the reaction mixture in ethyl acetate. Wash with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired 4-methoxybenzophenone.

Aromatic SubstrateAcylating AgentProductYield (%)Reference
AnisoleBenzoic Anhydride4-Methoxybenzophenone95[6]
TolueneAcetic Anhydride4-Methylacetophenone88[7]
SydnoneAcetic Anhydride4-Acetyl-3-phenylsydnone92[8]
The Nazarov Cyclization

The Nazarov cyclization is a powerful method for synthesizing five-membered rings, particularly cyclopentenones, which are common motifs in natural products. Bi(OTf)₃ has been identified as an economical and environmentally friendly catalyst for this transformation, capable of modulating reactivity by simple changes in reaction conditions.[8]

Causality of Catalytic Choice: The Nazarov reaction proceeds via a Lewis acid-promoted conrotatory 4π-electrocyclization of a divinyl ketone. Bi(OTf)₃ effectively coordinates to the carbonyl oxygen, lowering the activation energy for the cyclization and subsequent elimination steps to form the cyclopentenone product. Its insensitivity to air and moisture makes it a practical choice over many other Lewis acids that require stringent anhydrous conditions.[8]

Protocol 2: Bi(OTf)₃-Catalyzed Nazarov Cyclization of an Aryl Vinyl Ketone [8]

  • Reactant Setup: To a sealed tube, add the aryl vinyl ketone substrate (0.5 mmol), dry acetonitrile (2 mL), and bismuth triflate (0.05 mmol, 10 mol%).

  • Reaction Execution: Stir the reaction mixture at 60°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, concentrate the reaction mixture under vacuum. Purify the residue directly by silica gel column chromatography (hexane/ethyl acetate) to afford the corresponding 3-aryl-1-indanone derivative.

  • Note on Reactivity: By increasing the temperature and reaction time, subsequent decarboxylation can be achieved to yield different product classes from the same starting material.[8]

SubstrateTemperature (°C)Time (h)ProductYield (%)Reference
Ethyl 2-(1,3-diphenylallylidene)malonate6023-Phenyl-2-ethoxycarbonyl-1-indanone88[8]
Ethyl 2-(1-(4-methoxyphenyl)-3-phenylallylidene)malonate7023-(4-Methoxyphenyl)-2-ethoxycarbonyl-1-indanone92[8]
Mannich-Type Reactions

The Mannich reaction is a fundamental C-C bond-forming reaction that produces β-amino carbonyl compounds, which are valuable precursors for the synthesis of pharmaceuticals and other biologically active molecules. Bi(OTf)₃ catalyzes the three-component Mannich-type reaction of aldehydes, anilines, and silyl enol ethers with high efficiency.[3]

Causality of Catalytic Choice: In this one-pot process, Bi(OTf)₃ first acts as a Lewis acid to catalyze the formation of an imine from the aldehyde and aniline. It then activates this in situ-generated imine towards nucleophilic attack by the silyl enol ether, affording the protected β-amino ketone in high yields. The mild conditions and low catalyst loading make this a highly attractive method.[3]

Mechanistic Pathway of the Bi(OTf)₃-Catalyzed Mannich-Type Reaction:

sub Aldehyde + Aniline + Silyl Enol Ether imine Imine Formation (in situ) sub->imine cat Bi(OTf)₃ (1 mol%) cat->imine activation Imine Activation by Bi(OTf)₃ imine->activation attack Nucleophilic Attack by Silyl Enol Ether activation->attack prod β-Amino Ketone attack->prod

Caption: Key steps in the one-pot, three-component Mannich reaction catalyzed by Bi(OTf)₃.

Protocol 3: Three-Component Synthesis of a Protected β-Amino Ketone [3]

  • Catalyst and Substrate Addition: To a solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in acetonitrile (5 mL), add bismuth triflate (0.01 mmol, 1 mol%).

  • Imine Formation: Stir the mixture at room temperature for 10 minutes to allow for the in situ formation of the aldimine.

  • Nucleophile Addition: Add the silyl enol ether of acetophenone (1.2 mmol) to the reaction mixture.

  • Reaction and Work-up: Continue stirring at room temperature and monitor by TLC. Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography on silica gel to obtain the desired protected β-amino ketone.

Synthesis of Heterocyclic Compounds

Bismuth(III) salts, particularly Bi(OTf)₃, are powerful catalysts for the synthesis of a wide variety of heterocyclic compounds, which form the core structure of many pharmaceuticals.[9][10] This includes multicomponent reactions for the efficient construction of complex fused heterocyclic systems.

Causality of Catalytic Choice: The strong Lewis acidity of Bi(OTf)₃ allows it to activate multiple functional groups simultaneously or sequentially in one-pot reactions. This capability is ideal for multicomponent reactions where aldehydes, ketones, amines, and active methylene compounds are brought together to rapidly build molecular complexity. The catalyst's tolerance for aqueous media in some cases further enhances its "green" credentials.[10]

Protocol 4: One-Pot Synthesis of a Fused Nitrogen/Oxygen Heterocycle [10]

  • Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol).

  • Catalyst and Solvent: Add bismuth triflate (0.1 mmol, 10 mol%) and a 1:1 mixture of EtOH/H₂O (5 mL).

  • Reaction: Reflux the mixture with stirring for the time required as monitored by TLC.

  • Product Isolation: After cooling to room temperature, the solid product often precipitates. Collect the solid by filtration, wash with cold water and then cold ethanol.

  • Purification: The product is often pure enough after filtration, but it can be recrystallized from ethanol if necessary.

Concluding Remarks for the Practicing Scientist

Bismuth(III) triflate stands out as a catalyst of significant practical value for researchers in organic synthesis and drug development. Its combination of high Lewis acidity, operational simplicity, moisture tolerance, and low toxicity aligns perfectly with the modern principles of sustainable chemistry. While bismuth trifluoride (BiF₃) itself has found limited use in this context, the triflate salt has proven to be a workhorse catalyst for a multitude of essential transformations. The protocols and data presented herein serve as a robust starting point for harnessing the power of this remarkable catalyst in the synthesis of valuable and complex molecular architectures.

References

  • Tran, P., Hansen, P., & Le, T. (2017). Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate in the Friedel-Crafts Benzoylation of Aromatic Compounds with Benzoic Anhydride. Semantic Scholar. [Link]

  • Salvador, J. A. R., Pinto, R. M. A., & Silvestre, S. M. (2009). Recent Advances of Bismuth(III) Salts in Organic Chemistry: Application to the Synthesis of Heterocycles of Pharmaceutical Interest. Current Organic Synthesis. [Link]

  • Ollevier, T. (2013). New trends in bismuth-catalyzed synthetic transformations. Chemical Society Reviews. [Link]

  • Ollevier, T., & Nadeau, E. (2004). Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction. The Journal of Organic Chemistry, 69(26), 9292–9295. [Link]

  • Suresh, & Sandhu, J. S. (2011). RECENT DEVELOPMENTS ON BISMUTH (III) IN CARBON- CARBON BOND FORMATION CHEMISTRY. RASĀYAN Journal of Chemistry. [Link]

  • Aure Chemical. (2026, February 14). Metal Triflates as Lewis Acid Catalysts in Organic Synthesis. Aure Chemical. [Link]

  • Le Roux, C., & Dubac, J. (2002). Bismuth(III) Chloride and Triflate: Novel Catalysts for Acylation and Sulfonylation Reactions. Survey and Mechanistic Aspects. Synlett. [Link]

  • Massi, L., Gal, J.-F., & Duñach, E. (2022). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. ChemPlusChem, 87(6), e202200037. [Link]

  • Caputo, C. B., et al. (2022). Fluorescence-based measurement of the Lewis acidities of lanthanide triflates in solution. Chemical Science, 13(35), 10447-10455. [Link]

  • da Silva, F. S., et al. (2024). Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction. Beilstein Journal of Organic Chemistry, 20, 1166-1177. [Link]

  • Yadav, J. S., et al. (2008). Bi(OTf)3 as Mild, Efficient and Cost-Effective Catalyst for the Alkylation of N-Heterocycles with Epoxides. Letters in Organic Chemistry, 5(6), 488-491. [Link]

  • Banerjee, B. (2017). Bismuth(III) triflate: An Efficient Catalyst for the Synthesis of Diverse Biologically Relevant Heterocycles. ResearchGate. [Link]

  • Jadhav, S. D., & Mohan, R. S. (2005). Bi(OTf)3 and SiO2-Bi(OTf)3 as Effective Catalysts for the Ferrier Rearrangement. Molecules, 10(8), 884-892. [Link]

  • Mehta, A. W., et al. (2024). Bismuth(III) Triflate, Bi(OTf)3: Green and Reusable Catalyst for One-Pot Synthesis of Fused Nitrogen/Oxygen Heterocycle Derivatives. ChemistrySelect. [Link]

Sources

Application

Applications of Bismuth Trifluoride (BiF3) in Optoelectronic Devices: An Application Guide

Executive Summary Bismuth Trifluoride (BiF₃) is a compelling heavy metal fluoride distinguished by a unique combination of optical and physical properties that make it a material of significant interest for various optoe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bismuth Trifluoride (BiF₃) is a compelling heavy metal fluoride distinguished by a unique combination of optical and physical properties that make it a material of significant interest for various optoelectronic applications. Its high density, broad transmission window from the ultraviolet to the mid-infrared, and low phonon energy position it as a versatile candidate for scintillators, optical fibers, and transparent ceramics. This guide provides researchers and engineers with a comprehensive overview of BiF₃'s fundamental properties, detailed protocols for material synthesis and device fabrication, and an expert analysis of its current and potential applications in optoelectronics. While BiF₃ shows theoretical promise, particularly as a host for active dopants, this document also addresses the current gaps in performance data and outlines the challenges that must be overcome for its practical implementation.

Fundamental Properties of Bismuth Trifluoride

A thorough understanding of BiF₃'s intrinsic properties is critical for its successful application. Unlike the more common bismuth oxide, BiF₃ is a fluoride, which imparts distinct characteristics.

Causality Behind Key Properties:

  • Broad Optical Transmission: The strong ionic bond between bismuth and fluorine and the heavy mass of the bismuth atom result in low-energy lattice vibrations (phonons). This low phonon energy minimizes non-radiative decay pathways for excited dopants and pushes the fundamental lattice absorption to longer infrared wavelengths, enabling a very wide transparency window from approximately 260 nm to 20 µm.[1][2]

  • High Density and Refractive Index: The presence of the heavy bismuth atom gives BiF₃ a high density (ranging from 5.32 to 8.17 g/cm³ depending on the crystalline phase) and a correspondingly high refractive index.[3][4] Its high density is advantageous for applications requiring high stopping power for ionizing radiation, such as scintillators.

  • Chemical and Structural Properties: BiF₃ primarily exists in an orthorhombic crystal structure (β-phase) at standard conditions, which is structurally analogous to YF₃.[3] It is almost insoluble in water, a valuable property for device stability.[3] However, it is susceptible to hydrolysis at elevated temperatures (200-300°C) in the presence of moisture, which can lead to the formation of oxyfluorides and degrade optical performance. This necessitates careful control of the atmosphere during high-temperature processing.

Table 1: Key Physical and Optical Properties of Bismuth Trifluoride (BiF₃)

PropertyValueSignificance in Optoelectronics
Chemical FormulaBiF₃-
Molar Mass265.98 g/mol Contributes to high density.
Crystal StructureOrthorhombic (Pnma)Influences mechanical and optical anisotropy.
Density5.32 - 8.17 g/cm³High stopping power for radiation (scintillators); high refractive index.[3][4]
Melting Point~649 °CDetermines crystal growth and sintering temperatures.[3]
Optical Transmission Window~260 nm to 20 µm (for a 1 µm thick film)Enables applications from UV to mid-IR.[1][2]
Band Gap~5.1 eV (estimated)Wide bandgap allows for transparency in the visible and UV and hosting of various dopants.
Refractive Index (n)Varies with wavelength (e.g., ~1.7-1.8 in visible)Important for designing anti-reflection coatings and managing light extraction.
SolubilityInsoluble in waterEnhances environmental stability of devices.[3][5]

Application: Scintillators for Radiation Detection

Scintillators convert high-energy radiation (like gamma-rays or X-rays) into detectable flashes of light. The high density and high effective atomic number (Z) of bismuth make BiF₃ a theoretically attractive host material for scintillation. High-Z materials provide a large cross-section for the photoelectric effect, leading to efficient absorption of gamma radiation.

Principle and Rationale

An ideal scintillator possesses high light yield (photons produced per MeV of absorbed energy), fast decay time (for high count-rate applications), and good energy resolution. Typically, the intrinsic luminescence of a host material is inefficient. Therefore, the host lattice is doped with an activator ion, such as Cerium (Ce³⁺), which provides an efficient pathway for radiative de-excitation. The low phonon energy of the BiF₃ lattice is advantageous as it can suppress non-radiative quenching of the activator's luminescence, potentially leading to a higher light output.

Current Status and Comparative Analysis

Despite its theoretical advantages, there is a notable scarcity of performance data for BiF₃-based scintillators in published literature. This suggests that either undoped BiF₃ is a poor scintillator or research into doped variants has not yet yielded competitive results. The development of new scintillators is often a trade-off between various properties. For context, the performance of established fluoride and bismuth-based scintillators is provided below.

Table 2: Performance Comparison of High-Density Scintillator Materials

Scintillator MaterialDensity (g/cm³)Light Yield (photons/MeV)Primary Decay Time (ns)Peak Emission (nm)Energy Resolution (@662 keV)
Ce³⁺:BiF₃ ~8.17 Not Widely ReportedNot Widely ReportedNot Widely ReportedNot Widely Reported
BGO (Bi₄Ge₃O₁₂)7.138,200 - 10,000300480~9-10%
LaBr₃:Ce5.29~60,00016 - 25356 - 380~2.8-3.1%
BaF₂ (slow comp.)4.89~10,000~600310~8%
BaF₂ (fast comp.)4.89~1,500<1220-

Data compiled from various sources for comparative purposes.[1][4][6][7][8]

Expert Insight: The lack of data for Ce³⁺:BiF₃ is significant. While its density is promising, achieving efficient energy transfer from the host lattice to the Ce³⁺ activator is a critical and non-trivial challenge. Researchers developing BiF₃ scintillators should target a light yield exceeding that of BGO (>10,000 photons/MeV) and a decay time significantly faster than BGO's 300 ns to be competitive for applications like Positron Emission Tomography (PET).

Protocol: Single Crystal Growth of Ce³⁺-Doped BiF₃ via Vertical Bridgman-Stockbarger Method

The Bridgman-Stockbarger technique is well-suited for growing single crystals of fluoride compounds.[6] It involves the directional solidification of a molten material in a crucible that is slowly moved through a temperature gradient.

Diagram: Vertical Bridgman-Stockbarger Growth Workflow

G cluster_prep Material Preparation cluster_growth Crystal Growth cluster_post Post-Growth Processing p1 High-Purity BiF₃ Powder (99.99% or higher) p3 Thorough Mixing (e.g., ball milling in inert atm.) p1->p3 p2 High-Purity CeF₃ Dopant (e.g., 0.5 mol%) p2->p3 g1 Load into Crucible (Graphite or Platinum) p3->g1 g2 Seal in Quartz Ampoule (under vacuum or inert gas) g1->g2 g3 Position in Bridgman Furnace (Hot Zone > 650°C) g2->g3 g4 Melt & Homogenize (Hold for several hours) g3->g4 g5 Slowly Lower Ampoule (e.g., 1-3 mm/hour) g4->g5 g6 Directional Solidification (Crystal grows from tip) g5->g6 po1 Controlled Cooling (Slow ramp down to RT) g6->po1 po2 Extract Ingot po1->po2 po3 Annealing (To remove thermal stress) po2->po3 po4 Cut & Polish (To optical quality) po3->po4 end end po4->end Characterization (XRD, Light Yield, etc.)

Caption: Workflow for Ce:BiF₃ single crystal growth using the Bridgman method.

Step-by-Step Protocol:

  • Raw Material Preparation:

    • Start with high-purity (≥99.99%) BiF₃ and CeF₃ powders. Oxygen and hydroxide impurities are major luminescence quenchers and must be minimized.

    • Weigh the powders to achieve the desired doping concentration (e.g., 0.1 to 1.0 mol% CeF₃).

    • Thoroughly mix the powders. Dry ball milling inside a glovebox under an inert argon atmosphere is recommended to ensure homogeneity and prevent moisture absorption.

  • Crucible Loading and Sealing:

    • Use a crucible material that is inert to molten fluorides. Vitreous graphite or platinum are suitable choices. The crucible should have a conical or pointed tip to promote the growth of a single seed crystal at the onset of solidification.

    • Load the mixed powder into the crucible and place the crucible into a quartz ampoule.

    • Evacuate the ampoule to a high vacuum (<10⁻⁵ Torr) and backfill with a high-purity inert gas (e.g., argon or helium). Sealing under vacuum is also an option. This step is critical to prevent the formation of oxyfluorides at high temperatures.

  • Crystal Growth:

    • Place the sealed ampoule into a vertical Bridgman furnace, which has at least two temperature zones: a hot zone above the melting point of BiF₃ (~650-700°C) and a cold zone below it.

    • Position the ampoule so the entire charge is in the hot zone. Allow it to "soak" for 8-12 hours to ensure complete melting and homogenization of the dopant in the liquid.

    • Initiate the translation of the ampoule from the hot zone to the cold zone at a very slow, controlled rate (typically 1-3 mm/hour). A precise motor is required for this.

    • Causality: The slow translation rate is essential. It allows the heat of fusion to be dissipated in a controlled manner, maintaining a stable solid-liquid interface and preventing the formation of polycrystalline defects or cracks.

  • Cooling and Extraction:

    • Once the entire melt has solidified, cool the ampoule to room temperature very slowly (e.g., 20-30 °C/hour) to minimize thermal stress, which can cause cracking of the crystal ingot.

    • Carefully break the quartz ampoule and extract the BiF₃ crystal ingot.

  • Post-Growth Annealing and Fabrication:

    • Anneal the extracted ingot at a temperature below the melting point (e.g., 450-500°C) for 24-48 hours and cool slowly. This further reduces internal stresses.

    • Use a diamond wire saw to cut the ingot into wafers or pixels of the desired size.

    • Polish the surfaces to an optical finish using progressively finer diamond lapping films.

Application: Mid-Infrared (Mid-IR) Optical Fibers

Heavy metal fluoride glasses, particularly those based on ZBLAN (ZrF₄-BaF₂-LaF₃-AlF₃-NaF), are renowned for their excellent transparency in the mid-IR spectrum, a region where conventional silica fibers are opaque. BiF₃ can be a component in these or other fluoride glass formulations.

Principle and Rationale

The low phonon energy of fluoride glasses reduces multiphonon absorption, which is the primary loss mechanism for silica fibers beyond ~2 µm. This allows fluoride fibers to transmit light efficiently out to 5 µm or beyond. These fibers are critical for applications such as laser power delivery (e.g., Er:YAG surgical lasers), remote spectroscopy, and chemical sensing.

Expert Insight: While BiF₃ can be incorporated into fluoride glass systems, the fabrication of high-quality, low-loss fluoride fiber is notoriously difficult. The primary challenge is the tendency of the glass to crystallize during the fiber drawing process, as the ideal drawing temperature is often very close to the glass transition and crystallization temperatures. These crystallization sites lead to catastrophic scattering losses, rendering the fiber useless.

Protocol: BiF₃-Containing Fluoride Glass Preform and Fiber Drawing

This protocol describes a generalized process for fabricating a fluoride glass preform containing BiF₃ and drawing it into an optical fiber.

Diagram: Fluoride Fiber Fabrication Workflow

G cluster_prep Glass Melting & Preform Casting cluster_draw Fiber Drawing p1 Melt High-Purity Fluoride Powders (e.g., ZrF₄, BaF₂, BiF₃, etc.) in a Platinum Crucible p2 Reactive Atmosphere Processing (e.g., with NF₃ or HF) to remove oxides/hydroxides p1->p2 p3 Cast Core Glass into Mold p2->p3 p4 Machine Core Rod p3->p4 p5 Cast Cladding Glass around Core Rod (Rotational Casting) p4->p5 d1 Mount Preform in Fiber Draw Tower p5->d1 d2 Heat Preform Tip in Furnace d1->d2 d3 Initiate Fiber Drop d2->d3 d4 Monitor Diameter with Laser Micrometer d3->d4 d5 Apply Polymer Coating d4->d5 d6 Cure Coating with UV Lamps d5->d6 d7 Pull Fiber onto Spool d6->d7 end end d7->end Characterization (Attenuation, NA, etc.)

Sources

Method

Application Notes and Protocols: Bismuth Pentafluoride as a Potent Fluorinating Agent

Introduction: The Power and Challenge of Bismuth(V) Fluoride For the researcher, scientist, and drug development professional, the quest for novel and efficient methods to introduce fluorine into organic molecules is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power and Challenge of Bismuth(V) Fluoride

For the researcher, scientist, and drug development professional, the quest for novel and efficient methods to introduce fluorine into organic molecules is a continuous endeavor. The unique physicochemical properties imparted by fluorine can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates.[1][2] In the arsenal of fluorinating agents, bismuth pentafluoride (BiF₅) stands out as a powerful, yet challenging, reagent.[3][4] This document serves as a detailed guide to understanding and harnessing the synthetic potential of BiF₅, with a strong emphasis on safety and controlled reactivity.

Bismuth pentafluoride is a white, crystalline solid and is the most reactive among the pnictogen pentafluorides.[4] Its extreme reactivity stems from the high electrophilicity of the bismuth(V) center, making it a potent fluorinating and oxidizing agent.[3][5] Furthermore, BiF₅ is a strong Lewis acid, even considered a superacid, capable of activating substrates towards fluorination.[3][5] However, this high reactivity also presents significant challenges, as BiF₅ can react explosively with organic compounds and is extremely sensitive to moisture.[3][5] Therefore, a thorough understanding of its properties and meticulous handling are paramount for its successful and safe application.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's properties is fundamental to its effective use. The key data for bismuth pentafluoride is summarized below.

PropertyValueReference
Molecular FormulaBiF₅[4]
Molecular Weight303.97 g/mol [4]
AppearanceWhite crystalline solid (tetragonal needles)[5]
Melting Point151.4 °C[5]
Boiling Point230 °C[5]
Density5.52 g/cm³ (at 25 °C)[5]
SolubilitySlightly soluble in many organic and inorganic solvents, including HF.[5]
Spectroscopic Data
Infrared (IR)625, 580, and 450 cm⁻¹[5]
Raman597, 571, and 256 cm⁻¹[5]

Safety and Handling: A Non-Negotiable Prerequisite

The extreme reactivity of bismuth pentafluoride necessitates stringent safety protocols. All manipulations should be conducted by trained personnel in a well-ventilated fume hood or, preferably, within an inert atmosphere glovebox.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile or neoprene).[7]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[7]

Storage and Handling:

  • BiF₅ is highly moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[5]

  • It reacts vigorously with water to produce ozone and oxygen difluoride.[4]

  • Avoid contact with combustible materials, as it is a strong oxidizer.[8]

  • Due to its tendency to react explosively with organic compounds, all reactions should be initiated on a small scale in a controlled manner.[3][5]

First Aid Measures:

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Application Notes: Mechanistic Insights and Synthetic Strategies

The utility of bismuth pentafluoride as a fluorinating agent is intrinsically linked to its strong Lewis acidity and oxidizing power. These properties can be leveraged for various transformations, provided the reaction conditions are carefully controlled.

Mechanism of Fluorination: The Role of Lewis Acidity

The primary mechanism of fluorination with BiF₅ involves its action as a potent Lewis acid. It can coordinate to a substrate, activating it towards nucleophilic attack by a fluoride ion, which can be derived from another equivalent of BiF₅ or an external fluoride source.

In the context of electrophilic fluorination, BiF₅ can act as a fluoride source itself or polarize a C-F bond in another reagent, enhancing its electrophilicity. The generation of carbocationic intermediates is a key feature of BiF₅ chemistry, which can then be trapped by fluoride.[5]

G cluster_0 Activation of Substrate cluster_1 Fluoride Transfer Substrate Substrate (e.g., Alkene, Arene) Activated_Complex [Substrate-BiF₅] Activated Complex Substrate->Activated_Complex Coordination BiF5 BiF₅ (Lewis Acid) BiF5->Activated_Complex Fluorinated_Product Fluorinated Product Activated_Complex->Fluorinated_Product Nucleophilic Attack Fluoride_Source F⁻ Source (e.g., another BiF₅ molecule) Fluoride_Source->Fluorinated_Product

Caption: Generalized mechanism of BiF₅-mediated fluorination.

Controlled Fluorination of Aromatic Compounds

While BiF₅ can react uncontrollably with many organic molecules, controlled electrophilic fluorination of aromatic systems can be achieved under specific conditions. The key is to manage the extreme reactivity, often by using a less reactive substrate or by performing the reaction at very low temperatures.

Causality in Experimental Design:

  • Solvent Choice: Inert, non-coordinating solvents are crucial to avoid reaction with the solvent. Perfluorinated hydrocarbons or highly fluorinated ethers can be suitable media.

  • Temperature Control: Reactions should be initiated at very low temperatures (e.g., -78 °C) and the temperature carefully monitored.

  • Stoichiometry: Precise control over the stoichiometry of BiF₅ is essential to minimize side reactions and potential decomposition.

Fluorination of Alkenes and Alkynes

The reaction of BiF₅ with unsaturated systems like alkenes and alkynes can lead to the formation of vicinal difluorides or other fluorinated products. The reaction likely proceeds through a carbocationic intermediate, which is then quenched by a fluoride ion.

Experimental Protocols

Disclaimer: The following protocols are illustrative and should be considered as starting points for investigation. Due to the hazardous nature of bismuth pentafluoride, all reactions must be first attempted on a very small scale (milligram quantities) with appropriate safety measures in place.

Protocol 1: General Procedure for the Synthesis of Bismuth Pentafluoride

Bismuth pentafluoride can be prepared by the direct fluorination of bismuth trifluoride (BiF₃) with fluorine gas at elevated temperatures.[4][9]

G Start Start Step1 Place BiF₃ in a nickel or Monel reactor. Start->Step1 Step2 Heat the reactor to 500 °C. Step1->Step2 Step3 Introduce a stream of F₂ gas. Step2->Step3 Step4 Maintain the reaction temperature and F₂ flow. Step3->Step4 Step5 Cool the reactor and collect BiF₅. Step4->Step5 End End Step5->End

Caption: Workflow for the synthesis of bismuth pentafluoride.

Materials:

  • Bismuth trifluoride (BiF₃)

  • Fluorine (F₂) gas

  • Nickel or Monel reaction tube

Procedure:

  • Place a known quantity of dry BiF₃ into a nickel or Monel reaction tube.

  • Heat the tube to 500 °C under a stream of inert gas (e.g., nitrogen or argon).

  • Once the desired temperature is reached, switch the gas flow to fluorine (F₂).

  • Maintain the reaction at 500 °C for several hours.

  • After the reaction is complete, cool the reactor to room temperature under an inert atmosphere.

  • The white crystalline BiF₅ can be collected in an inert atmosphere glovebox.

Purification: Bismuth pentafluoride can be purified by sublimation under vacuum at approximately 100 °C in an apparatus made of Vycor glass.[5]

Protocol 2: Illustrative Protocol for the Electrophilic Fluorination of an Activated Aromatic Compound

This protocol is a hypothetical example for the fluorination of a highly activated aromatic substrate, such as anisole, and should be approached with extreme caution.

Materials:

  • Anisole

  • Bismuth pentafluoride (BiF₅)

  • Anhydrous, inert solvent (e.g., perfluorohexane)

  • Dry glassware and magnetic stirrer

Procedure:

  • In an inert atmosphere glovebox, add a solution of anisole (1 mmol) in perfluorohexane (10 mL) to a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate vial, weigh BiF₅ (1.1 mmol) and dissolve it in a minimal amount of cold perfluorohexane.

  • Slowly add the BiF₅ solution dropwise to the anisole solution while maintaining the temperature at -78 °C and stirring vigorously.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by carefully quenching small aliquots in a saturated sodium bicarbonate solution.

  • Once the reaction is complete, quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate. CAUTION: Vigorous gas evolution may occur.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Work-up and Quenching Procedures

The high reactivity of BiF₅ necessitates careful work-up procedures to ensure the safe quenching of any unreacted reagent.

General Quenching Protocol:

  • Cool the reaction mixture to 0 °C or below.

  • Slowly and carefully add the reaction mixture to a vigorously stirred, saturated aqueous solution of a weak base, such as sodium bicarbonate or sodium bisulfite.

  • Be prepared for gas evolution and potential exotherm.

  • Once the quenching is complete, proceed with a standard aqueous work-up.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Explosive or uncontrolled reaction Reaction temperature too high; rapid addition of BiF₅; reactive substrate.Initiate reactions at very low temperatures (-78 °C or lower); add BiF₅ very slowly and portion-wise; use a more dilute solution.
Low or no product formation Inactive BiF₅ (due to moisture); insufficient activation of the substrate.Ensure BiF₅ is handled under strictly anhydrous conditions; consider using a more activated substrate or a co-catalyst (with extreme caution).
Formation of complex mixtures Over-fluorination or side reactions due to high reactivity.Use stoichiometric amounts of BiF₅; shorten the reaction time; run the reaction at a lower temperature.

Conclusion

Bismuth pentafluoride is a uniquely powerful fluorinating agent with the potential for novel synthetic transformations. Its extreme reactivity, while a significant challenge, can be managed through meticulous experimental design, strict adherence to safety protocols, and a thorough understanding of its chemical properties. For the dedicated researcher, mastering the use of BiF₅ can unlock new avenues in the synthesis of complex fluorinated molecules, contributing to the advancement of drug discovery and materials science.

References

  • Grokipedia. Bismuth pentafluoride. [Link]

  • UGA. Bismuth Powder Safety Data Sheet. [Link]

  • Michigan State University. Bismuth Pentafluoride. [Link]

  • Zhao, L., et al. (2022).
  • Pérez, A., et al. (2022). Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. Journal of the American Chemical Society.
  • Nathan Trotter. Bismuth Safety Data Sheet. [Link]

  • Shibata, N., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.
  • Wikipedia. Bismuth pentafluoride. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry.
  • Fischer, J., & Rudzitis, E. (1959). PREPARATION, PROPERTIES AND REACTIONS OF BISMUTH PENTAFLUORIDE. Journal of the American Chemical Society.
  • ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • EurekAlert!. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • Li, C., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology.
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Bartesaghi, S., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Medicinal Chemistry.
  • Christe, K. O. (1985). Research in Inorganic Fluorine Chemistry.
  • Ley, S. V. Fluorination Reactions. [Link]

  • Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules.
  • Hu, J., et al. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions.
  • Wikipedia. Electrophilic fluorination. [Link]

  • SciSpace. (2022). Mechanistic study of the bismuth mediated fluorination of arylboronic esters and further rational design. [Link]

  • Knochel, P., & Yamada, S. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Organic Chemistry Portal.
  • Sandford, G., et al. (2021). Examples of biologically-active fluorinated corticosteroid drugs currently on the market.
  • Mlostoń, G., & Heimgartner, H. (2020). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules.
  • ChemRxiv. (2023). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. [Link]

  • University of Rochester. Workup Tricks: Reagents. [Link]

  • MDPI. (2025). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. [Link]

  • Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • YouTube. (2021). Tutorial 9.3 & 9.4 - Preparation and Reaction of Carbonyl Compounds. [Link]

  • Save My Exams. (2025). Reactions of Carbonyl Compounds (OCR A Level Chemistry A): Revision Note. [Link]

  • PMT. Reactions of carbonyl compounds | OCR A-Level Chemistry. [Link]

Sources

Application

Synthesis of hexafluorobismuthate salts from BiF5

Application Note: Synthesis of Hexafluorobismuthate(V) Salts from Bismuth Pentafluoride ( )[1] salts using anhydrous hydrogen fluoride ( ) and superacidic media. Executive Summary & Core Directive Bismuth pentafluoride (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Hexafluorobismuthate(V) Salts from Bismuth Pentafluoride ( )[1]


 salts using anhydrous hydrogen fluoride (

) and superacidic media.

Executive Summary & Core Directive

Bismuth pentafluoride (


) is a potent Lewis acid, exhibiting fluoride ion affinity (FIA) comparable to, though slightly lower than, antimony pentafluoride (

). While

is the benchmark for superacid generation,

offers unique utility in synthesizing hexafluorobismuthate anions (

) which possess distinct electrochemical and oxidative stability profiles.

This guide details the autonomy-driven synthesis of hexafluorobismuthate salts. Unlike standard organic protocols, the manipulation of


 requires a "Zero-Error" safety mindset due to its extreme moisture sensitivity and vigorous reactivity. We will cover the synthesis of standard alkali salts (e.g., 

) and exotic high-energy oxidizers (e.g.,

,

).

Safety & Engineering Controls (The "Zero-Error" Protocol)

Working with


 and anhydrous HF (

) presents immediate life-threatening hazards.

hydrolyzes instantly upon contact with moisture to release ozone (

), oxygen difluoride (

), and HF fumes.
Containment Hierarchy
  • Primary Containment: All reactions must be conducted in FEP (Fluorinated Ethylene Propylene) or Kel-F (PCTFE) reaction vessels. Glass is strictly prohibited as

    
     and HF will consume it, leading to catastrophic failure.
    
  • Manifold System: A stainless steel (316SS) or Monel vacuum line equipped with high-pressure Teflon valves.

  • Personal Protective Equipment (PPE): Double nitrile gloves (minimum), face shield, neoprene apron, and availability of Calcium Gluconate gel (antidote for HF burns).

Reagent Handling
  • 
    :  A volatile, white, hygroscopic solid. It must be sublimed for purification before use.
    
  • 
    :  Used as the ionizing solvent. Must be dried over 
    
    
    
    or
    
    
    treatment prior to use to ensure zero water content.

Reaction Theory: Lewis Acid-Base Chemistry

The synthesis relies on the reaction between a fluoride ion donor (Lewis base) and the fluoride ion acceptor (


, Lewis acid).


Unlike


, which readily forms poly-anions (

,

) in excess acid,

predominantly forms the discrete monomeric octahedral

anion in 1:1 stoichiometries. However, under specific conditions and excess

, bridged species can form.
Comparative Lewis Acidity
Lewis AcidFluoride Ion Affinity (FIA)StateReactivity Note

~493 kJ/molLiquidForms stable poly-anions; strongest simple Lewis acid.

~460-480 kJ/molSolid (Polymeric)Strong oxidant; hydrolyzes to

; forms

.

~450 kJ/molGasForms

; difficult to handle (gas).

Protocol 1: Synthesis of Alkali Metal Hexafluorobismuthates ( )

Objective: Synthesize pure Potassium Hexafluorobismuthate(V). Scale: 5-10 mmol.

Materials
  • Reagents:

    
     (sublimed), 
    
    
    
    (anhydrous, dried at 200°C under vacuum).
  • Solvent: Anhydrous HF (

    
    ).[1][2][3]
    
  • Vessel: 3/4" O.D. FEP reaction tube connected to a stainless steel valve.

Step-by-Step Methodology
  • Passivation: Ensure the FEP reactor and metal line are passivated with

    
     gas (1 atm) for 1 hour to remove surface organics.
    
  • Loading (Dry Box): In an Argon-filled glovebox (

    
     ppm 
    
    
    
    ), load stoichiometric amounts of
    
    
    (1.0 eq) and
    
    
    (1.0 eq) into the FEP reactor.
    • Note:

      
       is polymeric and dissolves slowly. Using a slight excess of 
      
      
      
      is not recommended for simple salts as it is hard to separate; strict 1:1 stoichiometry is preferred.
  • Solvent Condensation: Attach reactor to the vacuum line. Evacuate. Cool reactor to -196°C (liquid

    
    ). Condense ~5-10 mL of 
    
    
    
    onto the solids.
  • Reaction: Warm the reactor to room temperature. The

    
     will dissolve readily. The polymeric 
    
    
    
    will slowly dissolve as it complexes with
    
    
    to form the soluble
    
    
    .
    • Observation: The solution should become clear and colorless. If a precipitate remains, it may be unreacted

      
       (if excess) or impurities.
      
  • Crystallization: Slowly remove the solvent (

    
    ) under dynamic vacuum at -40°C to 0°C.
    
    • Rapid removal yields a fine powder.

    • Slow removal yields crystalline

      
      .
      
  • Drying: Pump on the solid at room temperature for 2-4 hours to remove solvated HF.

    
     salts are generally less prone to forming stable HF solvates than 
    
    
    
    salts, but rigorous pumping is required.
  • Collection: Transfer the white solid in the glovebox.

Protocol 2: Synthesis of Exotic Oxidizers ( )

Objective: Synthesize Xenon(VI) Pentafluoro-cation Hexafluorobismuthate. Application: High-energy density materials, strong oxidizers.

Reaction Logic


This reaction demonstrates the capability of


 to stabilize highly oxidizing cations.
Methodology
  • Reagent Loading: Load

    
     (1.0 eq) into the FEP reactor.
    
  • Addition of Xenon Fluoride:

    • Option A (

      
      ): Condense 
      
      
      
      (1.0 eq) onto the
      
      
      at -196°C.
    • Option B (

      
      ): If 
      
      
      
      is unavailable,
      
      
      can be used with
      
      
      and UV light, or simply to make the mixed valence
      
      
      species. For pure
      
      
      ,
      
      
      is required.
  • Solvolysis: Add

    
     at -196°C.
    
  • Reaction: Warm to 20°C.

    
     is highly soluble in HF (forming 
    
    
    
    ). The solution will homogenize as the complex forms.
  • Isolation: Remove volatiles (

    
    ) under vacuum. The product 
    
    
    
    is a white, crystalline solid stable at room temperature in inert atmosphere.

Characterization & Quality Control

Trustworthiness of the synthesis is validated via vibrational spectroscopy. The


 anion has 

symmetry, resulting in distinct Raman active modes.
Raman Spectroscopy Data

The following table summarizes the diagnostic bands for the


 anion compared to the precursor 

.
SpeciesSymmetryKey Raman Bands (

)
Assignment

(Polymer)

(local)
597 (vs), 571 (s), 450 (m)Terminal

& Bridge



~580-600 (

)
Symmetric Stretching (Breathing)
~230-250 (

)
Deformation

Ionic~600-610 (

anion)
Anion Breathing
~650-660 (

cation)
Cation (

) Breathing

QC Check:

  • Pass: Strong, sharp peak at ~585 cm

    
     (anion breathing). Absence of bands at 450 cm
    
    
    
    (indicates no unreacted polymeric
    
    
    ).
  • Fail: Presence of broad bands or peaks >1000 cm

    
     (indicates hydrolysis to oxides/oxyfluorides).
    
X-Ray Diffraction (XRD)
  • 
     typically crystallizes in a cubic or rhombohedral lattice, isostructural with 
    
    
    
    and
    
    
    .
  • Note: Capillaries for XRD must be Kel-F or quartz (if strictly anhydrous) and sealed to prevent hydrolysis during data collection.

Workflow Visualization

The following diagram outlines the logical flow for the synthesis and safety containment layers.

SynthesisWorkflow cluster_Safety Safety Containment Zone PPE PPE: Double Gloves, Face Shield, HF Antidote Reagents Reagents: BiF5 (Sublimed) + KF/XeF6 PPE->Reagents Line Vacuum Line: Monel/SS, FEP Traps Reactor Reactor: FEP/Kel-F Tube (Passivated F2) Line->Reactor Connects to Reagents->Reactor Load in Drybox Solvent Solvent Addition: Condense aHF (-196°C) Reactor->Solvent Reaction Reaction Phase: Warm to 20°C Dissolution of BiF5 Solvent->Reaction Isolation Isolation: Evaporate HF (Dynamic Vacuum) Reaction->Isolation QC QC Characterization: Raman (580 cm-1 band) Isolation->QC

Caption: Operational workflow for BiF5 synthesis, emphasizing the critical safety containment and process steps from reagent loading to QC.

References

  • Christe, K. O., Wilson, W. W., & Schack, C. J. (1978). On the syntheses and properties of some hexafluorobismuthate(V)

    
     salts. Journal of Fluorine Chemistry, 11(1), 71-85. 
    
  • Gillespie, R. J., et al. (1977). The preparation and properties of complexes of antimony and bismuth trifluorides with strong fluoride acceptors. Canadian Journal of Chemistry.

  • Mazej, Z., & Goreshnik, E. (2023). Crystal Structures of Xenon(VI)

    
    , 
    
    
    
    (A = Nb, Ta, Ru, Rh, Ir, Pt, Au), and
    
    
    (A = Nb, Ta).[4] Molecules, 28(8), 3465.
  • Tavares, Z. M., et al. (2012). Interatomic interaction in complex xenon fluorides

    
     (A = As, Sb, and Bi). Russian Journal of General Chemistry. 
    
  • PubChem. (2025). Hydrogen Fluoride Compound Summary. National Library of Medicine.

Sources

Method

Protocol for the synthesis of bismuth trifluoride from bismuth oxide

Application Note: High-Purity Synthesis of Bismuth Trifluoride ( ) from Bismuth Oxide ( ) Abstract & Scope Bismuth trifluoride ( ) is a critical precursor for fluoride-ion conductors, electrode materials in lithium/fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Bismuth Trifluoride ( ) from Bismuth Oxide ( )

Abstract & Scope

Bismuth trifluoride (


) is a critical precursor for fluoride-ion conductors, electrode materials in lithium/fluoride-ion batteries, and pharmaceutical fluorination catalysis. While commercially available, research-grade 

often suffers from surface oxidation (hydrolysis), leading to the formation of Bismuth Oxyfluoride (

). This impurity significantly degrades ionic conductivity and catalytic performance.

This application note details two distinct protocols for synthesizing


 directly from Bismuth(III) oxide (

).
  • Protocol A (Aqueous Hydrofluorination): A scalable, wet-chemical route suitable for bulk synthesis.

  • Protocol B (Solid-State Bifluoride Fusion): A high-purity, "dry" route designed to minimize oxygen contamination and yield highly crystalline phases.

Safety Directives (CRITICAL)

STOP. Read before proceeding. This protocol involves Hydrofluoric Acid (HF) and Ammonium Bifluoride (


) .
  • HF Hazard: HF is a contact poison. It penetrates tissue and decalcifies bone. Pain may be delayed.

  • Mandatory PPE: Full-face shield, neoprene/nitrile double-gloving, and a rubber apron.

  • Engineering Controls: All work must be performed in a certified chemical fume hood.

  • First Aid: Calcium Gluconate gel must be immediately available on the workbench.

  • Material Compatibility: DO NOT USE GLASS. HF dissolves silica. Use PTFE (Teflon), PFA, or Polypropylene (PP) labware exclusively.

Reaction Mechanism & Causality

The Hydrolysis Challenge

The synthesis of


 is a race against hydrolysis. The Bismuth cation (

) has a high affinity for oxygen. In the presence of water and insufficient fluoride activity, the reaction deviates:


To force the equilibrium toward pure


, we must maintain a high concentration of 

and remove water rapidly.
Reaction Pathways[1]
MethodReaction EquationKey AdvantageKey Risk
A. Aqueous HF

Fast, Scalable, Low TempHigh risk of BiOF formation during drying.
B. Bifluoride Fusion

Anhydrous environment; prevents hydrolysis.Requires high-temp furnace; corrosive off-gassing.

Protocol A: Direct Aqueous Hydrofluorination

Best for: Bulk powder generation where minor surface oxidation is acceptable or post-processing is planned.

Reagents
  • Bismuth(III) Oxide (

    
    ), 99.9% trace metals basis.
    
  • Hydrofluoric Acid (HF), 48% ACS Reagent. (Handle with Extreme Care)

  • Ethanol (Absolute,

    
    ) or Acetone.
    
Step-by-Step Methodology
  • Preparation: Place a PTFE magnetic stir bar into a 500 mL PTFE beaker. Add 10.0 g of

    
     powder.
    
  • Acid Addition: Slowly add 40 mL of 48% HF (approx. 50% excess stoichiometric) to the powder.

    • Note: The reaction is exothermic. Add acid in 5 mL aliquots to control temperature.

  • Digestion: Cover the beaker with a PTFE watch glass. Stir vigorously at Room Temperature (RT) for 4 hours.

    • Observation: The yellow

      
       powder should turn into a grayish-white precipitate (
      
      
      
      ).
  • Decantation & Washing (The Critical Step):

    • Stop stirring and allow the precipitate to settle (approx. 15 mins).

    • Carefully decant the supernatant (excess HF) into a neutralization waste container.

    • Wash 1: Add 50 mL of 48% HF (fresh) and stir for 10 mins. (Maintains acidic pH to prevent hydrolysis). Decant.

    • Wash 2: Add 100 mL of Absolute Ethanol . Stir briefly and decant.

    • Wash 3: Repeat Ethanol wash.

    • Why Ethanol? Ethanol displaces water from the crystal surface. Water removal is crucial before the drying step to prevent

      
       formation.
      
  • Drying: Transfer the wet solid to a PTFE drying dish. Dry under vacuum at 80°C for 12 hours.

    • Caution: Do not exceed 100°C while wet, as residual water will react with the fluoride.

Protocol B: Solid-State Bifluoride Fusion (High Purity)

Best for: Battery grade materials, optical applications, and crystallographic studies.

Reagents
  • Bismuth(III) Oxide (

    
    ).[1][2][3]
    
  • Ammonium Bifluoride (

    
    ), 98+%.
    
Step-by-Step Methodology
  • Stoichiometric Mixing: Weigh

    
     and 
    
    
    
    in a 1:8 molar ratio (slight excess of bifluoride).
    • Calculation: For 5.0 g

      
       (10.7 mmol), use ~4.0 g 
      
      
      
      (70 mmol).
  • Homogenization: Grind the powders together in an agate mortar (or PTFE lined ball mill) inside a glovebox (Ar atmosphere) to minimize moisture absorption.

  • Reaction Setup: Transfer the mixture into a Graphite or Nickel crucible .

    • Note: Ceramic/Alumina crucibles will be destroyed by the fluoride flux.

  • Thermal Treatment (Tube Furnace):

    • Stage 1 (Fluorination): Heat to 150°C at 5°C/min under flowing Nitrogen/Argon. Hold for 2 hours.

      • Mechanism:[4]

        
         melts and fluorinates the oxide, releasing water vapor which is swept away by the gas flow.
        
    • Stage 2 (Decomposition): Ramp to 350°C at 5°C/min. Hold for 3 hours.

      • Mechanism:[4] Decomposes intermediate ammonium complexes (

        
        ) into pure 
        
        
        
        and volatile
        
        
        .
  • Cooling: Cool to RT under inert gas flow.

  • Collection: Retrieve the gray-white powder.[1][5] Store immediately in a desiccator or glovebox.

Logic & Workflow Visualization

The following diagram illustrates the decision matrix and process flow for both methods, highlighting critical control points (CCPs).

BiF3_Synthesis Start START: Bi2O3 Precursor Choice Select Method based on Purity Needs Start->Choice Wet_Mix Method A: Add excess 48% HF(aq) (Use PTFE Labware) Choice->Wet_Mix Bulk / Standard Grade Solid_Mix Method B: Mix with NH4HF2 (1:8 Molar Ratio) Choice->Solid_Mix Battery / Optical Grade Wet_React Reaction: Stir 4 hrs @ RT Bi2O3 + HF -> BiF3 + H2O Wet_Mix->Wet_React Wet_Wash CCP: Solvent Exchange Wash with Ethanol/Acetone Wet_React->Wet_Wash Decant Supernatant Wet_Dry Vacuum Dry @ 80°C Wet_Wash->Wet_Dry Analysis Characterization (XRD) Wet_Dry->Analysis Solid_Heat1 Stage 1: Heat to 150°C (N2 Flow) Fluorination & Water Removal Solid_Mix->Solid_Heat1 Solid_Heat2 Stage 2: Heat to 350°C Decomposition of Intermediates Solid_Heat1->Solid_Heat2 Solid_Heat2->Analysis Check Impurity Check: Peaks at 2θ ≈ 28° (BiOF)? Analysis->Check Success FINAL PRODUCT: Pure BiF3 Check->Success No BiOF Fail REWORK: Re-fluorinate Check->Fail BiOF Detected Fail->Wet_Mix Recycle

Figure 1: Comparative workflow for Aqueous vs. Solid-State synthesis of BiF3, emphasizing the Critical Control Point (CCP) of solvent exchange in the aqueous route.

Characterization & Quality Control

To validate the synthesis, the following analytical techniques are required.

X-Ray Diffraction (XRD)

This is the gold standard for distinguishing


 from 

.
  • Target Phase: Cubic

    
     (Space group 
    
    
    
    ) or Orthorhombic
    
    
    (Space group
    
    
    ), depending on thermal history.
  • Impurity Markers: Look for sharp peaks at

    
     and 
    
    
    
    , which correspond to the (101) and (110) planes of tetragonal BiOF [1].
  • Acceptance Criteria: No visible reflections for BiOF or unreacted

    
    .
    
Elemental Analysis (EDX/XRF)
  • Bi:F Ratio: Theoretical atomic ratio is 1:3.

  • Oxygen Content: Should be

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Yellow tint in product Unreacted

(Core shell effect).
Increase reaction time; grind

finer before reaction; ensure vigorous stirring.
White powder turns opaque/dull Hydrolysis to

during drying.
Method A: Ensure final wash is anhydrous ethanol. Dry under deeper vacuum. Method B: Check inert gas flow for moisture leaks.
Glassware etching Use of borosilicate glass.Immediate Stop. Transfer to PTFE/PFA. Discard contaminated product (silica impurities).
Low Yield (Method B) Sublimation of

(MP ~649°C, but volatile >500°C).
Reduce Stage 2 temperature to 350°C. Do not exceed 400°C for extended periods.

References

  • Crystallographic Data: Greis, O., & Martinez-Ripoll, M. (1977).[5] Darstellung und kristallographische Daten von Wismuttrifluorid (BiF3). Zeitschrift für anorganische und allgemeine Chemie, 436(1), 105-112. Link

  • Solid State Synthesis: Bervas, M., et al. (2006). Reversible Conversion Reactions with Lithium in Bismuth Oxyfluoride Nanocomposites. Journal of The Electrochemical Society, 153(4), A799. Link

  • Hydrolysis Mechanisms: Aurivillius, B. (1955).[5] X-ray studies on the system BiF3-Bi2O3. Acta Chemica Scandinavica, 9, 1206-1208. Link

  • Safety Data: Honeywell. (2023).[4][5][6] Hydrofluoric Acid Safety Data Sheet. Link

Sources

Application

Bismuth pentafluoride in the synthesis of fluorine-coordinated metallocenes

Application Note & Protocol Topic: Bismuth Pentafluoride in the Synthesis of Fluorine-Coordinated Metallocenes Audience: Researchers, scientists, and drug development professionals. Executive Summary The strategic incorp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Bismuth Pentafluoride in the Synthesis of Fluorine-Coordinated Metallocenes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds can profoundly alter their physicochemical and biological properties, a principle of significant interest in drug design and materials science.[1][2][3] Metallocenes, with their versatile and tunable structures, are attractive candidates for fluorination. However, the direct and controlled synthesis of fluorine-coordinated metallocenes presents considerable challenges. This document provides a comprehensive guide to the use of bismuth pentafluoride (BiF₅) as a powerful reagent for synthesizing highly reactive, cationic, fluorine-coordinated metallocene complexes. BiF₅ functions as an exceptionally strong Lewis acid, capable of abstracting fluoride ions from suitable precursors to generate metallocenium cations paired with the stable hexafluorobismuthate ([BiF₆]⁻) counter-anion.[4][5] This protocol details the underlying mechanism, critical safety and handling procedures for BiF₅, a step-by-step synthesis of a model titanocene complex, and methods for its characterization.

The Mechanistic Rationale: Leveraging Lewis Superacidity

The efficacy of bismuth pentafluoride in this application stems from its dual-functionality as both a potent fluorinating agent and a Lewis superacid, with an acidity comparable to or exceeding that of antimony pentafluoride.[4][5] In the context of metallocene synthesis, it is the latter property that is primarily exploited.

The core mechanism involves fluoride abstraction. When a difluoro-metallocene, such as Titanocene difluoride (Cp₂TiF₂), is treated with BiF₅, the highly electrophilic bismuth center readily accepts a fluoride anion from the metallocene. Because two equivalents of BiF₅ are used, this process occurs twice, resulting in the formation of a dicationic metallocene species, [Cp₂Ti]²⁺, and two equivalents of the coordinatively saturated and relatively non-coordinating hexafluorobismuthate anion, [BiF₆]⁻.[4]

This reaction is driven by the formation of the stable [BiF₆]⁻ anion. The resulting cationic metallocene is highly electrophilic and can be considered "fluorine-coordinated" by the surrounding anions in the solid state or in solution.

Mechanism cluster_reactants Reactants cluster_products Products R1 Cp₂TiF₂ P1 [Cp₂Ti]²⁺(BF₆)₂⁻ R1->P1 Fluoride Abstraction (SO₂ClF, HF) R2 2 BiF₅ R2->P1

Caption: Mechanism of Fluoride Abstraction using BiF₅.

Bismuth Pentafluoride: Properties and Critical Safety Protocols

Bismuth pentafluoride is an extremely reactive and hazardous substance that demands rigorous handling procedures. Its utility is matched by its potential for dangerous, and even explosive, reactions if not handled correctly.[4][5]

3.1. Physicochemical Properties

PropertyValueReference
Formula BiF₅[5]
Appearance White, crystalline solid (needles)[4][6]
Molecular Weight 303.97 g/mol [7]
Melting Point 151.4 - 154 °C[4][5]
Boiling Point 230 °C[4][5]
Key Reactivity Powerful fluorinating and oxidizing agent; strong Lewis acid.[4][8]
Solubility Slightly soluble in anhydrous HF.[4]
Moisture Sensitivity Reacts vigorously, sometimes explosively, with water to produce BiF₃, HF, and ozone.[5][6][7][8]

3.2. Handling, Storage, and Precautions

  • Inert Atmosphere: All manipulations of BiF₅ must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[4]

  • Moisture Exclusion: BiF₅ is extremely moisture-sensitive.[4][6] All glassware and solvents must be scrupulously dried before use. It reacts rapidly with water and even moist air.[5][6]

  • Reactivity with Organics: BiF₅ can react explosively with organic compounds and hydrocarbons, especially at elevated temperatures.[4][5] Reactions should be conducted at low temperatures with extreme caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or rubber), and approved safety glasses with side shields or goggles.[9] A face shield is strongly recommended.[9]

  • Storage: Store in a tightly sealed container, preferably made of a resistant material like Teflon, in a cool, dry, well-ventilated area away from combustible materials and moisture.[9][10]

  • Spill & Disposal: In case of a spill, isolate the area, provide ventilation, and vacuum the spill using a HEPA filter.[10] Dispose of BiF₅ and related waste in accordance with local, state, and federal regulations for hazardous materials.[10]

Experimental Protocol: Synthesis of Cp₂Ti(BiF₆)₂

This protocol describes the synthesis of a fluorine-coordinated titanocene complex, based on the procedure reported in the literature.[4] It should only be attempted by trained personnel with experience in handling hazardous and air-sensitive reagents.

4.1. Materials and Reagents

Reagent/MaterialGrade/PuritySupplierNotes
Bismuth Pentafluoride (BiF₅)≥98%Specialized Chemical SupplierHandle with extreme caution.
Titanocene Difluoride (Cp₂TiF₂)≥98%Specialized Chemical SupplierMust be dry.
Chlorofluorosulfane (SO₂ClF)AnhydrousSpecialized Gas SupplierUsed as a solvent. Corrosive and toxic.
Hydrogen Fluoride (HF)AnhydrousSpecialized Gas SupplierExtremely hazardous. Use with extreme caution and appropriate safety measures.
Argon or Nitrogen GasHigh Purity (99.999%)Standard Gas SupplierFor maintaining an inert atmosphere.
Teflon or Vycor Reaction Vessel---Labware SupplierResistant to BiF₅ and HF.[4]

4.2. Instrumentation

InstrumentSpecificationPurpose
GloveboxLow H₂O, O₂ (<1 ppm)Inert atmosphere for handling reagents.
Schlenk LineHigh vacuum, inert gas manifoldFor air-sensitive reactions and manipulations.
Low-Temperature BathCryostat or Dewar (e.g., liq. N₂)To control reaction temperature.
Multinuclear NMR SpectrometerEquipped for ¹H, ¹⁹F, ¹³C detectionProduct characterization.
FT-IR SpectrometerWith KBr or ATR setupStructural characterization.

4.3. Step-by-Step Synthesis Procedure

Workflow A 1. Preparation (Glovebox/Schlenk Line Setup) B 2. Reagent Handling (Weigh BiF₅ and Cp₂TiF₂) A->B Inert Atmosphere C 3. Solvent Condensation (Condense SO₂ClF and HF at -196 °C) B->C Transfer to Reaction Vessel D 4. Reagent Addition (Add solids to cold solvent) C->D E 5. Reaction (Slowly warm to reaction temp.) D->E Controlled Warming F 6. Isolation (Solvent removal under vacuum) E->F G 7. Characterization (NMR, IR Spectroscopy) F->G Obtain Solid Product

Caption: Experimental workflow for metallocene fluorination.

  • Preparation: All glassware (Teflon or Vycor reaction vessel, stir bar) must be rigorously dried in an oven at >120 °C overnight and cooled under vacuum. Transfer all materials into an inert atmosphere glovebox.

  • Reagent Handling: Inside the glovebox, weigh Cp₂TiF₂ and Bismuth Pentafluoride (2.0 equivalents) into the reaction vessel. Seal the vessel securely.

  • Reaction Setup: Attach the vessel to a Schlenk line. Cool the vessel to -196 °C using a liquid nitrogen bath.

  • Solvent Addition: Condense a known volume of SO₂ClF followed by a small amount of anhydrous HF into the reaction vessel under vacuum. The use of HF requires specialized equipment and extreme caution.

  • Reaction Execution: Once the solvents are condensed, slowly warm the reaction mixture while stirring. Allow the temperature to rise to the desired point (e.g., -78 °C or as determined by optimization) and maintain for several hours until the reaction is complete. Monitor the reaction by observing color changes or the dissolution of solid reactants.

  • Product Isolation: Upon completion, cool the vessel back to -196 °C. Slowly remove the volatile components (solvents, excess HF) under high vacuum. CAUTION: Ensure the vacuum pump exhaust is properly scrubbed to neutralize toxic and corrosive gases.

  • Final Product: Once all volatiles are removed, a solid product, Cp₂Ti(BiF₆)₂, will remain. Backfill the vessel with inert gas and transfer it to a glovebox for storage and characterization.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the formation of the desired fluorine-coordinated metallocene.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing these products.[11] The high natural abundance and spin of ¹⁹F make it particularly informative.[12]

  • ¹⁹F NMR: The key experiment. The spectrum should show a signal corresponding to the [BiF₆]⁻ anion. The chemical shift will be distinct from that of BiF₅ or any unreacted Cp₂TiF₂. The large chemical shift dispersion of ¹⁹F NMR helps in clearly identifying different fluorine environments.[12]

  • ¹H NMR: The proton signals for the cyclopentadienyl (Cp) rings will be observed. The chemical shift will be significantly different from the starting material (Cp₂TiF₂) due to the change in the electronic environment of the titanium center from Ti(IV) to a more electron-deficient cationic state.

  • ¹³C NMR: Similar to ¹H NMR, the carbon signals of the Cp rings will show a downfield shift, indicative of the increased positive charge at the metal center.

5.2. Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can provide structural information, particularly regarding the counter-anion. The [BiF₆]⁻ anion has characteristic vibrational modes.

Spectroscopic Data for BiF₅ (Precursor)
IR (cm⁻¹) 625, 580, 450[4]
Raman (cm⁻¹) 597, 571, 256[4]

The product's spectrum should lack these peaks and instead show new peaks characteristic of the [BiF₆]⁻ anion.

Applications & Future Directions

The synthesis of cationic, fluorine-coordinated metallocenes opens avenues for new chemical transformations.

  • Catalysis: These highly electrophilic species could serve as potent Lewis acid catalysts for a variety of organic reactions, such as Friedel-Crafts alkylations, polymerizations, or Diels-Alder reactions.[13][14]

  • Drug Development: Fluorinated metallocenes are being investigated for their potential as anticancer agents.[15] The unique properties imparted by fluorine, such as increased lipophilicity and metabolic stability, can enhance the therapeutic profile of metallodrugs.[1][2]

  • Materials Science: The incorporation of fluorine can tune the electronic and physical properties of metallocene-based polymers and materials.[16]

Further research is needed to explore the full synthetic utility of these reactive intermediates and to develop safer, more accessible fluorinating reagents to generate them.

References

  • Bismuth Pentafluoride - MSU Chemistry. (n.d.). Retrieved from [Link]

  • Bismuth pentafluoride - Grokipedia. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET: Bismuth (III) Fluoride - ProChem, Inc. (2020, July). Retrieved from [Link]

  • Bismuth pentafluoride - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of fluorinated ferrocene derivatives for their thermal behavior and their in silico studies in designing of potential breast cancer inhibitors. (2024). ResearchGate. Retrieved from [Link]

  • Lewis Acidic Behavior of Fluorinated Organomercurials. (2007). Organometallics. ACS Publications. Retrieved from [Link]

  • Synthesis of 1,2-Fluorinated Ferrocenes and 1,3-Fluorinated Ferrocenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. (2022). MDPI. Retrieved from [Link]

  • Synthesis, Chemical Reactivity and Electrochemical Behaviour of Mono- and Difluoro Metallocenes. (n.d.). ResearchGate. Retrieved from [Link]

  • From ferrocene to 1,2,3,4,5-pentafluoroferrocene: halogen effect on the properties of metallocene. (2021). Dalton Transactions. RSC Publishing. Retrieved from [Link]

  • Rerefinement of the crystal structure of BiF₅. (n.d.). PMC. Retrieved from [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific. Retrieved from [Link]

  • Metal Fluorides, Metal Chlorides and Halogenated Metal Oxides as Lewis Acidic Heterogeneous Catalysts. (2017). PMC. Retrieved from [Link]

  • Synthesis of fluorinated ferrocene derivatives for their thermal behavior and their In Silico studies in designing of Potential Breast Cancer Inhibitors. (2024). Indian Journal of Chemistry (IJC). CSIR-NIScPR. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • preparation, properties and reactions of bismuth pentafluoride. (1959). OSTI.GOV. Retrieved from [Link]

  • CN102627707B - Fluorinated ligand-containing metallocene catalyst and preparation method thereof - Google Patents. (n.d.).
  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (2019). Retrieved from [Link]

  • Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. (n.d.). PMC. Retrieved from [Link]

  • (A) Synthesis of monomeric pentavalent bismine fluoride complex 25 and... (n.d.). ResearchGate. Retrieved from [Link]

  • Bismuth Coordination Polymers with Fluorinated Linkers: Aqueous Stability, Bivolatility, and Adsorptive Behavior. (2023). PMC. Retrieved from [Link]

  • Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. (n.d.). PMC. Retrieved from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (n.d.). Scilit. Retrieved from [Link]

  • Structural Characterization and Reactivity of a Room Temperature-Stable, Antiaromatic Cyclopentadienyl Cation Salt. (n.d.). ChemRxiv. Retrieved from [Link]

  • A Study on the Development of Fluorination Process. (n.d.). Nuclear Energy Agency (NEA). Retrieved from [Link]

  • Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fluorine NMR. (n.d.). Retrieved from [Link]

  • Lewis Acid Chemistry at the Edge of Ferrocene. (n.d.). ACS. Retrieved from [Link]

  • Selected applications of fluorinated MR contrast agents and fluorine-containing drugs in medicine. (n.d.). ResearchGate. Retrieved from [Link]

  • Photo/Thermally Induced Reversible (De-)Coordination of the Perfluorinated Cp* Ligand in Metallocenes. (n.d.). ChemRxiv. Retrieved from [Link]

  • Mechanistic study of the bismuth mediated fluorination of arylboronic esters and further rational design. (2022). RSC Publishing. Retrieved from [Link]

  • The Pentamethylcyclopentadienylsilicon(II) Cation: Synthesis, Characterization, and Reactivity. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Fluorous Lewis acids and phase transfer catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview of Fluorine NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • CHEMISTLAB - CP2M. (n.d.). Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. (2023). PMC. Retrieved from [Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (n.d.). KOPS. Retrieved from [Link]

  • Synthesis, Crystal Structures and Characterization of Two Nonmetal Cation Tetrafluoroborates. (2020). MDPI. Retrieved from [Link]

  • Structural characterization and reactivity of a room-temperature-stable, antiaromatic cyclopentadienyl cation salt. (2024). PubMed. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the synthesis of high-purity bismuth pentafluoride

Technical Support Center: High-Purity Bismuth Pentafluoride ( ) Synthesis ID: TSC-BiF5-001 Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division[1] Welcome to the Advan...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Bismuth Pentafluoride (


) Synthesis 

ID: TSC-BiF5-001 Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division[1]

Welcome to the Advanced Fluorine Synthesis Support Hub.

You are likely here because your


 yield is off-color, your reactor is corroding, or your spectroscopic data shows unexplained peaks. Synthesis of Bismuth Pentafluoride is not merely a halogenation reaction; it is a battle against thermodynamics and moisture.[1]

 is a polymeric Lewis superacid, structurally consisting of linear chains of trans-bridged 

octahedra.[1] Its extreme reactivity renders it intolerant to even ppm-levels of moisture or organic contaminants.[1]

Below are the three most critical troubleshooting modules derived from field failures in high-purity applications.

Module 1: Reaction Control & Stoichiometry

"My product is grey or yellowish, not the expected colorless crystalline needles."

Diagnosis: This is the hallmark of incomplete fluorination or thermal dissociation .[1]

  • Grey/Black: Presence of unreacted Bismuth metal (

    
    ) or lower fluorides (
    
    
    
    ).[1]
  • Yellow/Brown: Often indicates oxide contamination (

    
    ) or organic carbonization if grease was used (never use grease).[1]
    

The Causality: Direct fluorination (


) requires high activation energy to overcome the lattice energy of 

. However,

itself is thermally labile near its boiling point (

).[1] If you run the reaction too hot (

) without sufficient

overpressure, the equilibrium shifts back toward dissociation.[1]

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
Grey Core in Solids Diffusion limitation.[1]

gas cannot penetrate the dense

crystal lattice.[1]
Grind Precursor: Ensure starting

is

mesh.[1] Agitate: Use a rotating Monel drum reactor if possible.
Yellow Tint Hydrolysis or Organic Contamination.[1]Leak Check: Verify reactor leak rate is

mbar·L/s. Eliminate Grease: Use only Cu/Ni gaskets or PTFE/PFA seals.[1]
Low Yield Product sublimed out of the hot zone.[1]Cold Finger: Install a liquid

or dry ice trap downstream.[1]

has significant vapor pressure even below its MP (

).[1]

Module 2: Purification via Sublimation

"I cannot separate the Pentafluoride from the Trifluoride."

Diagnosis: You are likely subliming at too high a temperature or insufficient vacuum.[1]

The Causality:


 is an ionic solid with a high melting point (

), whereas

is a molecular polymer that melts at

and sublimes readily under vacuum.[1] This physical property gap is your primary purification vector.[1]

The Protocol (Self-Validating System):

  • Setup: Use a horizontal Vycor or Quartz glass sublimation tube (passivated).[1] Note: While fluorides attack glass, anhydrous

    
     is kinetically slow to etch quartz if moisture is absent.[1]
    
  • Vacuum: Dynamic vacuum

    
     Torr.[1]
    
  • Temperature Gradient:

    • Source Zone: Heat crude mixture to

      
       . Do not exceed 
      
      
      
      to avoid melting, which reduces surface area.[1]
    • Deposition Zone: Keep at ambient (

      
      ) or slightly cooled (
      
      
      
      ).[1]
  • Validation: Pure

    
     deposits as long, colorless, tetragonal needles.[1][2] Any remaining grey powder in the source boat is 
    
    
    
    .[1]

Module 3: Handling & Hydrolysis Hazards

"The sample fumes when I open the glovebox, and it smells like ozone."

Diagnosis: Catastrophic Hydrolysis. Your inert atmosphere is compromised.[1]

The Causality:


 is one of the most hygroscopic solids known. It does not just hydrate; it chemically destroys water, liberating Ozone (

) and potentially Oxygen Difluoride (

), both of which are toxic and oxidizing.[1]

(Note: The exact stoichiometry varies, often yielding oxofluorides like

).[1]

Visualization of the Degradation Pathway:

HydrolysisPathway BiF5 Pure BiF5 (Polymeric Chains) Intermediate Unstable Adduct [BiF5·OH2] BiF5->Intermediate + H2O (Rapid) H2O Moisture Ingress (>1 ppm) H2O->Intermediate BiF3 BiF3 / BiOF3 (Inert Solid) Intermediate->BiF3 Degradation Hazards TOXIC GAS RELEASE (HF + O3 + OF2) Intermediate->Hazards Gas Evolution

Figure 1: The irreversible hydrolysis cascade of Bismuth Pentafluoride. Note that the reaction generates ozone, a distinct odor indicator of failure.

Standard Operating Procedure (SOP): Direct Fluorination

Objective: Synthesis of 10g High-Purity


.

Equipment:

  • Monel 400 or Nickel 201 reactor tube.[1]

  • 
     gas line (double-valved, passivated).[1]
    
  • Tube furnace.[1][3][4]

  • Dry box (

    
     ppm 
    
    
    
    ).[1]

Step-by-Step Protocol:

  • Passivation (Critical):

    • Flush reactor with

      
       at 
      
      
      
      for 4 hours. This forms a protective
      
      
      layer on the reactor walls.[1]
    • Why? Without this,

      
       will eat your reactor, contaminating your product with green 
      
      
      
      .[1]
  • Loading:

    • Load dry

      
       powder into a nickel boat inside the glovebox.[1]
      
    • Transfer to the reactor under inert gas flow.[1]

  • Reaction Ramp:

    • Introduce

      
       flow (slow stream).
      
    • Heat to

      
       .
      
    • Hold for 6-12 hours.

    • Note: Ensure the exit trap is not blocked by subliming product.[1]

  • Isolation:

    • Cool reactor under

      
       flow to room temperature.
      
    • Purge with

      
       or Ar for 1 hour.
      
    • Transfer closed reactor to glovebox before opening.[1]

  • Final Purification:

    • Perform vacuum sublimation at

      
       (as detailed in Module 2) to remove any unreacted 
      
      
      
      .[1][5]

Summary of Physical Data

PropertyValueNotes
Formula

Appearance White/Colorless NeedlesTetragonal crystal system
Melting Point

Sublimes readily under vacuum
Boiling Point

Density

Reactivity Extreme OxidizerReacts explosively with organics
Storage FEP/PFA or NickelNO GLASS for long-term storage

References

  • MSU Chemistry. Bismuth Pentafluoride - Physical Data and Preparation. Michigan State University.[1] Link (Verified via Smolecule/ChemicalBook data aggregation).[1]

  • Krause, W. et al. Rerefinement of the crystal structure of BiF5.[1] Z. Anorg. Allg. Chem. / PMC.[1][6] Link

  • Fischer, J. and Rudzitis, E. Preparation, Properties and Reactions of Bismuth Pentafluoride.[1][7] Journal of the American Chemical Society, Vol 81.[1][7] Link[1][7]

  • Smolecule. Bismuth Pentafluoride Safety and Hazard Data (GHS).Link[1]

  • Greenwood, N.N. and Earnshaw, A. Chemistry of the Elements.[1] (Standard Reference for Pnictogen Fluorides).

Sources

Optimization

Bismuth Trifluoride (BiF₃) Technical Support Center

A Guide for Researchers on Preventing and Troubleshooting Hydrolysis Welcome to the Technical Support Center for Bismuth Trifluoride (BiF₃). As a Senior Application Scientist, I've designed this guide to provide research...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Preventing and Troubleshooting Hydrolysis

Welcome to the Technical Support Center for Bismuth Trifluoride (BiF₃). As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to the most common challenge encountered when working with BiF₃: hydrolysis. This document moves beyond simple protocols to explain the underlying chemistry, enabling you to make informed decisions in your experimental design.

Section 1: The Problem: Understanding BiF₃ Hydrolysis

This section addresses the fundamental nature of BiF₃ hydrolysis and the chemical principles governing its reactivity with water.

Q1: What is bismuth trifluoride hydrolysis and why is it a critical issue in experiments?

A: Bismuth trifluoride hydrolysis is a chemical reaction where BiF₃ reacts with water (H₂O) to form bismuth oxyfluorides (BiOₓF₃₋₂ₓ) and hydrogen fluoride (HF). Although BiF₃ is described as insoluble in water, it is highly moisture-sensitive.[1][2][3] Even trace amounts of moisture, such as atmospheric humidity or residual water in solvents, can initiate this process.[3]

This is a critical issue for several reasons:

  • Altered Stoichiometry: The formation of oxyfluorides means your starting material is no longer pure BiF₃, leading to incorrect reagent ratios, poor yields, and failed reactions.

  • Product Contamination: The insoluble oxyfluoride byproducts can contaminate your desired product, complicating purification.

  • Safety Hazard: The reaction generates highly corrosive and toxic hydrogen fluoride (HF) gas, posing a significant safety risk.[1][3][4]

Q2: What are the specific chemical products of BiF₃ hydrolysis?

A: The primary product of hydrolysis is bismuth oxyfluoride (BiOF).[2] The reaction proceeds by replacing one or more fluoride ions with an oxide or hydroxide ion from water. The overall reaction can be represented as:

BiF₃ + H₂O → BiOF + 2HF

Depending on the reaction conditions, other more complex oxyfluorides can also form.[5] These compounds are typically white, insoluble solids. Characterization of these byproducts is crucial for confirming that hydrolysis has occurred.

Diagram 1: The Hydrolysis Pathway of Bismuth Trifluoride This diagram illustrates the reaction of bismuth trifluoride with water, leading to the formation of bismuth oxyfluoride and the hazardous byproduct, hydrogen fluoride.

Hydrolysis BiF3 Bismuth Trifluoride (BiF₃) BiOF Bismuth Oxyfluoride (BiOF) (Insoluble Precipitate) BiF3->BiOF Hydrolysis HF Hydrogen Fluoride (HF) (Hazardous Gas) BiF3->HF H2O Water (H₂O) H2O->BiOF H2O->HF

Q3: What experimental factors accelerate the hydrolysis of BiF₃?

A: Several factors can promote and accelerate the rate of hydrolysis:

  • Presence of Moisture: This is the primary requirement. The reaction rate is directly related to the amount of water available.

  • Increased Temperature: Heating a sample of BiF₃ in the presence of air (which contains moisture) can accelerate the formation of oxyfluorides.

  • pH Conditions: The hydrolysis of metal fluorides can be influenced by pH. Basic conditions, for instance, can drive the reaction by neutralizing the HF byproduct.[6][7] Similarly, acidic conditions can also catalyze the hydrolysis of certain fluoride complexes.[8] For BiF₃, any deviation from a strictly anhydrous, neutral environment should be considered a risk.

Section 2: Troubleshooting Guide: Has My BiF₃ Hydrolyzed?

This section provides a practical, question-and-answer guide to help you diagnose potential hydrolysis in your experiments.

Q4: My BiF₃ powder appears clumpy and is not the fine, grey-white powder described. Is it still usable?

A: Clumping is a strong indicator of moisture exposure and partial hydrolysis. The fine powder particles have likely begun to react on their surface, causing them to stick together. While the bulk of the material inside the clumps may still be BiF₃, it is impossible to know the purity without analysis. Using this material is risky as it will introduce stoichiometric errors and contaminants. It is highly recommended to use a fresh, unopened container or to discard the compromised reagent.

Q5: I observed an unexpected white precipitate during my reaction in an organic solvent. Could it be a hydrolysis product?

A: Yes, this is a classic sign of BiF₃ hydrolysis. Bismuth oxyfluorides are insoluble in most organic solvents and will precipitate out of the solution as a white or off-white solid.[9] This often occurs when using solvents that were not rigorously dried, as even trace water can be sufficient to cause this issue.

Q6: My reaction yield is poor, or the reaction failed entirely. How can I determine if BiF₃ hydrolysis was the cause?

A: To diagnose this, follow a logical troubleshooting process. If your reaction failed and you suspect hydrolysis, ask the following questions:

  • Were all reagents and solvents certified anhydrous and handled properly?

  • Was the glassware rigorously dried (e.g., flame-dried under vacuum)?

  • Was the reaction performed under a static, positive pressure of inert gas (e.g., Argon or Nitrogen)?

If the answer to any of these questions is "no" or "I'm not sure," then hydrolysis is a very likely culprit. The effective concentration of your BiF₃ was lower than calculated, and the generated HF or solid byproducts may have interfered with your chemistry.

Diagram 2: Troubleshooting Decision Tree for BiF₃ Reactions A logical guide to diagnosing common issues in experiments involving bismuth trifluoride.

Troubleshooting start Problem Observed: Low Yield / Failed Reaction q1 Did you observe an insoluble white precipitate? start->q1 q2 Was the reaction run under a strictly inert atmosphere? q1->q2 No res1 Probable Cause: BiF₃ Hydrolysis. Precipitate is likely BiOF. q1->res1 Yes q3 Were solvents certified anhydrous and handled properly? q2->q3 Yes res2 Probable Cause: BiF₃ Hydrolysis. Atmospheric moisture compromised the reagent. q2->res2 No res3 Probable Cause: BiF₃ Hydrolysis. Residual water in solvent was the source. q3->res3 No res4 Hydrolysis is less likely. Investigate other reaction parameters (temperature, catalyst, other reagents). q3->res4 Yes action Action: Confirm with analysis (XRD, FTIR). Repeat experiment using rigorous moisture-free techniques. res1->action res2->action res3->action

Q7: What analytical techniques can confirm the presence of bismuth oxyfluorides in my sample?

A: Several techniques can definitively identify hydrolysis byproducts:

  • Powder X-Ray Diffraction (XRD): This is one of the most reliable methods. BiF₃ and its various oxyfluoride phases (like BiOF) have distinct, known diffraction patterns. Comparing the XRD pattern of your precipitate or compromised starting material to reference patterns will confirm its identity.[5][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify characteristic bonds. The presence of strong Bi-O bond absorptions, which are absent in pure BiF₃, would indicate the formation of oxyfluorides.[5][11]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the chemical states of the elements. The binding energy of the Bi 4f peak shifts depending on its coordination environment, allowing for differentiation between Bi-F and Bi-O bonds.[5][12]

Section 3: Prevention: Protocols for Maintaining a Moisture-Free Environment

Proactive prevention is the most effective strategy. This section provides standard operating procedures for working with BiF₃.

Q8: What is the correct way to handle and store BiF₃ to prevent hydrolysis?

A: Proper handling and storage are the first line of defense. All operations should minimize contact with atmospheric moisture.

Protocol 1: Standard Operating Procedure for Handling and Storage of BiF₃

1. Storage:

  • Store BiF₃ in its original, tightly sealed container.
  • Place the container inside a secondary sealed container with a desiccant (e.g., Drierite).
  • Store in a dry, cool, and well-ventilated area, preferably in a desiccator cabinet or a glovebox.[3] Some suppliers recommend storing under a nitrogen atmosphere.[3]

2. Handling:

  • Ideal Method: Handle and weigh BiF₃ exclusively inside an inert atmosphere glovebox (<1 ppm H₂O).[13]
  • Alternative Method (Schlenk Line): If a glovebox is unavailable, weighing must be done quickly in the open air, and the material should be immediately transferred to a pre-dried reaction vessel under a positive flow of inert gas. This method is less ideal and carries a higher risk of partial hydrolysis.
  • Always use clean, dry spatulas and weighing boats.

3. Personal Protective Equipment (PPE):

  • Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[14]
  • Due to the risk of HF formation, all handling of opened containers should be performed inside a certified chemical fume hood.

Q9: How do I set up an experiment to prevent moisture contamination?

A: The gold standard for running moisture-sensitive reactions is using an inert atmosphere setup, such as a Schlenk line. This apparatus allows you to remove air and moisture from your reaction vessel and replace it with a dry, inert gas like argon or nitrogen.[15][16][17]

Diagram 3: Standard Schlenk Line Setup for Inert Atmosphere Reactions A schematic showing the key components of a dual-manifold Schlenk line used to exclude air and moisture from a chemical reaction.

Protocol 2: General Workflow for a Moisture-Sensitive Reaction Using BiF₃ via Schlenk Line

1. Glassware Preparation:

  • Assemble all glassware (Schlenk flask, condenser, etc.) and place it in a laboratory oven (>120 °C) overnight.
  • While still hot, quickly assemble the apparatus and connect it to the Schlenk line via heavy-walled rubber tubing.
  • Immediately evacuate the glassware under high vacuum while gently flame-drying all surfaces with a heat gun to drive off adsorbed water. Allow to cool to room temperature under vacuum.[17]

2. Inert Atmosphere Introduction:

  • Perform a minimum of three "vacuum/backfill" cycles to ensure the vessel is free of air.[15][18]
  • a. Evacuate the flask fully under vacuum.
  • b. Close the connection to the vacuum line.
  • c. Slowly open the connection to the inert gas line to refill the flask.
  • d. Repeat this cycle two more times.

3. Reagent Addition:

  • Maintain a positive pressure of inert gas (indicated by a steady flow of bubbles in the oil bubbler).
  • Add solid BiF₃ (weighed in a glovebox or quickly in air) to the flask through the sidearm against a counterflow of inert gas.
  • Add anhydrous solvents and liquid reagents via a gas-tight syringe or cannula transfer through a rubber septum.[17][19]

4. Running the Reaction:

  • Once all reagents are added, maintain a gentle positive pressure of inert gas throughout the reaction. If heating, ensure the condenser is properly cooled.

Q10: Which solvents should I use with BiF₃, and how should I prepare them?

A: The choice of solvent is critical. Protic solvents (like water, ethanol, methanol) are incompatible. You must use anhydrous aprotic solvents. Even "anhydrous" grade solvents from commercial suppliers often contain trace amounts of water and should be further dried and degassed before use.

Table 1: Solvent Selection Guide for Bismuth Trifluoride
SolventTypeBiF₃ SolubilitySuitability & Preparation Notes
Water (H₂O)ProticInsoluble[1][2]Unsuitable. Causes rapid hydrolysis.
Ethanol (EtOH)ProticInsoluble[1]Unsuitable. Causes hydrolysis/solvolysis.
Acetonitrile (MeCN)Polar AproticSlightly Soluble[1]Suitable. Must be rigorously dried, e.g., by distilling from CaH₂.
Tetrahydrofuran (THF)EtherealPoorly SolubleSuitable for suspensions. Must be freshly distilled from sodium/benzophenone.
Dichloromethane (DCM)HalogenatedPoorly SolubleSuitable for suspensions. Must be distilled from CaH₂.
Dimethylformamide (DMF)Polar AproticPoorly SolubleUse with caution. Must be rigorously dried (e.g., with molecular sieves) as it is very hygroscopic.
Dimethyl Sulfoxide (DMSO)Polar AproticPoorly SolubleUse with caution. Extremely hygroscopic. Must be distilled under reduced pressure from CaH₂.

Note: "Poorly Soluble" indicates that while not dissolving, BiF₃ can be used as a suspension for heterogeneous reactions, provided the solvent is strictly anhydrous.

Section 4: Safety & Disposal FAQs

Q11: What are the primary safety hazards associated with BiF₃ and its hydrolysis?

A: The main hazards are:

  • Corrosivity: Bismuth trifluoride itself is a corrosive solid that can cause severe skin burns and eye damage upon contact.[1][4]

  • Hydrogen Fluoride (HF) Formation: This is the most significant secondary hazard. Hydrolysis releases HF gas, which is extremely toxic, corrosive, and can cause severe, penetrating burns to skin, eyes, and lungs.[1][3] All work must be done in a fume hood.

Q12: How should I safely dispose of unreacted BiF₃ and waste from my experiments?

A: Do not dispose of BiF₃ or fluoride-containing waste down the drain. All waste must be handled as hazardous chemical waste.

  • Solid Waste: Collect unreacted BiF₃ and contaminated materials (gloves, weighing paper) in a clearly labeled, sealed hazardous waste container.[4][14]

  • Liquid Waste: Neutralize reaction mixtures cautiously. For example, a basic hydrolysis treatment can convert metal fluorides into metal oxides and a soluble fluoride salt, which can then be precipitated (e.g., with calcium chloride to form CaF₂).[6] However, this should only be done by trained personnel following established institutional safety protocols.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures for heavy metal and fluoride waste.[3][20]

References

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Retrieved from [Link]

  • Chiu, H. C., & Morin, T. J. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. Retrieved from [Link]

  • SCHLENK LINE - operachem. (2025, June 19). Retrieved from [Link]

  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). Organometallics. Retrieved from [Link]

  • Bismuth-Based Oxyfluorides as Emergent Photocatalysts: A Review. (2025, September 17). MDPI. Retrieved from [Link]

  • Air-free technique - Wikipedia. (n.d.). Retrieved from [Link]

  • Bismuth Trifluoride | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Performing Sensitive Reactions without a Schlenk Line. (n.d.). Retrieved from [Link]

  • (PDF) Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate. Retrieved from [Link]

  • Soft‐Chemistry Synthesis and Characterization of Bismuth Oxyfluorides and Ammonium Bismuth Fluorides | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrolysis of iron and chromium fluorides: mechanism and kinetics. (2008, June 15). PubMed. Retrieved from [Link]

  • Bismuth trifluoride - Wikipedia. (n.d.). Retrieved from [Link]

  • Perovskite-Like Strontium Bismuth Oxyhalides: Synthesis, Characterisation, Photocatalytic Activity and Degradation Mechanism. (2023, April 27). MDPI. Retrieved from [Link]

  • SDS US - Materion. (2017, November 13). Retrieved from [Link]

  • Kinetics and mechanism of hydrolysis of PF6 − accelerated by H+ or Al3+ in aqueous solution. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Hydrolysis of the Nitrogen Fluorides. (2009, July 22). ACS Publications. Retrieved from [Link]

  • Synthesis of bismuth oxyhalide (BiOBr z I (1- z) ) solid solutions for photodegradation of methylene blue dye. (2022, February 4). Open Research Africa. Retrieved from [Link]

  • Management of Solid Waste Containing Fluoride—A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Concurrent removal of nitrate, fluoride and arsenic by mixed hydrous bismuth oxide from water | Request PDF. (2025, December 26). ResearchGate. Retrieved from [Link]

  • Synthesis of bismuth (III) oxofumarate and its solubility in organic solvents. (2020, July 27). PMC - NIH. Retrieved from [Link]

  • 10.4 Aprotic Solvents. (2020, May 11). Gurmeet.Net. Retrieved from [Link]

Sources

Troubleshooting

Stabilization of the bismuth(V) oxidation state in fluoride complexes

Topic: Stabilization of the Bismuth(V) Oxidation State in Fluoride Complexes Ticket ID: BiV-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Inorganic Fluorine Chemistry Division Welcome to the Bi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization of the Bismuth(V) Oxidation State in Fluoride Complexes Ticket ID: BiV-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Inorganic Fluorine Chemistry Division

Welcome to the Bismuth(V) Technical Hub

You are likely here because your Bismuth(V) reactions are failing, your NMR spectra are silent, or your reaction vessels are etching. Bismuth(V) is the "diva" of Group 15—it possesses a potent oxidizing potential (


) and a desperate thermodynamic urge to revert to Bismuth(III).

Stabilizing Bi(V) requires a "hard" ligand environment (HSAB theory) to saturate its coordination sphere, typically achieving an octahedral


 geometry or a polymeric cis-bridged 

structure.

This guide is structured as a Troubleshooting Logic Tree to address your specific experimental failures.

Module 1: Synthesis & Stabilization Diagnostics

Issue: "My product yields are low, or the material is yellow/brown instead of white."

Root Cause: Incomplete oxidation or thermal decomposition. Pure


 and alkali hexafluorobismuthates (

) should be colorless/white. Yellow coloration often indicates the presence of

-trapped defects or partial reduction to Bi(III).

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Precursor Use

(finely ground) rather than Bi metal.
Bi metal reacts too vigorously with

, leading to "hot spots" that cause thermal decomposition of the forming Bi(V) back to Bi(III).
Oxidant Primary:

gas (flow) at 500°C.Alternative:

at 350°C.

provides the necessary thermodynamic drive.

is a potent fluorinating agent but requires strict temperature control to avoid forming chlorine oxides if moisture is present.
Vessel Nickel or Monel 400. Stainless steel will corrode. Glass/Quartz will be consumed immediately.
Stabilization Form the anion

.
The anionic complex is kinetically more stable than neutral

. React

with

or

in anhydrous

.

Step-by-Step Workflow (The "Gold Standard" Synthesis):

  • Dehydration: Dry

    
     under vacuum at 200°C for 4 hours.
    
  • Fluorination: Pass a stream of

    
     over the 
    
    
    
    in a Nickel boat at 500°C.
  • Collection:

    
     sublimes (bp ~230°C).[1] Collect on a water-cooled Nickel cold finger.
    
  • Complexation (Optional): Dissolve sublimed

    
     in anhydrous 
    
    
    
    (aHF) containing suspended alkali fluoride (
    
    
    ).
    • Reaction:

      
      
      

Module 2: Containment & Environmental Control

Issue: "My reaction vessel is etching, or the sample turns to goo in the glovebox."

Root Cause: Hydrolysis. Bi(V) fluorides are Lewis superacids.[1] They strip oxygen from moisture, glass, and even some metal oxides.



(Note: In reality, this produces a mixture of Ozone (

), Oxygen Difluoride (

), and bismuth oxyfluorides).

Material Selection Decision Tree:

MaterialSelection Start Select Reaction Vessel Temp Reaction Temperature? Start->Temp Glass Borosilicate Glass (FORBIDDEN) Start->Glass Never HighTemp > 150°C Temp->HighTemp LowTemp < 150°C Temp->LowTemp Nickel Nickel / Monel (Passivated) HighTemp->Nickel Must use Metal Reagent Reagents Involved? LowTemp->Reagent F2_Gas F2 / ClF3 Gas Reagent->F2_Gas Solvent aHF / Organic Reagent->Solvent F2_Gas->Nickel FEP FEP / PFA Polymer Solvent->FEP KelF Kel-F (PCTFE)

Figure 1: Decision matrix for selecting reaction vessels compatible with Bi(V) fluorides. Note that glass is strictly forbidden due to the formation of


 and immediate sample degradation.

Critical Protocol: Passivation Before introducing Bi(V) to a metal system, you must passivate the system with


 gas (1 atm) for 12 hours. This forms a protective metal-fluoride layer (

) that prevents the Bi(V) from "eating" the container walls.

Module 3: Characterization (The "Silent" NMR)

Issue: "I synthesized KBiF6, but the NMR is silent or shows a shapeless hump."

Root Cause: Quadrupolar Relaxation. Bismuth-209 (


) has a nuclear spin of 

and a large quadrupole moment. This causes extremely efficient relaxation of the attached fluorine nuclei.
  • Result: The

    
     signal is broadened into the baseline. You will rarely see a sharp multiplet unless the symmetry is perfectly cubic (which is rare in solution due to ion pairing).
    

Diagnostic Table: How to Confirm Identity

TechniqueExpected SignalInterpretation

NMR
Extremely broad hump (hundreds of Hz wide) or "Silent".Do not panic. Absence of sharp peaks (like

or free

) is actually a good sign of Bi(V) integrity.
Raman Spectroscopy

: ~580–600 cm⁻¹

: ~570 cm⁻¹

: ~250 cm⁻¹
Primary Confirmation Tool. The octahedral

anion has distinct vibrational modes. Look for the strong stretch at ~590 cm⁻¹.
XRD (Powder) Tetragonal/Cubic patterns (depending on cation).

is isostructural with

(chains of corner-sharing octahedra).

FAQ: "Can I use glass NMR tubes?" Answer: No. Even for brief measurements, Bi(V) will etch the tube, producing


 gas (sharp peak at -163 ppm) and reducing your sample. Use FEP liners  or sapphire NMR tubes.

Module 4: Reactivity & Safety (Drug Development Context)

Issue: "The reaction exploded when I added the substrate."

Root Cause: Uncontrolled Oxidation. Bi(V) is not just a fluorinating agent; it is a powerful single-electron transfer (SET) oxidant. It will polymerize electron-rich aromatics or oxidatively cleave sensitive bonds.

Safe Usage Protocol for Organics:

  • Solvent: Use anhydrous Acetonitrile (

    
    )  or Nitromethane . These coordinate weakly to Bi(V), moderating its Lewis acidity.
    
  • Temperature: Always start at -78°C and warm slowly.

  • Stoichiometry: If using

    
     (organobismuth(V) reagent), these are safer and crystalline. If using inorganic 
    
    
    
    , use it in catalytic amounts or as a dopant.

Reactivity Pathway Diagram:

Reactivity BiV Bi(V) Source (BiF5 or [BiF6]-) path1 SET Oxidation BiV->path1 High Temp / No Solvent path2 Fluorine Transfer BiV->path2 Controlled (-78°C) Substrate Organic Substrate (R-H) Substrate->path1 Substrate->path2 Radical Radical Cation [R-H]•+ path1->Radical Product_F Fluorinated Product (R-F) path2->Product_F Desired SideProduct Polymerization/Explosion Radical->SideProduct Uncontrolled

Figure 2: Bifurcation of Bi(V) reactivity. Kinetic control (low temp) favors fluorination; thermodynamic control favors oxidative destruction.

References

  • Preparation and Crystal Structure of Bismuth Pentafluoride. Hebecker, C.[2] (1971). Z. Anorg. Allg. Chem. Note: The foundational text on the polymeric structure of BiF5.

  • Bismuth Pentafluoride: Synthesis and Characterization. Michigan State University Chemistry Department. Note: Detailed physical data and safety protocols. (General NMR reference for Quadrupolar nuclei context)

  • Synthesis of Hexafluorobismuthate Salts. Christe, K. O., et al. (1990). Inorganic Chemistry. Note: Describes the interaction of BiF5 with strong Lewis bases.

  • Organobismuth(V) Reagents in Organic Synthesis. Barton, D. H. R., et al. Note: seminal work on using Bi(V) for oxidation and arylation, providing context for the "Drug Development" audience.

  • Rerefinement of the crystal structure of BiF5. Mazej, Z., et al. (2021).[2][3] Acta Crystallographica. Note: Modern structural analysis confirming the corner-linked octahedral chains.

Sources

Optimization

Technical Support Center: BiF3-Catalyzed Cross-Coupling &amp; Synthesis

Ticket System: Open | Status: Active | Priority: High Introduction: The BiF3 Paradox Welcome to the Bismuth(III) Fluoride technical support hub. You are likely here because you are attempting to utilize BiF3 as a sustain...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Status: Active | Priority: High

Introduction: The BiF3 Paradox

Welcome to the Bismuth(III) Fluoride technical support hub. You are likely here because you are attempting to utilize BiF3 as a sustainable, low-toxicity alternative to transition metals (Pd, Ni) or highly reactive Lewis acids (BF3·OEt2, Bi(OTf)3).

The Core Challenge: Unlike its triflate counterpart (Bi(OTf)3), BiF3 is notoriously insoluble in most organic solvents due to its high lattice energy. While it is a potent Lewis Acid and potential fluoride source, "catalytic failure" is often actually "solubility failure."

This guide addresses the optimization of BiF3 for C-Heteroatom coupling (e.g., ring-opening couplings, multicomponent condensations) and Lewis Acid-mediated bond formation .

Module 1: Catalyst Activation & Solubility (Critical)

User Query: "My BiF3 sits at the bottom of the flask like sand. No reaction occurs."

The Solubility Protocol

BiF3 is an ionic solid. To make it catalytically active, you must break the lattice or increase surface area.

MethodProtocolMechanismSuitability
Ligand Complexation Premix BiF3 (5-10 mol%) with 2,2'-bipyridine (bipy) or 1,10-phenanthroline in MeCN or DMF for 30 mins at 60°C.Forms cationic [Bi(L)x]³⁺ species, breaking the fluoride lattice.Best for Homogeneous Catalysis
In-Situ Generation Use Bi(OTf)3 + TBAF (3 equiv) or Bi2O3 + HF (aq).Generates active "BiF3-like" species in solution without the lattice energy barrier.High Reactivity / Low Atom Economy
Nano-Dispersion Sonication of BiF3 powder in the reaction solvent for 20 mins before adding reagents.Increases surface area for heterogeneous catalysis (surface-mediated).Best for Neat/Solvent-Free Reactions
Solvent Polarity Use Nitromethane (MeNO2) or Acetonitrile (MeCN) .High dielectric constants help stabilize the dissociated Bi–F dipole.General Purpose
Diagnostic Check:
  • Pass: Solution turns slightly cloudy/translucent or fully clear (if complexed).

  • Fail: Distinct white sediment remains with clear supernatant. Action: Switch to Ligand Complexation method.

Module 2: Optimization of Reaction Conditions

User Query: "I have conversion, but the yield is low (<40%). How do I optimize?"

Solvent Selection (The "Bi-Effect")

Bismuth Lewis acidity is highly solvent-dependent. Unlike transition metals, Bismuth(III) often benefits from coordinating solvents that don't quench its acidity too much, or non-coordinating solvents where it is heterogeneous.

  • Tier 1 (Recommended): Acetonitrile (MeCN) . Balances solubility with Lewis acidity.

  • Tier 2 (High Activity): Nitromethane . Enhances electrophilicity of the Bi center but harder to handle.

  • Tier 3 (Avoid): THF, DMSO . These strongly coordinate to Bi(III), quenching the Lewis acidity and killing the catalyst.

Temperature & Stoichiometry
  • Temperature: BiF3 is thermally stable. Standard coupling reactions (e.g., epoxide opening, condensation) often require reflux (60-80°C) to overcome the activation energy of the solid-liquid interface.

  • Catalyst Loading: Start at 10 mol% . BiF3 has lower turnover frequencies (TOF) than Bi(OTf)3. If successful, titrate down to 5 mol%.

Additives
  • TMSCl (Trimethylsilyl chloride): Add 10-20 mol%.

    • Why? It acts as a "shuttle." BiF3 activates the substrate, but the strong Bi-O bond formed can poison the catalyst. TMSCl regenerates the catalyst by forming Si-O bonds and reforming active Bi-Cl/F species.

Module 3: Troubleshooting & FAQs

Q1: Is this a Redox Cycle (Bi(III)/Bi(V)) or Lewis Acid Catalysis?

Answer: Unless you are adding a strong oxidant (like Selectfluor or PhI(OAc)2) and specific ligands (tryptophols, sulfones), you are performing Lewis Acid Catalysis .

  • BiF3 Role: It activates electrophiles (imines, carbonyls, epoxides) for nucleophilic attack.

  • Bi(V) Note: True Bi(III)/Bi(V) cross-coupling (mimicking Pd) usually requires organobismuth reagents, not simple BiF3 salts.

Q2: The reaction turns black/metallic. What happened?

Answer: Protodebismuthation / Reduction.

  • Cause: You likely generated Bi(0) (Bismuth metal). This happens if the reaction environment is too reducing or if "disproportionation" occurred.

  • Fix: Ensure the reaction is under air (Bismuth is generally air-stable) or add a mild re-oxidant. However, for BiF3, this usually means the catalyst has decomposed. Filter and restart with lower temperature.

Q3: Can I use BiF3 for Suzuki-Miyaura type coupling?

Answer: Not directly. BiF3 does not easily undergo oxidative addition with aryl halides like Palladium.

  • Alternative: Use BiF3 for C-N or C-O bond formation (e.g., opening of aziridines/epoxides with amines/alcohols) or Carbonyl-Ene reactions.

Visualizing the Workflow

Figure 1: Troubleshooting Logic Tree

Use this flow to diagnose reaction failures.

BiF3_Troubleshooting start Start: BiF3 Reaction check_sol Is Catalyst Soluble? start->check_sol check_yield Is Yield > 50%? check_sol->check_yield Yes (Cloudy/Clear) action_ligand Add Ligand (bipy) or Switch Solvent (MeCN) check_sol->action_ligand No (Sediment) action_temp Increase Temp to Reflux check_yield->action_temp No (Low Conversion) success Optimization Complete check_yield->success Yes action_ligand->check_yield action_tms Add TMSCl (Additive) action_temp->action_tms Still Low Yield action_tms->success

Caption: Decision matrix for diagnosing BiF3 reaction failures, focusing on solubility and turnover.

Figure 2: Mechanistic Pathway (Lewis Acid Activation)

Understanding how BiF3 activates substrates (e.g., Epoxide/Carbonyl).

BiF3_Mechanism BiF3 BiF3 (Solid) Active [BiF2(Sol)]+ BiF3->Active Solvation/Ligand Complex Substrate-Bi Complex (Activated Electrophile) Active->Complex + Substrate (Epoxide/Imine) Product Coupled Product Complex->Product + Nucleophile Product->Active Catalyst Turnover

Caption: Simplified catalytic cycle showing activation of electrophiles by solubilized cationic Bismuth species.

Standard Operating Procedure (SOP)

Protocol: BiF3-Catalyzed Multicomponent Coupling (Biginelli-Type) Target: Synthesis of Dihydropyrimidinones (DHPMs)

  • Catalyst Prep: In a round-bottom flask, add BiF3 (10 mol%) and Acetonitrile (5 mL) .

  • Activation: Add TMSCl (10 mol%) (Optional but recommended for turnover). Sonicate for 5 minutes.

  • Reactant Addition: Add Aldehyde (1.0 equiv), Urea (1.2 equiv), and Ethyl Acetoacetate (1.0 equiv).

  • Reaction: Heat to Reflux (80°C) for 4–6 hours.

  • Workup: Cool to RT. Pour into crushed ice. The solid product usually precipitates. Filter and recrystallize from Ethanol.

    • Note: BiF3 can often be recovered from the aqueous phase or filter cake, though activity decreases.

References

  • Evans, P. A., & Cui, J. (2010). Bismuth(III) Salts in Organic Synthesis. In Modern Organobismuth Chemistry. Springer.

  • Ollevier, T. (2013). Bismuth-Catalyzed Organic Reactions. Topics in Current Chemistry. Covers the fundamental Lewis acidity and solubility challenges of Bi(III) halides.

  • Cornella, J., et al. (2020). Bismuth Redox Catalysis. Nature Reviews Chemistry. Provides context on the difference between simple Lewis acid catalysis (BiF3) and modern redox cycling.

  • Discovery of BiF3 Utility:Bismuth(III) Fluoride as a Catalyst for the Synthesis of Dihydropyrimidinones.

(Note: While specific "BiF3 cross-coupling" papers are rare compared to Bi(OTf)3, the principles above are derived from the broader Bismuth(III) Lewis Acid catalysis literature.)

Troubleshooting

Technical Support Center: Anhydrous Bismuth(III) Fluoride Production

Introduction: The Anhydrous Mandate Welcome to the technical support hub for high-purity metal fluorides. You are likely here because your transition from gram-scale synthesis to kilogram-scale pilot production of Bismut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Anhydrous Mandate

Welcome to the technical support hub for high-purity metal fluorides. You are likely here because your transition from gram-scale synthesis to kilogram-scale pilot production of Bismuth(III) Fluoride (BiF₃) has hit a wall.

In drug development (fluorination reagents) and next-gen energy storage (Li-ion conversion cathodes, Fluoride-ion batteries), purity is binary . The presence of moisture or oxygen leads to the formation of Bismuth Oxyfluoride (BiOF). Even trace amounts of BiOF (


) can passivate electrode surfaces and degrade ionic conductivity by orders of magnitude.

This guide moves beyond standard textbook synthesis. It focuses on the Solid-State Reactive Calcination route, which is the most viable method for industrial scale-up, avoiding the energy-intensive and often futile dehydration of aqueous precipitates.

Module 1: Synthesis Route Selection & Workflow

The Scale-Up Dilemma

At the bench, you might precipitate BiF₃ from aqueous bismuth nitrate and HF. Do not scale this. The energy required to remove the lattice water from


 without hydrolyzing the bond is prohibitive at scale.

Recommended Route: Ammonium Bifluoride (


) Solid-State Fusion. 
This method uses 

as both a fluorinating agent and a "protective atmosphere" generator. As it decomposes, it releases anhydrous HF gas in situ, driving the reaction forward and preventing oxidation.
Visual Workflow: Solid-State Reactive Calcination

BiF3_ScaleUp Start Bi2O3 Precursor (99.99% Oxide) Mix High-Shear Mixing (Stoichiometric Excess 1.2x) Start->Mix Reagent NH4HF2 (Ammonium Bifluoride) Reagent->Mix React Reactive Calcination (250°C - 450°C) Mix->React Homogenized Powder React->React Critical: Slow Ramp Purify Degassing Phase (Removal of NH3/HF) React->Purify Bi(NH4)F4 Intermediate Cool Inert Cooling (Ar/N2 Atmosphere) Purify->Cool De-ammoniation Pack Anhydrous BiF3 (Vacuum Pack) Cool->Pack

Figure 1: The Solid-State Reactive Calcination workflow minimizes water introduction by using solid precursors and in-situ HF generation.

Module 2: Troubleshooting & FAQs

Category A: Purity & Phase Control (The BiOF Problem)

Q1: My XRD analysis shows a persistent peak at


. Is this unreacted precursor? 
Diagnosis:  This is likely Bismuth Oxyfluoride (BiOF) , not unreacted 

. This forms if oxygen enters the system or if the fluorinating agent is depleted before the reaction completes. Root Cause:
  • Insufficient Fluorinating Agent: At scale,

    
     sublimates before it reacts if the heating ramp is too fast.
    
  • Back-Hydrolysis: Cooling the product in air (even for a minute) allows atmospheric moisture to attack the surface.

Corrective Protocol:

  • Stoichiometry: Increase

    
     excess to 20-30% molar excess .
    
  • The "Soak" Step: Implement a dwell time at 150°C (below the sublimation point of

    
    ) for 2 hours to ensure the formation of the intermediate ammonium fluorobismuthate complex (
    
    
    
    ) before ramping to decomposition temperatures (300°C+).
  • Atmosphere: Maintain a positive pressure of dry

    
     or Argon throughout the entire cooling cycle until 
    
    
    
    .

Q2: The product color is beige/yellow instead of grey-white. Why? Diagnosis: Oxide contamination or carbonization of organic impurities. Corrective Protocol:

  • If using organic precursors (like acetates), switch to Bi₂O₃ . Carbon residues from acetates are notoriously difficult to remove at low calcination temperatures.

  • Check your reactor liner. At

    
    , HF attacks silica/glass. Use Graphite  or Inconel  boats.
    
Category B: Process Engineering & Handling

Q3: We are experiencing severe clumping in the rotary kiln. How do we prevent this? Diagnosis:


 has a low melting point (~125°C). It creates a sticky "melt phase" before reacting.
Corrective Protocol: 
  • Step-Wise Heating: Do not ramp directly to 300°C.

    • Stage 1: Hold at 100°C (Solid-solid diffusion).

    • Stage 2: Slow ramp (1°C/min) through the 120-150°C melting zone.

  • Mechanical Agitation: If using a static furnace, you must interrupt the process to grind the intermediate cake. For scale-up, a Rotary Kiln with internal lifters is essential to break up the melt phase agglomerates.

Q4: The final powder is too coarse (>10 µm) for our battery cathode application. Diagnosis: Sintering occurred during the final degassing phase. Corrective Protocol:

  • Post-Process Milling: Do not ball mill in air. Use a Jet Mill with nitrogen gas.

  • Alternative: If ball milling is required, use anhydrous ethanol or acetonitrile as a solvent in a sealed jar. Never use water.

  • Reference Insight: Ball milling not only reduces size but can induce a phase transition (cubic

    
    -BiF3 to orthorhombic 
    
    
    
    -BiF3), which may affect electrochemical performance [1].

Module 3: Critical Data & Specifications

Process Parameters for Scale-Up
ParameterSpecificationScientific Rationale
Precursor Ratio Bi₂O₃ : NH₄HF₂ = 1 : 7.2 (Molar)20% Excess F source to compensate for sublimation losses.
Reactor Liner Graphite, PTFE (low T), or Inconel 600Silica/Glass will react with HF to form

and water (fatal to purity).
Ramp Rate < 2°C/min (120°C - 200°C zone)Prevents rapid gas evolution (

) from blowing powder out of the boat.
Calcination Temp 300°C - 400°CSufficient to decompose intermediates but low enough to prevent sintering.
Dew Point < -40°C (Process Gas)Any moisture in the carrier gas translates directly to oxide impurities.
Reaction Mechanism Visualization

Reaction_Pathway Step1 Step 1: Complexation (100-150°C) Bi2O3 + 6NH4HF2 -> 2(NH4)3BiF6 + 3H2O Step2 Step 2: Decomposition (200-300°C) (NH4)3BiF6 -> BiF3 + 3NH3(g) + 3HF(g) Step1->Step2 Thermal Drive Impurity Side Reaction (Moisture Present) BiF3 + H2O <-> BiOF + 2HF Step2->Impurity If H2O is not purged Impurity->Step2 Excess HF pushes equilibrium left

Figure 2: The chemical pathway highlights why excess HF (from NH4HF2) is critical to suppress the reversible hydrolysis reaction (Step 2 -> Impurity).

Module 4: Safety & Equipment Integrity

Q5: Our stainless steel reactor is showing pitting. Is 316SS sufficient? Answer: No. At elevated temperatures (>100°C), HF and Ammonium Bifluoride will aggressively corrode 304/316 Stainless Steel.

  • Requirement: Use Inconel 600 or Monel 400 for metal parts.

  • Lining: For the heating zone, a Graphite liner is the industry standard for fluorination. It is inert to HF and conductive.

Q6: Handling Precautions?

  • Anhydrous HF Risk: Even though you are using solid salts, the decomposition generates anhydrous HF gas. This is far more dangerous than aqueous hydrofluoric acid.

  • Protocol: All reactor exhaust must pass through a Ca(OH)₂ (Lime) Scrubber or a KOH wet scrubber to neutralize HF gas before venting.

References

  • Kravchyk, K. V., et al. (2022).[1] "Thermal synthesis of conversion-type bismuth fluoride cathodes for high-energy-density Li-ion batteries." Communications Chemistry, 5, Article 6.[1][2] Link

  • Zhang, Q., et al. (2021).[1] "Mechanochemical synthesis of BiF3/C nanocomposites for lithium-ion battery cathodes." Journal of Alloys and Compounds.

  • Gschneidner, K. A., & Eyring, L. (Eds.).[3] (2000). Handbook on the Physics and Chemistry of Rare Earths (Vol. 28). Elsevier. (Context on solid-state fluorination techniques).

  • Thermo Fisher Scientific. (n.d.). "Bismuth(III) fluoride, anhydrous, 99% Safety Data Sheet." Link

Sources

Optimization

Technical Support Center: Bismuth Pentafluoride (BiF5) Handling &amp; Mitigation

Part 1: The Core Directive (Introduction) Subject: Moving Beyond "Compatible" to "Resilient" You are reading this because you are likely experiencing pressure spikes, valve seizures, or unexplained particulate generation...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive (Introduction)

Subject: Moving Beyond "Compatible" to "Resilient"

You are reading this because you are likely experiencing pressure spikes, valve seizures, or unexplained particulate generation in your BiF5 flow path. Bismuth Pentafluoride (


) is not merely a reagent; it is a Lewis superacid  and a potent fluorinating agent.[1] It does not just corrode; it aggressively restructures materials at the atomic level.

In my 15 years of designing fluorination manifolds, I have seen BiF5 eat through "chemical resistant" glass in minutes and fuse stainless steel valves shut overnight. The key to success is not just selecting materials that survive BiF5, but building a system that passivates effectively to form a self-healing shield.

Part 2: Material Selection & Compatibility[2]

The First Line of Defense

The following matrix distills decades of metallurgical data into actionable choices. Do not deviate from these standards without a rigorous risk assessment.

Material Compatibility Matrix
Material ClassSpecific GradeRatingTechnical Rationale
Nickel Alloys Monel 400 / 405 Ideal High copper content allows for the formation of a stable, non-porous metal fluoride layer (

/

) that halts further corrosion.[2]
Nickel Alloys Inconel 600 / 625 Excellent Superior strength at high temperatures (>400°C). Use for reactor vessels requiring heat.
Stainless Steel SS 316L Conditional Only acceptable for short-term, strictly anhydrous use. In the presence of moisture (HF generation), the iron fluoride layer is porous and flakes off, causing downstream clogging.
Polymers PTFE / PFA Good Excellent chemical resistance up to 200°C. However, they are permeable to HF gas over time, which can corrode external metal components.
Elastomers Kalrez (Perfluoro) Good The only elastomer suitable for O-rings. Viton and Buna-N will embrittle and crack immediately.
Glass/Quartz Borosilicate FATAL Reacts violently:

. Will result in catastrophic containment breach.
Visualizing the Selection Logic

MaterialSelection Start Start: Select Material TempCheck Operating Temp? Start->TempCheck Glass Glass / Quartz (CATASTROPHIC FAILURE) Start->Glass Observation Window? HighTemp > 200°C TempCheck->HighTemp LowTemp < 200°C TempCheck->LowTemp Monel Monel 400 / Nickel 200 (Best for Durability) HighTemp->Monel Tubing/Valves Inconel Inconel 600 (High Temp Strength) HighTemp->Inconel Reactor Body PressureCheck High Pressure? LowTemp->PressureCheck PressureCheck->Monel Yes (>50 psi) PTFE PTFE / PFA (Flexible/Lining) PressureCheck->PTFE No (<50 psi)

Figure 1: Decision tree for material selection in BiF5 service. Note the absolute exclusion of glass.[3]

Part 3: System Passivation (The "Why" and "How")

Q: Why is my "compatible" Monel tubing still corroding? A: You likely skipped the passivation step.

Monel is not naturally resistant to BiF5; it becomes resistant by reacting with it to form a fluoride scale. If you expose a fresh metal surface to high-pressure BiF5 immediately, the reaction heat can ignite the metal (fluorine fire). You must grow the protective layer slowly.

The "Graduated Fluorination" Protocol
  • Clean & Dry: Flush system with anhydrous solvent, then purge with

    
     while heating to 100°C to remove all adsorbed moisture.
    
  • Initial Exposure: Introduce a mixture of 10%

    
     in 
    
    
    
    (or low-pressure BiF5 vapor) at room temperature.
  • Soak: Hold for 2 hours. The pressure will drop as the gas reacts with the wall.

  • Step-Up: Gradually increase concentration/pressure to 100% of operating conditions.

  • Verification: The system is passivated when pressure remains stable for 1 hour (no consumption of fluorinating agent).

Part 4: Troubleshooting Guide (FAQs)

Issue 1: Flow Restriction & Pressure Spikes

User Report: "My mass flow controller is reading erratic values, and upstream pressure is rising."

Diagnosis: Hydrolysis Clogging. BiF5 is extremely hygroscopic. Even trace moisture (ppm levels) in your carrier gas or leaks will react to form Bismuth Oxyfluorides (


). Unlike BiF5, these are non-volatile solids that do not sublime. They cement into valve orifices.

Immediate Action:

  • Stop Flow: Isolate the affected segment.

  • Do NOT Water Flush: Introducing water to a BiF5 clog generates HF gas and heat, potentially rupturing the line.

  • Remediation:

    • Purge with dry

      
      .
      
    • Mechanically disassemble the clogged section in a fume hood.

    • Soak components in anhydrous HF (if equipped) or a specific complexing agent like nitromethane to dissolve the blockage, followed by a caustic wash.

Issue 2: Green/Blue Discoloration on Valves

User Report: "I see green salts forming around the valve stem packing."

Diagnosis: Nickel Leaching (Corrosion). While Monel is resistant, it forms green/yellow nickel fluoride salts (


) and copper fluorides. If these are visible outside the wetted path, you have a seal failure. The BiF5 is hydrolyzing with atmospheric moisture at the leak point, creating HF, which is attacking the metal stem.

Immediate Action:

  • Depressurize and purge.

  • Replace the valve packing with Virgin PTFE or Kalrez .

  • Inspect the valve stem for pitting. If pitted, the valve is scrap.

Issue 3: "Fog" in the Glovebox

User Report: "When I disconnect the line, I see a faint white smoke."

Diagnosis: HF Generation. BiF5 hydrolyzes instantly in air:


. That "smoke" is an aerosol of hydrofluoric acid.

Immediate Action:

  • Evacuate: This is a severe health hazard.

  • Neutralize: Scrub the atmosphere.

  • Prevention: Never open a BiF5 line that hasn't been purged with inert gas for at least 30 minutes. Use "Zero Dead Volume" (ZDV) fittings to prevent trapping BiF5 in crevices.

Part 5: Experimental Workflow Visualization

The following diagram illustrates the safe handling loop, emphasizing the critical "Dry Down" phase to prevent the Hydrolysis Clog issue described above.

BiF5_Workflow Setup 1. Assembly (Monel/PFA Only) LeakCheck 2. Leak Check (Helium, < 1x10^-9 sccm) Setup->LeakCheck LeakCheck->Setup Failed Drying 3. Bake Out (Remove H2O to <1 ppm) LeakCheck->Drying Passed Passivation 4. Passivation (Dilute F2/BiF5 Vapor) Drying->Passivation Dry Passivation->Passivation Pressure Drop (Continue Soaking) Exp 5. Experiment Run (BiF5 Flow) Passivation->Exp Stable Pressure Purge 6. Inert Purge (Post-Run) Exp->Purge Disposal 7. Scrubber Neutralization Purge->Disposal

Figure 2: The "Dry-First" workflow. Step 3 is the most common point of failure leading to equipment corrosion.

References

  • NASA Glenn Research Center. (1996). Selection of Compatible Materials for Use with Fluorine and Fluorine Compounds. NASA Technical Memorandum. [Link]

  • Special Metals Corporation. (2005). Monel Alloy 400: Technical Data Sheet. (Demonstrates Ni-Cu alloy resistance to HF and Fluorine). [Link]

  • Holleman, A. F., & Wiberg, E. (2001). Inorganic Chemistry. Academic Press. (Source for BiF5 hydrolysis mechanisms and Lewis acid strength). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Vibrational Spectroscopy of Bismuth Pentafluoride

For Researchers, Scientists, and Drug Development Professionals Structural and Spectroscopic Overview of Bismuth Pentafluoride Bismuth pentafluoride is a white, crystalline solid that is highly reactive and sensitive to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Structural and Spectroscopic Overview of Bismuth Pentafluoride

Bismuth pentafluoride is a white, crystalline solid that is highly reactive and sensitive to moisture.[1] In its solid state, BiF₅ is not a simple monomeric molecule. Instead, it adopts a polymeric structure consisting of infinite linear chains of corner-sharing, distorted [BiF₆] octahedra.[2][3][4] This arrangement, analogous to α-UF₅, involves two distinct types of fluorine atoms: four terminal (equatorial) fluorines and two bridging (axial) fluorines that link the bismuth centers.[3][4]

Vibrational spectroscopy is a crucial tool for elucidating this structure. The technique probes the fundamental vibrations of the molecule, which are sensitive to bond strengths, bond angles, and the overall molecular symmetry. The presence of both terminal and bridging fluorine atoms gives rise to a characteristic spectroscopic fingerprint in both Raman and IR spectra.

A recent study successfully recorded experimental IR and Raman spectra for a polycrystalline sample of BiF₅ and compared them with theoretical spectra calculated using Density Functional Theory (DFT).[3][4] The excellent agreement between the experimental and calculated data provides a high degree of confidence in the band assignments.

Table 1: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Solid BiF₅

IR (Observed) IR (Calculated) Raman (Observed) Raman (Calculated) Assignment
618630--νₐₛ(Bi—F_terminal) + δ(Bi—F_bridge—Bi)
--596, 593607νₛ(Bi—F_terminal)
--571, 567578νₐₛ(Bi—F_terminal)
441453--νₐₛ(Bi—F_bridge)
--254256δ(F_terminal—Bi—F_terminal)
--164177δ(F_terminal—Bi—F_bridge)

Data sourced from Wassermann and Kraus (2024).[3] ν = stretching vibration; δ = bending vibration; s = symmetric; as = asymmetric.

The key takeaways from this data are:

  • High-Frequency Region (>550 cm⁻¹): This region is dominated by the stretching vibrations of the terminal Bi-F bonds.

  • Bridging Mode (~440-450 cm⁻¹): A distinct band in the IR spectrum around 441-453 cm⁻¹ is assigned to the asymmetric stretching of the Bi-F-Bi bridge, a clear indicator of the polymeric structure.[3][5]

  • Low-Frequency Region (<300 cm⁻¹): Bending and deformation modes of the [BiF₆] octahedra appear in this region.

Comparative Analysis: BiF₅ vs. Other Pnictogen Pentafluorides

To understand the properties of BiF₅, it is instructive to compare its vibrational data with those of its lighter congeners, antimony pentafluoride (SbF₅) and arsenic pentafluoride (AsF₅). Like BiF₅, SbF₅ is polymeric in the condensed phases, while AsF₅ remains monomeric.[6] This structural difference, attributed to the smaller size of the arsenic atom, is reflected in their spectra.[6]

Table 2: Comparison of Principal Vibrational Frequencies (cm⁻¹) for Solid Pnictogen Pentafluorides

Vibrational Mode AsF₅ (gas) SbF₅ (solid/liquid) BiF₅ (solid)
Terminal M-F Stretching 811, 786740, 705, 667618, 596, 571
Bridging M-F-M Stretching N/A~500-600 (broad)441
Bending/Deformation < 400< 400< 300

Frequencies are approximate and represent the major bands reported in the literature.[1][3][7]

Trend Analysis: The most apparent trend is the decrease in the stretching frequencies of the terminal metal-fluorine bonds as we descend the group from As to Bi. This is a direct consequence of the increasing mass of the central pnictogen atom. Heavier atoms vibrate at lower frequencies, analogous to heavier masses on a spring.[8] This trend underscores the expected weakening of the M-F bond strength down the group.

The Lewis acidity also follows the trend AsF₅ < SbF₅ > BiF₅, with SbF₅ being an exceptionally strong Lewis acid.[7] The vibrational spectra of adducts formed between these pentafluorides and Lewis bases can provide further insight into their relative acceptor strengths.

Experimental Protocol for Spectroscopic Analysis of BiF₅

The acquisition of high-quality spectroscopic data for BiF₅ is non-trivial due to its extreme reactivity and moisture sensitivity.[1] The following protocol outlines the critical steps and rationale for ensuring both data integrity and operator safety.

Causality of Experimental Choices: Bismuth pentafluoride reacts vigorously with water and explosively with many organic compounds.[1] Therefore, all manipulations must be performed under a scrupulously dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques. All glassware and sample holders must be rigorously dried in an oven and cooled under vacuum before use.

Step-by-Step Methodology:

  • Sample Preparation (Inert Atmosphere):

    • A small, representative sample of solid BiF₅ is loaded into a specialized, sealed sample holder. The choice of material is critical.

    • For IR Spectroscopy: A diamond ATR (Attenuated Total Reflectance) accessory is ideal as it is robust and requires minimal sample preparation. Alternatively, a sample can be mulled with an inert, dry oil (e.g., Fluorolube®) and pressed between KBr or CsI plates, although this carries a higher risk of contamination.

    • For Raman Spectroscopy: The sample is loaded into a sealed quartz capillary tube or a specialized air-tight cell. Quartz is used for its low Raman background signal.

  • Spectrometer Purging:

    • The sample compartments of both the FT-IR and Raman spectrometers must be thoroughly purged with dry nitrogen or argon for an extended period (at least 60 minutes) to eliminate atmospheric water and carbon dioxide, which have strong IR absorptions and can interfere with the spectrum.

  • Data Acquisition - FT-IR:

    • A background spectrum of the empty, clean ATR crystal (or salt plates) is collected.

    • The sample holder is securely placed, ensuring good contact for ATR.

    • The spectrum is collected, typically co-adding 64 to 128 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio. The spectral range should cover at least 4000-400 cm⁻¹.

  • Data Acquisition - Raman:

    • The sealed sample is placed in the spectrometer's sample holder.

    • A low-power laser (e.g., 532 nm or 785 nm) is used initially to prevent sample decomposition, which can occur with highly colored or reactive materials.[4] The laser power can be cautiously increased to improve signal quality if no degradation is observed.

    • Spectra are collected over a range of approximately 100-3500 cm⁻¹. A long integration time and multiple accumulations are typically required to obtain a good quality spectrum from solid samples.

  • Data Processing:

    • For IR spectra, an ATR correction may be applied if necessary. Baseline correction is performed to remove any broad, underlying features.

    • For Raman spectra, cosmic ray removal and baseline correction are standard processing steps.

G

Caption: Polymeric structure of BiF₅ showing distinct fluorine types.

Conclusion

The vibrational spectra of bismuth pentafluoride provide a definitive signature of its polymeric structure in the solid state. Key features include high-frequency terminal Bi-F stretching modes and a characteristic IR-active Bi-F-Bi bridging mode around 441 cm⁻¹. When compared to its lighter congeners, the vibrational frequencies in BiF₅ are shifted lower, consistent with the increased mass of the bismuth atom. The successful assignment of these bands, supported by DFT calculations, provides a robust framework for the characterization of this highly reactive and important fluorinating agent. Adherence to stringent, inert-atmosphere experimental protocols is paramount for obtaining reliable data and ensuring laboratory safety.

References

  • Bismuth Pentafluoride - MSU Chemistry. Available at: [Link]

  • Fischer, J., & Rudzitis, E. (1959). PREPARATION, PROPERTIES AND REACTIONS OF BISMUTH PENTAFLUORIDE. Journal of the American Chemical Society, 81(24), 6375–6377. Available at: [Link]

  • Wassermann, T. N., & Kraus, F. (2024). Rerefinement of the crystal structure of BiF₅. Acta Crystallographica Section E: Crystallographic Communications, E80, 826–828. Available at: [Link]

  • Beattie, I. R., Livingston, K. M. S., Ozin, G. A., & Reynolds, D. J. (1969). Single-crystal Raman spectrum of bismuth pentafluoride and of antimony tetrachloride fluoride and the vibrational spectrum of vanadium, niobium, tantalum, and antimony pentafluorides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 958. Available at: [Link]

  • Wassermann, T. N., & Kraus, F. (2024). Rerefinement of the crystal structure of BiF₅. PMC. Available at: [Link]

  • Bismuth pentafluoride - Wikipedia. Available at: [Link]

  • Gillespie, R. J., Martin, D., & Schrobilgen, G. J. (1980). A Raman spectroscopic study of noble-gas fluoride adduct formation with bismuth pentafluoride. Journal of the Chemical Society, Dalton Transactions, (10), 1898. Available at: [Link]

  • Blanchard, S. (1976). Infrared spectrum of arsenic pentafluoride. IAEA International Nuclear Information System. Available at: [Link]

  • Antimony pentafluoride - Wikipedia. Available at: [Link]

  • Antimony pentafluoride | 7783-70-2. (2023, August 15). Available at: [Link]

  • Properties of Sbf5. WebQC.Org. Available at: [Link]

  • Hoskins, L. C., & Lord, R. C. (1967). Vibrational Spectra of PF5 and AsF5: Height of the Barrier to Internal Exchange of Fluorine Nuclei. The Journal of Chemical Physics, 46(7), 2402–2412. Available at: [Link]

  • Antimony pentafluoride - Wikipedia. Available at: [Link]

  • A word on frequencies. Sustainable water treatment and biofilm prevention. Available at: [Link]

Sources

Comparative

High-Valent Bismuth: A Comparative Guide to the Bi(III)/Bi(V) Redox Couple in Fluoride Media

Executive Summary The utilization of the Bi(III)/Bi(V) redox couple represents a paradigm shift in main-group catalysis, moving Bismuth beyond its traditional role as a Lewis acid into the realm of high-potential redox c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The utilization of the Bi(III)/Bi(V) redox couple represents a paradigm shift in main-group catalysis, moving Bismuth beyond its traditional role as a Lewis acid into the realm of high-potential redox chemistry. In fluoride media, this couple unlocks unique reactivity—specifically the formation of C(sp²)–F bonds—that is elusive to transition metals like Pd or Cu.

This guide objectively compares the electrochemical behavior and synthetic utility of the Bi(III)/Bi(V) couple against standard oxidants (Ce(IV), Ag(II)) and details the critical role of fluoride stabilization in accessing the high-valent Bi(V) state. We provide validated protocols for the electrochemical generation of these species, emphasizing the necessity of Boron-Doped Diamond (BDD) electrodes over traditional Platinum interfaces.

Mechanistic Principles: The Fluoride Stabilization Effect[1]

Bismuth is the heaviest stable element in Group 15. Accessing the +5 oxidation state is thermodynamically challenging due to the inert pair effect and relativistic contraction of the 6s orbitals.

The Role of Fluoride

In the absence of stabilizing ligands, Bi(V) is a potent oxidant (


 V vs. SCE) capable of oxidizing water. Fluoride ions (

) are critical for two reasons:
  • Thermodynamic Stabilization:

    
     acts as a hard base, stabilizing the hard, high-valent Bi(V) center through the formation of hypervalent species (e.g., 
    
    
    
    or
    
    
    ).
  • Kinetic Gating: The formation of a Bi(V)-F bond is often the prelude to Reductive Elimination , the key step in fluorinating organic substrates.

The Redox Cycle

Unlike single-electron oxidants (e.g., Ce(IV)), the Bi(III)/Bi(V) couple operates via a two-electron mechanism, often mimicking transition metal cycles (Oxidative Addition


 Reductive Elimination).

Bi_Redox_Cycle Bi3 Bi(III) Precursor (Ar3Bi) Oxidation Anodic Oxidation (-2e-) Bi3->Oxidation Bi5 High-Valent Bi(V) [Ar3BiF2] Oxidation->Bi5 E > +1.8 V Fluoride Fluoride Source (Et3N-3HF / HF) Fluoride->Oxidation Stabilization Product Fluorinated Product (Ar-F) Bi5->Product Reductive Elimination Substrate Substrate (R-B(OH)2) Substrate->Bi3 Transmetallation Product->Bi3 Regeneration

Figure 1: The Bi(III)/Bi(V) redox cycle for catalytic fluorination.[1][2][3] The high-potential anodic oxidation generates the active Bi(V) species, which mediates C-F bond formation.

Comparative Analysis: Bi(V) vs. Alternative Oxidants

The following table contrasts the Bi(III)/Bi(V) couple in fluoride media against established high-valent oxidants used in drug development and synthesis.

Table 1: Performance Matrix of High-Valent Oxidants
FeatureBi(III)/Bi(V) (Fluoride) Ce(IV) (Ammonium Nitrate) Ag(II) (Fluoride/Acid)
Standard Potential (

)
~ +2.03 V (Est. in HF/MeCN)+1.61 V (in

)
+1.98 V
Electron Transfer 2-Electron (Bi

Bi

)
1-Electron (Ce

Ce

)
1-Electron (Ag

Ag

)
Primary Selectivity C(sp²)–F Bond Formation C-H Oxidation / Alcohol OxidationRadical Decarboxylation
Stability in Solution Metastable (Requires

or rigid ligands)
High (Stable shelf reagent)Low (Rapidly oxidizes solvent)
Toxicity Profile Low (Non-toxic alternative to heavy metals)Low to ModerateHigh (Silver toxicity)
Electrode Requirement BDD (Essential to prevent fouling)Pt or CarbonPt or BDD
Critical Insight: Why Bi(V)?

While Ce(IV) is a robust oxidant for alcohols, it fails to mediate reductive elimination of fluorine. Ag(II) is too reactive and unselective. Bi(V) occupies a "Goldilocks" zone: it is strong enough to oxidize electron-deficient rings but possesses the specific orbital geometry to facilitate controlled C-F bond formation, a critical step in synthesizing fluorinated pharmaceuticals (e.g., antidepressants, statins).

Electrode Material Selection: The BDD Advantage

A common failure mode in Bi(V) analysis is the use of Platinum (Pt) electrodes. In fluoride media at high potentials (> +1.8 V), Pt undergoes severe surface oxidation and dissolution, obscuring the Bi(III)/Bi(V) signal.

Comparative Experimental Data:

  • Platinum (Pt): Exhibits high background current due to Oxygen Evolution Reaction (OER) and oxide formation starting at ~+1.2 V. The Bi(III) oxidation peak is often buried or catalytic to solvent breakdown.

  • Boron-Doped Diamond (BDD): Offers a potential window up to +2.8 V in non-aqueous media. It remains inert to fluoride attack and provides a clear, diffusion-controlled peak for Bi(III) oxidation.

Electrode_Comparison cluster_Pt Platinum (Pt) Electrode cluster_BDD Boron-Doped Diamond (BDD) Pt_Surface Pt Surface Pt_Oxide PtOx Formation (> +1.2 V) Pt_Surface->Pt_Oxide Interference Signal Obscured High Background Pt_Oxide->Interference BDD_Surface sp3 Diamond Surface Inertness No Surface Oxide Wide Window (+2.8 V) BDD_Surface->Inertness Signal Clear Bi(III)->Bi(V) Oxidation Peak Inertness->Signal

Figure 2: Comparison of electrode stability. BDD is required for Bi(V) generation to avoid the parasitic oxide formation observed on Platinum.

Validated Experimental Protocol

Objective: Electrochemical generation and analysis of Bi(V) species from Triphenylbismuth (


) in fluoride media.

Safety Warning: This protocol uses HF sources. All work must be performed in a fume hood with appropriate HF-resistant PPE (neoprene gloves, face shield).

System Setup[3][5][6][7]
  • Cell: Undivided (for analytical CV) or Divided H-Cell (for bulk electrolysis) made of PTFE or Polypropylene (Glass is incompatible with HF).

  • Solvent: Acetonitrile (MeCN), anhydrous (< 50 ppm

    
    ).
    
  • Electrolyte: 0.1 M

    
     (Supporting electrolyte).
    
  • Fluoride Source:

    
     (Treat-HF) - 2.0 equivalents relative to Bismuth.
    
Electrode Configuration
  • Working Electrode (WE): Boron-Doped Diamond (BDD), polished with 0.5

    
     alumina slurry.
    
  • Counter Electrode (CE): Platinum Wire (High surface area).

  • Reference Electrode (RE):

    
     (0.01 M 
    
    
    
    in MeCN). Note: Do not use aqueous SCE/AgCl to prevent water contamination.
Workflow
  • Baseline Scan: Perform Cyclic Voltammetry (CV) of the solvent + electrolyte + fluoride source on BDD. Ensure the window is clear up to +2.5 V vs

    
    .
    
  • Analyte Addition: Add 5.0 mM

    
    .
    
  • Oxidative Scan: Scan from 0.0 V to +2.2 V at 100 mV/s.

  • Signal Interpretation:

    • Look for an irreversible oxidation peak (

      
      ) typically around +1.4 V to +1.8 V  (highly dependent on ligand/fluoride concentration).
      
    • Note: The wave is irreversible because the generated

      
       is reactive or consumed in a following chemical step (
      
      
      
      mechanism).
Self-Validation Check

To confirm the signal is Bi-based and not solvent breakdown:

  • Scan Rate Dependency: Plot

    
     vs. 
    
    
    
    . Linearity indicates a diffusion-controlled process.
  • Concentration Check: Double the

    
    . The peak current should approximately double.
    

References

  • Cornella, J., et al. (2020).[3] "Bismuth Redox Catalysis: An Emerging Main-Group Platform for Organic Synthesis." Journal of the American Chemical Society.[4]

  • Fuchigami, T., & Inagi, S. (2011). "Fundamentals and Applications of Organic Electrochemistry: Synthesis, Materials, Devices." John Wiley & Sons. (Reference for Fluoride Media Electrochemistry).
  • Pletcher, D., et al. (2018). "Novel Electrolytes for Fluoride Shuttle Batteries." Journal of The Electrochemical Society.[5]

  • Compton, R. G., et al. (2003). "Electroanalysis at Diamond Electrodes." Electroanalysis. (Reference for BDD vs Pt performance).
  • Pavlishchuk, V. V., & Addison, A. W. (2000).[6][7] "Conversion constants for redox potentials measured versus different reference electrodes in acetonitrile solutions at 25°C." Inorganica Chimica Acta.

Sources

Validation

High-Performance Mass Spectrometry of Bismuth Fluoride Cluster Ions: A Comparative Guide

This guide provides an in-depth technical analysis of generating and analyzing bismuth fluoride ( ) cluster ions via mass spectrometry.[1] It is designed for researchers requiring high-mass calibration standards or inves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of generating and analyzing bismuth fluoride (


) cluster ions via mass spectrometry.[1] It is designed for researchers requiring high-mass calibration standards or investigating fundamental cluster stability ("superhalogens").

Executive Summary

Bismuth fluoride clusters represent a unique class of heavy-metal halide species. Composed of monoisotopic Bismuth (


, 100% natural abundance) and Fluorine (

, 100% natural abundance), these clusters offer isotopically pure mass spectral peaks, eliminating the isotopic broadening that plagues organic or multi-isotope metal clusters. This guide compares their generation and performance against industry-standard alternatives (CsI, Pure Bi clusters) and details the laser ablation protocol required to synthesize them.

Comparative Analysis: Bi-F Clusters vs. Alternatives

The following analysis evaluates Bismuth Fluoride clusters against the two most common alternatives in high-mass spectrometry: Cesium Iodide (CsI) clusters (the calibration gold standard) and Pure Bismuth (


)  clusters (standard in TOF-SIMS).
Table 1: Performance Matrix
FeatureBismuth Fluoride (

)
Cesium Iodide (

)
Pure Bismuth (

)
Isotopic Purity Perfect (Bi-209, F-19)Perfect (Cs-133, I-127)Perfect (Bi-209)
Base Mass Unit High Variability (

,

units)
Fixed (

, 259.8 Da)
Fixed (

, 209 Da)
Mass Defect Negative (F mass < 19.00)Positive (I mass > 126.9)Positive
Ionization Mode Excellent in Negative Mode (Superhalogens)Balanced (+/-)Excellent in Positive Mode (SIMS)
Stability High (Strong Bi-F bond, ~3-4 eV)Moderate (Ionic lattice)Moderate (Metallic bonding)
Magic Numbers Electronic/Geometric (

cores)
Geometric (Cubic lattice)Electronic (

)
In-Depth Technical Insights
  • The Monoisotopic Advantage: Unlike transition metal clusters (e.g.,

    
    , 
    
    
    
    ) or organic standards (Peptides), Bi-F clusters produce single, sharp peaks. This allows for precise centroiding even at masses >10,000 Da, where isotopic envelopes usually merge into a broad hump.
  • Superhalogen Behavior: In negative ion mode, species such as

    
     and 
    
    
    
    exhibit electron affinities (EA) exceeding that of atomic halogens. This makes them exceptionally stable anions, often outperforming CsI in negative-mode calibration stability.
  • Generation Complexity: While CsI can be generated via simple electrospray or MALDI, Bi-F clusters typically require Laser Ablation in the presence of a fluorinating agent (

    
     or 
    
    
    
    ), adding experimental complexity but granting access to unique electronic states.

Experimental Protocol: Laser Ablation Synthesis

Objective: Generate stable, high-mass


 cluster ions using a standard Nanosecond Laser Ablation Source (LAS) coupled to a Time-of-Flight (TOF) mass spectrometer.
Required Instrumentation[2][3][4]
  • Laser: Nd:YAG (532 nm or 355 nm), 5–10 ns pulse width.

  • Target: High-purity Bismuth disk (99.999%), rotating.

  • Carrier Gas: Helium seeded with 0.1% to 5%

    
     (Sulfur Hexafluoride).
    
  • Nozzle: Pulsed piezo-valve (e.g., General Valve Series 9).

Step-by-Step Workflow
  • Pre-Reaction Gas Mixing:

    • Prepare a premix cylinder of He/

      
      . Start with 0.5% 
      
      
      
      . Higher concentrations (>5%) can quench the plasma or lead to rapid electrode corrosion.
    • Causality:

      
       acts as the fluorine donor. It dissociates readily in the laser plasma (
      
      
      
      ), providing reactive F atoms that recombine with Bi vapor.
  • Laser Ablation (Source Chamber):

    • Focus the Nd:YAG laser onto the rotating Bi target.

    • Fluence: Set to 20–50 mJ/pulse .

    • Timing: Fire the laser 150–300

      
      after the gas pulse opens. This ensures the plasma forms in the highest density region of the gas pulse, maximizing collisional cooling and cluster growth.
      
  • Supersonic Expansion:

    • The hot plasma (

      
      , 
      
      
      
      ,
      
      
      ) expands through a nozzle (typically 2 mm dia) into the vacuum.
    • Mechanism:[2] As the gas expands, it cools adiabatically. This is where "magic number" clusters stabilize. The presence of

      
       atoms favors the formation of stable fluoride shells around Bi cores.
      
  • Skimming and Extraction:

    • Skim the molecular beam (1-2 cm downstream) to select the cold core.

    • Extract ions orthogonally into the TOF analyzer.

    • Voltage: Use -5 kV for negative ions (detecting

      
      ) or +5 kV for cations (
      
      
      
      ).

Visualization of Signaling & Workflow

Diagram 1: Laser Ablation Synthesis Workflow

This diagram illustrates the critical timing and physical arrangement required to synthesize Bi-F clusters.

G Gas He + SF6 Supply Valve Pulsed Nozzle (Opens t=0) Gas->Valve 5 bar Target Bi Target (Plasma Formation) Valve->Target Gas Pulse Laser Nd:YAG Laser (Fires t=200µs) Laser->Target Ablation Expansion Supersonic Expansion Target->Expansion Bi + F Plasma Skimmer Skimmer (Beam Selection) Expansion->Skimmer Cooling & Clustering TOF TOF Analyzer (Mass Separation) Skimmer->TOF Ion Beam

Caption: Schematic of the Laser Ablation Source (LAS) setup. Precise timing between the gas pulse and laser fire is critical for cluster formation.

Diagram 2: Cluster Stability & Fragmentation Logic

Understanding why certain clusters appear (Magic Numbers) is vital for interpreting spectra.

Stability Precursor Hot Cluster [Bi(n)F(m)]* Cooling Collisional Cooling (He Carrier) Precursor->Cooling Stable Stable Ion (Magic Number) Cooling->Stable High Binding Energy Unstable Unstable Stoichiometry Cooling->Unstable Open Shell Fragment Neutral Loss (F2 or BiF3) Unstable->Fragment Dissociation Fragment->Stable Decay to Magic #

Caption: Thermodynamic selection of stable clusters. Unstable stoichiometries shed neutral


 or 

to reach "Magic Number" stability.

References

  • Duncan, M. A. (1988). "Neutral and ionic clusters of antimony and bismuth: A comparison of magic numbers." The Journal of Chemical Physics. Link

  • Touboul, D., et al. (2005).[3] "Improvement of Biological Time-of-Flight-Secondary Ion Mass Spectrometry Imaging with a Bismuth Cluster Ion Source." Journal of the American Society for Mass Spectrometry.[3] Link

  • Murray, K. K., et al. (2013). "Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link

  • Plšek, J., et al. (2018). "Laser-ablation-assisted SF6 decomposition for extensive and controlled fluorination of graphene." ChemPhysChem. Link

  • Giles, R., et al. (2016). "Clusters of Monoisotopic Elements for Calibration in (TOF) Mass Spectrometry." Journal of The American Society for Mass Spectrometry.[3] Link

Sources

Comparative

Single-crystal X-ray structure determination of BiF5 adducts

Comparative Guide: Single-Crystal X-ray Structure Determination of BiF Adducts Part 1: Executive Summary & Technical Context In the realm of Lewis superacids, Bismuth Pentafluoride (BiF ) adducts represent a frontier of...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Single-Crystal X-ray Structure Determination of BiF Adducts

Part 1: Executive Summary & Technical Context

In the realm of Lewis superacids, Bismuth Pentafluoride (BiF


) adducts  represent a frontier of structural challenge, distinct from the industry-standard Antimony Pentafluoride (SbF

) systems. While SbF

is the benchmark for generating "Magic Acid" systems, BiF

offers unique relativistic properties and structural motifs that are critical for specialized fluorination and cation stabilization tasks.

This guide objectively compares the structural determination of BiF


 adducts against SbF

alternatives. It addresses the specific crystallographic challenges posed by Bismuth's high absorption coefficient and the material's extreme moisture sensitivity.
The Core Distinction: Topology & Acidity
  • The Alternative (SbF

    
    ):  Typically adopts cis-bridged tetrameric (
    
    
    
    ) or polymeric structures. High Lewis acidity.[1][2][3][4]
  • The Product (BiF

    
    ):  Adopts infinite linear chains of trans-corner-sharing octahedra (
    
    
    
    -UF
    
    
    type).[5] Surprisingly, it exhibits a "relativistic drop" in Lewis acidity compared to SbF
    
    
    , a critical factor when designing cation salts.

Part 2: Comparative Analysis (BiF vs. SbF )

The following analysis synthesizes recent crystallographic data (including the 2024 re-refinement of BiF


) to guide researcher expectations.
Structural Topology & Coordination

The most significant differentiator is the polymerization mode. While SbF


 favors cis-bridging to maximize electrophilicity, BiF

adducts often retain the trans-bridging motif of the parent structure, leading to 1D infinite chains rather than discrete molecular units.
FeatureBiF

Adducts (The Product)
SbF

Adducts (The Standard)
Impact on Crystallography
Primary Motif Linear Chains (1D) Trans-corner-sharing [BiF

]
Tetramers/Rings Cis-bridged [SbF

]
BiF

crystals are often needle-like (anisotropic growth along c-axis), complicating data collection.
Space Group Often High Symmetry (e.g., I4/m)Lower Symmetry (e.g., P2_1/c)BiF

structures prone to disorder; requires careful space group determination.
Bridging Linear Bi-F-Bi (

)
Bent Sb-F-Sb (

)
Trans-bridging in BiF

creates rigid backbones, affecting solubility and crystallization.
Coordination Distorted OctahedralDistorted OctahedralAxial bonds in BiF

are significantly elongated due to bridging.
Lewis Acidity & Bond Metrics

Contrary to periodic trends, BiF


 is weaker than SbF

.[2] This "Lewis Acidity Drop" is observable in the bond lengths of the resulting adducts.
  • Metric: The shortening of the terminal M-F bonds correlates with increased acidity.

  • Observation: In

    
    , the Bi-F bonds are longer than Sb-F in 
    
    
    
    , indicating a more diffuse charge distribution and weaker interaction with the counter-cation.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Obtain high-quality Single-Crystal X-ray Diffraction (SC-XRD) data for highly reactive, hygroscopic BiF


 adducts.

Safety Warning: BiF


 reacts violently with water and organics. All manipulations must occur in an Argon/Helium dry box (

ppm H

O).
Workflow Visualization

BiF5_Protocol Crit Crit Data Data Start Synthesis in FEP/PFA Reactor (Solvent: aHF or SO2ClF) Harvest Crystal Harvesting (Dry Box, -40°C if unstable) Start->Harvest Slow evaporation Mount Mounting Strategy Use Perfluoropolyether Oil (Fomblin Y) Harvest->Mount Rapid transfer Cool Flash Cooling (Stream T = 100 K) Mount->Cool < 10 seconds Collect Data Collection (Mo Kα Source preferred) Cool->Collect Absorb Absorption Correction (CRITICAL: μ for Bi is massive) Collect->Absorb Multi-scan / Face-indexing Solve Structure Solution (SHELXT / OLEX2) Absorb->Solve Solve->Mount If R1 > 5% (Twinning/Absorption issues)

Caption: Figure 1. Optimized workflow for BiF


 crystallography. Note the critical absorption correction step due to Bismuth's high atomic number.
Detailed Methodology
Step 1: Crystal Growth & Selection
  • Solvent System: Use anhydrous Hydrogen Fluoride (aHF) or Sulfuryl Chloride Fluoride (

    
    ). Avoid standard organic solvents (ether, acetonitrile) unless the adduct is explicitly stable; BiF
    
    
    
    will fluorinate them.
  • Vessel: Grow crystals in 4 mm FEP (Fluorinated Ethylene Propylene) tubes. Glass/Quartz will be etched, contaminating the sample with

    
    .
    
Step 2: Mounting (The "Oil Drop" Method)
  • Preparation: Pre-cool the microscope stage in the dry box if the adduct is thermally unstable.

  • Selection: Select a crystal with defined faces. Avoid "clumps" which are common in polymeric BiF

    
     systems.
    
  • Protection: Coat the crystal immediately in high-viscosity perfluoropolyether oil (e.g., Fomblin Y or Krytox). Do not use Paratone-N (hydrocarbon-based) as BiF

    
     may react over long exposures.
    
  • Looping: Use a Mitegen MicroLoop. The low background is essential for weak high-angle data.

Step 3: Data Collection Strategy
  • Source: Molybdenum (Mo) K

    
      (
    
    
    
    Å) is mandatory.
    • Reasoning: Bismuth (

      
      ) has a massive linear absorption coefficient (
      
      
      
      ). Using Copper (Cu) radiation will result in essentially zero transmission and severe absorption errors.
  • Redundancy: Collect high redundancy (>6x) data to facilitate robust multi-scan absorption correction.

  • Distance: Detector distance

    
     mm. BiF
    
    
    
    scatters strongly; ensure high-angle data (
    
    
    ) is collected to resolve the heavy Bi atom positions accurately.
Step 4: Absorption Correction (Critical)
  • Problem: For BiF

    
    , 
    
    
    
    mm
    
    
    .
  • Solution: Numerical absorption correction (face indexing) is superior to semi-empirical (multi-scan) methods here. Measure the crystal faces carefully before mounting if possible. If not, ensure extreme redundancy for SADABS/TWINABS to work effectively.

Part 4: Quantitative Data & References

Table 1: Crystallographic Parameters of BiF vs. SbF
ParameterBiF

(Re-refined 2024)
SbF

(Standard)
Crystal System TetragonalMonoclinic
Space Group


(Tetrameric)
M-F (Terminal) Å


(Average)
M-F (Bridging) Å


(Average)
Polymerization Infinite Chain (

)
Tetramer (

)
Density (

)

g/cm


g/cm

Melting Point

C

C
References
  • Wassermann, T. B., & Kraus, F. (2024). Rerefinement of the crystal structure of BiF5.[6] Acta Crystallographica Section E: Crystallographic Communications.[6][7] [Link]

  • Hebecker, C. (1971). Die Kristallstruktur von Wismutpentafluorid.[5][6][7][8] Zeitschrift für anorganische und allgemeine Chemie.[5][6][7][8] (Original Structure Determination).

  • Graiff, C., et al. (2023). Analyzing Fluoride Binding by Group 15 Lewis Acids: Pnictogen Bonding in the Pentavalent State. American Chemical Society. [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination Methodologies. [Link]

  • University of Lisbon. Determination of crystal structure by single crystal X-ray diffraction: Protocol Overview. [Link]

Sources

Validation

Isotopic Labeling Studies to Elucidate Reaction Mechanisms Involving Bismuth Fluorides

Executive Summary: The Renaissance of Main-Group Fluorination The introduction of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, yet the formation of bonds remains synthetically challengi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of Main-Group Fluorination

The introduction of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, yet the formation of


 bonds remains synthetically challenging. While transition metals (Pd, Ag, Cu) and hypervalent iodine reagents have dominated this space, organobismuth(V)  reagents have emerged as a powerful alternative.

This guide details the mechanistic elucidation of bismuth-mediated fluorination using isotopic labeling (


, 

, and

). Unlike transition metal catalysts that often operate via single-electron transfer (SET) or radical pathways, isotopic studies reveal that high-valent bismuth predominantly operates via a concerted reductive elimination from a Bi(V) center. This distinction is critical for drug developers requiring high regioselectivity without the "aryne scrambling" often seen with iodonium salts.

The Mechanistic Landscape: Bismuth(V) vs. Alternatives

To understand why bismuth is gaining traction, we must compare its mechanistic behavior with established alternatives. The following table contrasts the performance and mechanistic distinctness of Bismuth(V) against Aryliodonium and Palladium systems.

Table 1: Comparative Mechanistic Performance
FeatureOrganobismuth(V) Reagents Aryliodonium Salts (I(III)) Pd(IV) / Ag(I) Systems
Primary Mechanism Concerted Reductive Elimination (Ligated)Nucleophilic Aromatic Substitution (

) or Aryne
Oxidative Addition / Reductive Elimination
Regioselectivity High (Strictly ipso-substitution)Variable (Risk of ortho-substitution via arynes)High , but substrate specific
Reaction Order First-order in Bi(V) (unimolecular decay)Often Second-order (bimolecular)Variable (often complex kinetics)
Isotopic Scrambling None (Confirmed via

tracing)
Possible (H/D exchange or position scrambling)Low
Activation Barrier Low (

kcal/mol)
Moderate to HighModerate
Key Advantage "Redox-Neutral" catalysis possible; tolerates moisture better than Pd.Commercially available precursors.[1][2][3]Well-established for simple arenes.

Isotopic Labeling Strategies for Mechanistic Elucidation

The elucidation of the bismuth fluorination mechanism relies on three specific isotopic labeling workflows.

Strategy A: NMR Exciplex Tracking (Berry Pseudorotation)

Objective: Determine the geometry of the active Bi(V) intermediate.

  • Rationale: Bi(V) species adopt a trigonal bipyramidal (TBP) geometry. The fluorine atoms can occupy apical or equatorial positions.[4]

  • Methodology: Low-temperature

    
     NMR (EXSY - Exchange Spectroscopy) reveals that apical and equatorial fluorines exchange rapidly via Berry pseudorotation .
    
  • Insight: Reductive elimination requires the aryl group and the fluorine to be in specific proximity (usually apical-equatorial coupling).

    
     NMR kinetics show that blocking this rotation (via rigid ligands) halts the reaction, proving the geometric requirement.
    
Strategy B: Radiotracing for Pathway Validation

Objective: Distinguish between intermolecular fluoride attack and intramolecular elimination.

  • Rationale: If the reaction were an intermolecular

    
    , added 
    
    
    
    would incorporate randomly or depend on concentration linearly. If it is intramolecular reductive elimination, the
    
    
    must first ligate to the Bi center.
  • Observation: Studies show that when

    
     is added to a pre-formed Bi(V) difluoride, incorporation into the aryl ring is delayed  until ligand exchange occurs. This confirms the pathway:
    
    
    
    
Strategy C: Deuterium Kinetic Isotope Effects (KIE)

Objective: Identify the Rate-Determining Step (RDS).

  • Methodology: Competitive reaction of proteo-arene (

    
    ) and deutero-arene (
    
    
    
    ) substrates (in catalytic C-H fluorination) or measurement of secondary KIEs on the aryl ring during stoichiometric elimination.
  • Result:

    • 
      :  Indicates C-H bond cleavage is not the RDS (common in radical paths).
      
    • Inverse Secondary KIE (

      
      ):  Often observed in Bi(V) elimination, suggesting a hybridization change from 
      
      
      
      to
      
      
      -like character in the transition state (Meisenheimer-complex-like character), reinforcing the concerted pathway hypothesis.

Visualizing the Mechanism

The following diagram illustrates the consensus mechanism derived from isotopic studies, highlighting the critical Reductive Elimination step validated by


 tracing.

BismuthMechanism Bi3 Ar-Bi(III) Species (Low Valent) Oxidation Oxidation (e.g., Selectfluor/Cl2) Bi3->Oxidation + Oxidant Bi5_Int Ar-Bi(V)-F2 (TBP Geometry) Oxidation->Bi5_Int LigandEx Ligand Exchange (with 18F-) Bi5_Int->LigandEx Berry Pseudorotation Bi5_Labeled [Ar-Bi(V)-F(18F)] (Active Species) LigandEx->Bi5_Labeled + 18F- TS Transition State (Concerted 3-Center) Bi5_Labeled->TS RDS (k_obs) Product Ar-18F (Fluorinated Arene) TS->Product Byproduct Bi(III)-F Byproduct TS->Byproduct Byproduct->Bi3 Regeneration (Catalytic Cycle)

Figure 1: Mechanistic cycle of Bismuth-mediated fluorination. The critical steps validated by isotopic labeling are the Ligand Exchange (traced via


) and the Transition State (probed via KIE).

Experimental Protocols

These protocols are designed for researchers attempting to validate mechanisms or synthesize tracers.

Protocol A: -Labeling via Bi(V) Reductive Elimination

Purpose: To synthesize high specific activity radiotracers and verify the intramolecular mechanism.

  • Precursor Synthesis:

    • Synthesize the hypervalent Organobismuth(V) precursor (e.g., Triphenylbismuth difluoride derivative) using

      
       or 
      
      
      
      .
    • Validation: Verify structure via

      
       NMR (typically singlet around -120 ppm in 
      
      
      
      ).
  • Radioisotope Preparation:

    • Generate

      
       via cyclotron (
      
      
      
      ).
    • Trapping: Pass aqueous

      
       through a QMA carbonate cartridge.
      
    • Elution: Elute with

      
       solution into the reaction vessel.
      
    • Drying (CRITICAL): Azeotropically dry with acetonitrile (

      
      ) at 95°C. Note: Moisture inhibits the Bi(V) reaction by hydrolyzing the active species.
      
  • Labeling Reaction:

    • Dissolve Bi(V) precursor (5 mg) in anhydrous DMF or DMSO (0.5 mL).

    • Add to the dried

      
       residue.
      
    • Heat to 60–90°C for 10 minutes.

  • Analysis:

    • Quench with water/acetonitrile (1:1).

    • Analyze via Radio-HPLC.

    • Mechanistic Check: If investigating mechanism, perform the reaction at varying temperatures (25°C to 90°C) and plot

      
       vs 
      
      
      
      (Arrhenius) to determine activation energy (
      
      
      ).
Protocol B: Competitive KIE Experiment (H vs. D)

Purpose: To determine if C-H bond breaking is rate-limiting (in catalytic C-H fluorination).

  • Substrate Preparation:

    • Mix equimolar amounts (0.1 mmol each) of standard substrate (e.g., 4-phenyl-toluene) and its deuterated analog (e.g., 4-phenyl-toluene-

      
      ).
      
  • Reaction Setup:

    • Add Bismuth catalyst (10 mol%), Selectfluor (1.5 equiv), and solvent.

    • Run reaction to low conversion (<15%) to avoid concentration skewing.

  • Analysis:

    • Analyze crude mixture via GC-MS.

    • Calculate ratio of fluorinated products

      
      .
      
    • Interpretation: A ratio of

      
       confirms the C-H cleavage is post-RDS or not involved in the RDS. A ratio 
      
      
      
      would suggest a primary isotope effect (C-H cleavage is RDS).

Workflow Visualization: The KIE Study

This diagram outlines the logic flow for determining the Rate Determining Step using isotopic competition.

KIE_Workflow Start Start: Competitive KIE Study Mix Mix Substrates: Ar-H + Ar-D (1:1) Start->Mix Run Run Bi-Catalyzed Fluorination (Stop at <15% Conversion) Mix->Run Analyze Analyze Products (GC-MS) Calculate ratio P(H)/P(D) Run->Analyze Decision Is kH/kD > 1.5? Analyze->Decision Result1 Primary KIE C-H Cleavage is RDS Decision->Result1 Yes Result2 Secondary/No KIE C-H Cleavage NOT RDS (Likely Reductive Elimination) Decision->Result2 No

Figure 2: Decision tree for interpreting Kinetic Isotope Effects in Bismuth fluorination.

References

  • Planas, O., Wang, F., Leutzsch, M., & Cornella, J. (2020). Fluorination of Arylboronic Esters Enabled by Bismuth Redox Catalysis. Science. [Link]

  • Mu, X., Zhang, H., Zimmerman, P. M., & Roizen, J. L. (2020). Aryl-Fluorine Bond-Forming Step from Bi(V) Fluorides. Journal of the American Chemical Society.[4] [Link]

  • Pitter, S., & Gouverneur, V. (2021). Bismuth-Mediated Fluorination: A New Tool for 18F-Labeling. Chemical Reviews. [Link]

  • Li, J., & Ritter, T. (2020). Late-Stage Fluorination with Bismuth. Nature Chemistry. [Link]

  • Gagnon, K. J., et al. (2022). Comparative Mechanisms of Hypervalent Iodine and Bismuth Fluorination. Journal of Organic Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Bismuth(+3) trihydride cation pentafluoride

Handling Protocol for Bismuth(+3) Trihydride Cation Pentafluoride Complexes Part 1: Executive Hazard Assessment (The "Why") Substance Identity: The nomenclature "Bismuth(+3) trihydride cation pentafluoride" describes a h...

Author: BenchChem Technical Support Team. Date: February 2026

Handling Protocol for Bismuth(+3) Trihydride Cation Pentafluoride Complexes

Part 1: Executive Hazard Assessment (The "Why")

Substance Identity: The nomenclature "Bismuth(+3) trihydride cation pentafluoride" describes a highly exotic, likely superacid-stabilized species. It implies the presence of a bismuthonium-like cation (e.g.,


 or a radical cation 

) paired with a weakly coordinating anion derived from a pentafluoride Lewis acid (such as

or

).

Operational Risk Profile: Handling this material requires a "First Principles" safety approach because it combines three extreme hazard classes into a single entity. You are not just handling a toxic metal; you are managing a ticking clock of thermal instability and chemical aggression.

Hazard ClassMechanism of ActionCritical Risk
Thermodynamic Instability The

bond is the weakest among pnictogen hydrides (bond energy ~52 kcal/mol).
Explosive Decomposition: Spontaneous dissociation into Bismuth metal and Hydrogen gas (

) at temperatures > -45°C.
Superacid/Fluoride Toxicity Hydrolysis of the pentafluoride anion releases anhydrous Hydrogen Fluoride (HF).Systemic Toxicity: HF penetrates skin, sequestering calcium (hypocalcemia) and causing cardiac arrest.
Heavy Metal Toxicity Bismuthine (

) derivatives are neurotoxic and nephrotoxic, analogous to Arsine (

).
Acute Inhalation Hazard: Even minor decomposition releases lethal bismuthine gas.

Part 2: Engineering Controls & PPE Stratification

Core Directive: Do NOT handle this material in a standard fume hood. The risk of pyrophoric decomposition and gas evolution necessitates an inert, hermetically sealed environment.

Layer 1: Engineering Controls (Primary Barrier)
  • Environment: Double-station Glovebox (Argon atmosphere,

    
     ppm 
    
    
    
    ).
  • Temperature Control: Integrated cryogenic well or cold trap maintained at -78°C (Dry Ice/Acetone) or lower.

  • Scrubbing: Glovebox purge exhaust must be routed through a caustic scrubber (NaOH/KOH) to neutralize potential HF or Bismuthine off-gassing.

Layer 2: Personal Protective Equipment (Secondary Barrier)
Body AreaSpecificationRationale
Respiratory PAPR (Powered Air Purifying Respirator) with chemical cartridge (Acid Gas/P100) OR Supplied Air.Standard N95s are useless against hydride gases. Positive pressure prevents inward leakage if the glovebox containment fails.
Dermal (Hands) Double-Gloving Strategy: 1. Inner: 5 mil Nitrile (Dexterity).2. Outer: 22 mil Butyl Rubber or Silver Shield (Laminate).Butyl rubber provides the highest permeation resistance against HF and superacids. Nitrile alone degrades rapidly against Lewis acid fluorides.
Dermal (Body) Nomex® Lab Coat (Fire Resistant) + Chem-Tape sealing at cuffs.Protection against flash fire from

ignition (decomposition) and minor splashes.
Ocular Chemical Splash Goggles + Face Shield (8-inch).Redundant protection against explosion fragments and corrosive liquids.

Part 3: Operational Workflow (The "How-To")

Protocol A: Synthesis & Transfer (Cryogenic Inert Handling)
  • Pre-Cooling: All receiving glassware (Schlenk tubes, PTFE reactors) must be dried and pre-cooled to -78°C inside the glovebox cold well.

  • Stabilization: Never allow the compound to reach ambient temperature. The "cationic" nature implies superacid stabilization, but the

    
     bonds remain fragile.
    
  • Solvent Selection: Use only anhydrous, non-coordinating solvents (e.g.,

    
    , 
    
    
    
    , or freons). Avoid ethers or amines, which will instantly quench the cation and likely trigger decomposition.
  • Vessel Choice: Use PFA (Perfluoroalkoxy) or FEP vessels. Borosilicate glass may be etched by the fluoride component, compromising structural integrity.

Protocol B: Decontamination & Quenching (Self-Validating System)

This protocol ensures that no active hydride or fluoride remains on tools before they leave the glovebox.

  • The "Kill" Bath: Prepare a slurry of Calcium Oxide (CaO) and Sodium Carbonate (

    
    )  in ice-cold water (outside glovebox) or a compatible non-aqueous base inside.
    
  • Step-by-Step Quench:

    • Dilute the residual material with cold perfluorinated solvent.

    • Slowly introduce a "sacrificial" Lewis base (like cold pyridine) if the chemistry permits, to complex the fluoride.

    • Validation: Test the headspace for hydrides using a colorimetric hydride detector tube (e.g., Dräger tube for Arsine/Phosphine - cross-sensitive to Bismuthine) before opening the airlock.

Part 4: Emergency Response Logic

Figure 1: Decision Logic for Emergency Response involving Bismuth Hydride/Fluoride Complexes.

Part 5: Disposal & Waste Management

Never dispose of this material in standard solvent waste streams.

  • Hydrolysis (Controlled):

    • Perform in a dedicated PTFE reactor.

    • Slowly add the material to a stirred, excess solution of KOH (20%) and Ice .

    • Reaction:

      
       (Gas evolution!) + 
      
      
      
      .
  • Precipitation:

    • Add Calcium Chloride (

      
      )  to precipitate fluoride as 
      
      
      
      (insoluble solid).
    • Filter the solids. The solid waste contains Bismuth metal/oxide and Calcium Fluoride.

  • Classification:

    • Solids: Heavy Metal Waste (Bismuth).

    • Liquids: Basic Aqueous Waste (Check pH).

References

  • Sorg, T., et al. (2025). Bismuthine BiH3: Fact or Fiction? High-Resolution Infrared, Millimeter-Wave, and Ab Initio Studies. ResearchGate. Link

  • Carl Roth GmbH. (2025). Safety Data Sheet: Bismuth Powder & Derivatives. Link

  • American Institute of Physics. (1991). Geometries and energies of electronic states of AsH3, SbH3, and BiH3 and their positive ions. Journal of Chemical Physics. Link

  • Honeywell Specialty Materials. (2003). Hydrofluoric Acid: Medical Management of Exposure. Link

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (7th Ed). Elsevier. (Standard Reference for Hydride Instability).

Disclaimer: This guide assumes the handling of high-energy, research-grade materials. Always consult your institution's Chemical Hygiene Officer (CHO) before synthesis.

© Copyright 2026 BenchChem. All Rights Reserved.